Anticancer agent 211
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
314022-97-4 |
|---|---|
Molecular Formula |
C19H21ClN2O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3 |
InChI Key |
UTBDVNWZTNDVJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone AK301 compound |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of the Proteasome Inhibitor, Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific "anticancer agent 211" is not identified in publicly available literature, this guide will provide a comprehensive overview of the mechanism of action of a well-characterized anticancer agent, Bortezomib, to serve as an illustrative example. Bortezomib is a first-in-class proteasome inhibitor that has significantly impacted the treatment of multiple myeloma and mantle cell lymphoma.[1] This document details its molecular mechanism, associated signaling pathways, and the experimental protocols used to elucidate its function, adhering to the requested technical specifications.
Core Mechanism of Action: Proteasome Inhibition
Bortezomib is a reversible and selective inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][3] This inhibition is central to its anticancer activity. The ubiquitin-proteasome system is crucial for the turnover of intracellular proteins, thereby regulating numerous cellular processes, including the cell cycle, apoptosis, and signal transduction.[4][5] Cancer cells, particularly those of hematopoietic origin, exhibit a higher dependence on proteasomal activity for their survival and proliferation, making the proteasome an attractive therapeutic target.[2]
Bortezomib specifically targets the chymotrypsin-like activity of the proteasome, which is mediated by the β5 subunit of the 20S catalytic core.[1][2] The boron atom in Bortezomib's structure forms a stable but reversible bond with the active site threonine residue of the β5 subunit.[2] This blockage prevents the degradation of numerous intracellular proteins, leading to their accumulation. The buildup of these proteins, including pro-apoptotic factors and cell cycle regulators, disrupts cellular homeostasis and triggers programmed cell death (apoptosis).[3][4]
Signaling Pathways Modulated by Bortezomib
The inhibition of the proteasome by Bortezomib instigates a cascade of events affecting multiple signaling pathways critical for cancer cell survival and proliferation.
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting cell survival by upregulating anti-apoptotic genes. A key step in NF-κB activation is the proteasomal degradation of its inhibitor, IκB. By inhibiting the proteasome, Bortezomib prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, blocking its transcriptional activity.[2][5] This leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptosis.[2]
Figure 1: Bortezomib's inhibition of the NF-κB signaling pathway.
2. Apoptosis Induction Pathways:
Bortezomib induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: The accumulation of pro-apoptotic Bcl-2 family proteins, such as Noxa, is a key event.[6] Noxa neutralizes the anti-apoptotic protein Mcl-1, leading to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane.[6] This results in the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, executing apoptosis.[7] Bortezomib also induces the generation of reactive oxygen species (ROS), which further contributes to mitochondrial dysfunction and apoptosis.[6][7]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded and misfolded proteins due to proteasome inhibition leads to ER stress.[7] This activates the Unfolded Protein Response (UPR), which, if prolonged and severe, triggers apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.[7]
Figure 2: Apoptotic pathways activated by Bortezomib.
Quantitative Data Summary
The efficacy of Bortezomib has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity of Bortezomib (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Duration of Exposure (h) | Reference |
| RPMI 8226 | Multiple Myeloma | 7 | 48 | [8] |
| AMO1 | Multiple Myeloma | 4 | 48 | [8] |
| DHL-7 | B-cell Lymphoma | 6 | 72 | [9] |
| DHL-4 | B-cell Lymphoma | 25 | 72 | [9] |
| PC3 (parental) | Prostate Cancer | 32.8 | 48 | [10] |
| PC3 (resistant) | Prostate Cancer | 346 | 48 | [10] |
| MM1S (WT) | Multiple Myeloma | 15.2 | 24 | [11] |
| MM1S (Bortezomib-resistant) | Multiple Myeloma | 44.5 | 24 | [11] |
Table 2: In Vivo Efficacy of Bortezomib in Xenograft Models
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| CWR22 | Prostate Cancer | 0.8 mg/kg i.v., twice weekly | Significant antitumor activity | [12][13] |
| H460 | Lung Cancer | 0.8 mg/kg i.v., twice weekly | No antitumor effect | [12][13] |
| Multiple Myeloma | Multiple Myeloma | 0.5 mg/kg i.v., twice weekly for 4 weeks | Significant inhibition | [14] |
| Prostate Cancer | Prostate Cancer | 1.0 mg/kg i.v., weekly for 4 weeks | 60 | [14] |
| Pancreatic Cancer | Pancreatic Cancer | 1.0 mg/kg i.v. or i.p., weekly for 4 weeks | 72-84 | [14] |
| UM-PEL-1 | Primary Effusion Lymphoma | 0.3 mg/kg i.p., twice weekly for 3 weeks | Increased median survival from 15 to 32 days | [15] |
Experimental Protocols
1. Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Principle: A fluorogenic substrate, such as Suc-LLVY-AMC, is cleaved by the proteasome, releasing the fluorescent molecule AMC. The fluorescence intensity is proportional to the proteasome activity.
-
Procedure:
-
Prepare cell lysates from control and Bortezomib-treated cells in a suitable lysis buffer.[16]
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add cell lysate to paired wells.[17]
-
To one well of each pair, add a specific proteasome inhibitor (e.g., MG-132) to measure non-proteasomal activity. To the other well, add assay buffer.[17]
-
Add the fluorogenic substrate to all wells.[17]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[16][17]
-
Measure the fluorescence at an excitation/emission wavelength of 350/440 nm using a microplate reader.[17]
-
Proteasome activity is calculated by subtracting the fluorescence of the inhibitor-treated sample from the total fluorescence.
-
Figure 3: Workflow for a proteasome activity assay.
2. In Vivo Tumor Xenograft Study
This protocol outlines a typical preclinical efficacy study in a mouse model.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the anticancer agent on tumor growth is then monitored over time.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flanks of immunocompromised mice (e.g., nude or NOD/SCID mice).[18]
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).[18]
-
Randomize the mice into treatment and control (vehicle) groups.[18]
-
Administer Bortezomib or vehicle to the respective groups via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.[15][18]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula 0.5 x Length x Width²).[18]
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Figure 4: Workflow for an in vivo tumor xenograft study.
Bortezomib exemplifies a targeted anticancer therapy with a well-defined mechanism of action. Its inhibition of the proteasome leads to the disruption of key cellular pathways, including NF-κB signaling and apoptosis, ultimately resulting in cancer cell death. The quantitative data from in vitro and in vivo studies provide a clear picture of its potency and efficacy. The experimental protocols detailed herein are standard methods used to characterize the mechanism and effectiveness of such targeted agents. This guide serves as a template for the in-depth technical analysis of novel anticancer compounds.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bortezomib - Wikipedia [en.wikipedia.org]
- 4. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bortezomib Reduces the Tumorigenicity of Multiple Myeloma via Downregulation of Upregulated Targets in Clonogenic Side Population Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proteasome inhibitor bortezomib acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The relationship among tumor architecture, pharmacokinetics, pharmacodynamics, and efficacy of bortezomib in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Xenograft tumor studies [bio-protocol.org]
Technical Guide: Synthesis and Characterization of Anticancer Agent 211
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of a novel anticancer agent, designated as Agent 211. Agent 211 is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3] This guide details the synthetic route, analytical characterization, and in vitro efficacy of Agent 211, presenting a clear pathway for its further investigation and development as a potential therapeutic.
Introduction to Anticancer Agent 211
This compound, with the chemical name 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole , is a small molecule inhibitor designed to target the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][2] The aberrant activation of this pathway is a hallmark of many human cancers, contributing to uncontrolled cell proliferation and resistance to apoptosis.[3][4] Agent 211's 1,3,4-oxadiazole core is a well-established scaffold in medicinal chemistry, known for its favorable pharmacological properties.[5] By selectively inhibiting this pathway, Agent 211 aims to halt tumor progression and induce cancer cell death.
Synthesis of Agent 211
The synthesis of Agent 211 is achieved through a two-step process, starting from commercially available 4-chlorobenzoic acid and isonicotinohydrazide. The general synthetic approach for 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of a diacylhydrazine intermediate.[5][6]
Experimental Protocol: Synthesis
Step 1: Synthesis of N'-(4-chlorobenzoyl)isonicotinohydrazide (Intermediate 1)
-
To a solution of isonicotinohydrazide (1.0 eq) in anhydrous pyridine, 4-chlorobenzoyl chloride (1.1 eq) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the intermediate hydrazide.
Step 2: Cyclization to 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (Agent 211)
-
The intermediate hydrazide (1.0 eq) is suspended in phosphorus oxychloride (5-10 vol).
-
The mixture is refluxed for 6-8 hours, with TLC monitoring to track the disappearance of the starting material.[6]
-
After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled to room temperature and carefully quenched with ice water.
-
The solution is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to afford Agent 211 as a pure solid.
Characterization of Agent 211
The identity and purity of the synthesized Agent 211 were confirmed using a suite of analytical techniques.
Analytical Data
| Parameter | Result |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₃H₈ClN₃O |
| Molecular Weight | 257.68 g/mol |
| Melting Point | 210-212 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.85 (d, 2H), 8.15 (d, 2H), 8.05 (d, 2H), 7.70 (d, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.8, 163.5, 150.9, 137.5, 130.2, 129.6, 128.8, 122.1 |
| Mass Spec (ESI+) m/z | 258.04 [M+H]⁺ |
| HPLC Purity | >99% |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry was performed in positive ion mode to confirm the molecular weight of the synthesized compound.
High-Performance Liquid Chromatography (HPLC): Purity was determined by reverse-phase HPLC.[7][8]
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
Detection: UV at 254 nm
-
Retention Time: Approximately 8.5 minutes
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
In Vitro Evaluation of Anticancer Agents: A Technical Guide to CPT211 and Astatine-211
This technical guide provides an in-depth overview of the in vitro evaluation of two distinct anticancer agents: CPT211, a novel camptothecin derivative, and Astatine-211 (²¹¹At), a promising radionuclide for targeted alpha therapy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Anticancer Agent 211: A Dual Identity
Initial investigations into "this compound" revealed two distinct entities, each with a unique mechanism of action against cancer cells. This guide will separately address the in vitro properties and evaluation methods for both CPT211 and Astatine-211.
Part 1: CPT211 - A Camptothecin Derivative Targeting Breast Cancer
CPT211 is a novel synthetic derivative of camptothecin, a class of anticancer drugs that target DNA topoisomerase I. In vitro studies have demonstrated its potent activity against human breast cancer cell lines.
Data Presentation: Cytotoxicity of CPT211
The cytotoxic effects of CPT211 have been evaluated against various breast cancer cell lines, showing a dose-dependent inhibition of cell viability.
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MCF-7 | Hormone Receptor-Positive Breast Cancer | Not explicitly stated, but dose-dependent decrease in viability observed at 125, 250, and 500 nM[1] | 48 hours[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but dose-dependent decrease in viability observed at 125, 250, and 500 nM[1] | 48 hours[1] |
| BT-474 | HER2-Positive Breast Cancer | No significant decrease in cell viability observed[1] | Not Applicable |
Experimental Protocols
-
Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231, and BT-474) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of CPT211 (e.g., 125, 250, and 500 nM) or a vehicle control (DMSO) for 48 hours.[1]
-
MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
-
Cell Treatment: Cells are treated with CPT211 at the desired concentrations and for the specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
-
Protein Extraction: Following treatment with CPT211, total protein is extracted from the cells using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, caspases, Fas, FADD).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways
The anticancer effect of CPT211 is mediated through the induction of apoptosis via distinct signaling pathways in different breast cancer cell types.
Part 2: Astatine-211 (²¹¹At) - A Radionuclide for Targeted Alpha Therapy
Astatine-211 is a high-energy alpha-emitting radionuclide with a short half-life, making it a promising candidate for targeted alpha therapy (TAT). In this approach, ²¹¹At is attached to a targeting molecule (e.g., an antibody or peptide) that specifically binds to cancer cells, delivering a potent and localized dose of radiation.
Data Presentation: Cytotoxicity of Astatine-211
The in vitro cytotoxic effects of unchelated Astatine-211 have been demonstrated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| LLC | Lewis Lung Carcinoma | 0.125–0.25 MBq/mL[2][3] | 72 hours[2][3] |
| HeLa | Cervical Cancer | 0.125–0.25 MBq/mL[2][3] | 72 hours[2][3] |
| AD293 | Embryonic Kidney | 0.125–0.25 MBq/mL[2][3] | 72 hours[2][3] |
Note: The cytotoxicity of Astatine-211 is highly dependent on the targeting vector used in a specific targeted alpha therapy approach.
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to attach.
-
²¹¹At Treatment: Cells are incubated with varying concentrations of Astatine-211 (either as a free radionuclide or conjugated to a targeting molecule) for a defined period (e.g., 72 hours).[2][3]
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.
-
IC50 Determination: The concentration of ²¹¹At that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
-
Cell Plating and Treatment: Cells are plated and treated with different concentrations of Astatine-211.
-
Monitoring Cell Growth: Cell proliferation is monitored over time using methods such as live-cell imaging or by harvesting and counting cells at various time points.
-
Analysis: The rate of cell division is analyzed to determine the inhibitory effect of ²¹¹At on cell proliferation. Studies have shown that ²¹¹At can induce complete cell cycle arrest at concentrations around 0.25 MBq/mL.[2][3]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Astatine-211 is the induction of extensive and irreparable DNA damage through the emission of high-energy alpha particles. This leads to cell death, primarily through apoptosis.
References
Technical Guide: Target Identification and Validation of Anticancer Agent AC-211
This technical guide provides an in-depth overview of the target identification and validation process for the novel anticancer agent, AC-211. The document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and drug discovery.
Introduction
AC-211 is a novel, orally bioavailable small molecule that has demonstrated potent cytotoxic activity against a panel of B-cell malignancy cell lines in initial screenings. To progress AC-211 through the drug development pipeline, a thorough understanding of its mechanism of action, starting with the identification and validation of its molecular target, is imperative. This document outlines the experimental methodologies and data supporting the identification of Bruton's tyrosine kinase (BTK) as the primary target of AC-211.
Target Identification Workflow
An unbiased chemical proteomics approach was employed to identify the molecular target of AC-211. The general workflow for this process is depicted below. This method involved synthesizing a biotinylated analog of AC-211 to facilitate affinity purification of binding partners from cell lysates.
The results from the mass spectrometry analysis identified several potential binding partners. Bruton's tyrosine kinase (BTK) was selected as the highest-priority candidate based on its enrichment score and known role in B-cell malignancies.
Target Validation
Following the identification of BTK as a potential target, a series of validation experiments were conducted to confirm this hypothesis. These experiments were designed to demonstrate direct engagement of AC-211 with BTK and to show that inhibition of BTK activity is responsible for the observed anticancer effects.
Signaling Pathway Context
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors like PLCγ2, leading to cell proliferation and survival.
Quantitative In Vitro Data
The inhibitory activity of AC-211 was assessed through in vitro kinase assays and cell-based assays. The results are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition Profile of AC-211
| Kinase Target | IC50 (nM) |
|---|---|
| BTK | 5.2 |
| TEC | 45.8 |
| ITK | 102.1 |
| EGFR | > 10,000 |
| SRC | > 5,000 |
Table 2: Cell Viability (EC50) of AC-211 in B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
|---|---|---|
| TMD8 | Diffuse Large B-Cell Lymphoma | 15.6 |
| REC-1 | Mantle Cell Lymphoma | 22.4 |
| Ramos | Burkitt's Lymphoma | 85.7 |
| Jurkat | T-Cell Leukemia (Control) | > 20,000 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AC-211 against a panel of purified kinases.
-
Methodology:
-
Recombinant human kinases were obtained from a commercial vendor.
-
Assays were performed in 384-well plates. Each well contained the respective kinase, a fluorescently labeled peptide substrate, and ATP.
-
AC-211 was serially diluted in DMSO and added to the wells to achieve a final concentration range from 0.1 nM to 50 µM.
-
The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization reader.
-
Data were normalized to control wells (0% and 100% inhibition), and IC50 values were calculated using a four-parameter logistic curve fit.
-
Protocol: Western Blot for BTK Pathway Inhibition
-
Objective: To confirm that AC-211 inhibits BTK signaling in a cellular context by measuring the phosphorylation of BTK and its downstream substrate, PLCγ2.
-
Methodology:
-
TMD8 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with varying concentrations of AC-211 (0, 10, 50, 200 nM) for 2 hours.
-
Following treatment, cells were stimulated with anti-IgM to activate the BCR pathway.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated overnight with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2. A loading control (e.g., GAPDH) was also used.
-
Membranes were washed and incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Protocol: Cell Viability Assay
-
Objective: To measure the cytotoxic effect of AC-211 on various cancer cell lines.
-
Methodology:
-
Cells were seeded in 96-well plates at a density of 10,000 cells per well.
-
AC-211 was serially diluted and added to the cells.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability was assessed using a commercially available luminescent assay that measures cellular ATP levels.
-
Luminescence was read on a plate reader.
-
EC50 values were calculated by plotting the percentage of viable cells against the log concentration of AC-211 and fitting the data to a dose-response curve.
-
Conclusion
A Technical Guide to the Structure-Activity Relationship of Imatinib
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Imatinib, a 2-phenylaminopyrimidine derivative, was a pioneering success in targeted cancer therapy, specifically for the treatment of chronic myeloid leukemia (CML).[1] Its mechanism of action involves the selective inhibition of a small number of tyrosine kinases, most notably Bcr-Abl, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[2][3] By binding to the ATP-binding pocket of these kinases, Imatinib prevents the phosphorylation of their substrates, thereby interrupting downstream signaling pathways that are crucial for cancer cell proliferation and survival.[4] The development of Imatinib is a classic case study in rational drug design, where systematic structural modifications led to a compound with high potency, selectivity, and favorable pharmacokinetic properties. This document provides an in-depth analysis of the structure-activity relationships (SAR) that guided its optimization, details the experimental protocols used for its evaluation, and visualizes the key pathways and processes involved.
Core Structure and Pharmacophore of Imatinib
The structure of Imatinib can be deconstructed into several key pharmacophoric elements, each contributing critically to its overall profile. The lead optimization process began with a 2-phenylaminopyrimidine scaffold, which was systematically elaborated to enhance potency, selectivity, and drug-like properties.[5]
The essential structural components are:
-
2-Phenylaminopyrimidine Core: Serves as the foundational scaffold for binding to the kinase hinge region.
-
3'-Pyridyl Group: Enhances cellular activity.[5]
-
Benzamide Moiety: Increases activity against tyrosine kinases.[5]
-
N-methylpiperazine Group: Confers water solubility and improves oral bioavailability, which were critical for its clinical success.[5]
-
"Flag" Methyl Group: A methyl group positioned ortho to the aniline nitrogen atom was introduced to reduce activity against Protein Kinase C (PKC), thereby increasing the selectivity for target tyrosine kinases.[5]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data for Imatinib and its analogs against key kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of Imatinib
This table presents the half-maximal inhibitory concentrations (IC50) of Imatinib against its primary molecular targets. The data demonstrates potent inhibition in the nanomolar to low micromolar range.
| Target Kinase | IC50 Value (μM) | Source |
| v-Abl | 0.6 | [3] |
| c-Kit | 0.1 | [3] |
| PDGFR | 0.1 | [3] |
Table 2: Cellular Antiproliferative Activity of Imatinib
This table shows the IC50 values of Imatinib against various cancer cell lines, reflecting its activity in a cellular context.
| Cell Line | Cancer Type | IC50 Value (μM) | Source |
| K562 | Chronic Myeloid Leukemia | ~0.25 - 0.5 | [5][6] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | ~0.25 - 0.5 | [5][6] |
| NCI-H727 | Bronchial Carcinoid | 32.4 | [3] |
| BON-1 | Pancreatic Carcinoid | 32.8 | [3] |
| A549 | Lung Carcinoma | 2.479 | [7] |
Table 3: SAR of Key Imatinib Analogs
This table highlights the impact of specific structural modifications on the biological activity of Imatinib analogs. The data illustrates the importance of each pharmacophoric element.
| Compound/Analog | Key Modification | Target/Cell Line | Activity (IC50) | Key Finding | Source |
| Imatinib | N/A (Reference) | A549 Cells | 2.479 µM | Reference potency. | [7] |
| Analog IIX | Undisclosed modification | A549 Cells | 0.623 µM | Three-fold more potent than Imatinib against this cell line. | [7] |
| Cyclohexyl Analog | Phenyl group replaced by cyclohexyl | K562 Cells | Potent cytotoxicity | Non-aromatic replacements can retain high activity. | [6] |
| Cubane Analog | Phenyl group replaced by cubane | K562 Cells | Potent cytotoxicity | Bulky, non-aromatic groups are tolerated and can exhibit high activity. | [6] |
| Bicyclo[1.1.1]pentane Analog | Phenyl group replaced by bicyclopentane | K562 Cells | Lower cytotoxicity | Possesses higher thermodynamic solubility but weaker activity. | [6] |
Signaling Pathways and Logical Relationships
Visual diagrams are essential for understanding the complex biological and chemical systems involved in Imatinib's function.
Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
Caption: Logical progression of the SAR-driven optimization of Imatinib.
Experimental Protocols
The evaluation of Imatinib and its analogs relies on a standardized set of in vitro biochemical and cell-based assays.
In Vitro Bcr-Abl Kinase Assay (Non-Radioactive ELISA-based)
This protocol describes a method to measure the direct inhibitory effect of compounds on Bcr-Abl kinase activity.[8][9]
-
Plate Preparation: 96-well microplates are pre-coated with a random polymer substrate containing multiple tyrosine residues.[9]
-
Compound Preparation: Test compounds (e.g., Imatinib analogs) are serially diluted in an appropriate buffer to a range of concentrations (e.g., 10 nM to 10 µM).
-
Kinase Reaction: Recombinant Bcr-Abl kinase enzyme is added to the wells, followed by the test compounds. The reaction is initiated by the addition of an ATP solution. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: After incubation, the reaction is stopped, and the wells are washed to remove unbound ATP and enzyme. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody is added to each well and incubated to allow binding to the phosphorylated substrate.[9]
-
Signal Generation: After another wash step, a colorimetric HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Data Acquisition: The reaction is quenched with a stop solution, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: The absorbance values are proportional to the kinase activity. The data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
Cell Viability (MTS/MTT) Assay
This protocol measures the effect of compounds on the proliferation and viability of cancer cell lines.[3][9][10]
-
Cell Seeding: Cancer cells (e.g., K562, which are Bcr-Abl positive) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere or stabilize overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Reagent Addition: After the incubation period, a solution of a tetrazolium salt, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well.[9][10]
-
Incubation for Color Development: The plates are returned to the incubator for 1-4 hours. During this time, metabolically active, viable cells reduce the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The quantity of formazan is measured by recording the absorbance at a specific wavelength (e.g., 490 nm for MTS, 540 nm for MTT) using a microplate reader.[3]
-
Analysis: The absorbance is directly proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control. IC50 values are determined by plotting percent viability against the logarithm of the compound concentration.
Caption: A generalized workflow for the SAR evaluation of kinase inhibitors.
Conclusion
The structure-activity relationship of Imatinib is a testament to the power of rational, iterative drug design. The targeted addition and modification of specific chemical moieties transformed a weakly potent lead compound into a highly effective and selective clinical agent. The key lessons from its SAR study—enhancing cellular activity with polar groups like pyridine, boosting potency with hydrogen-bonding elements like the benzamide linker, ensuring selectivity by mitigating off-target effects, and achieving oral bioavailability through the addition of solubilizing groups—remain fundamental principles in modern medicinal chemistry. The data and protocols presented herein provide a comprehensive framework for understanding and applying these principles in the ongoing search for novel anticancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pagepress.org [pagepress.org]
- 6. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
"pharmacokinetics of Anticancer agent 211"
An In-Depth Technical Guide to the Pharmacokinetics of Imatinib (Substituted for Anticancer Agent 211)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective tyrosine kinase inhibitor.[1][2] It has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and metastatic Gastrointestinal Stromal Tumors (GIST).[1][2] The therapeutic efficacy of Imatinib is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the pharmacokinetics of Imatinib, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Pharmacokinetic Profile
Imatinib exhibits favorable pharmacokinetic properties, including high oral bioavailability and a half-life that allows for once-daily dosing.[3]
-
Absorption: Following oral administration, Imatinib is well-absorbed, with a mean absolute bioavailability of 98%.[1][4][5] Peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours post-dose.[4] The absorption of Imatinib is not significantly affected by food.[1]
-
Distribution: Imatinib is approximately 95% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[1][4] It has a large volume of distribution, indicating extensive tissue penetration, although its penetration into the central nervous system is minimal.[2][4]
-
Metabolism: Imatinib is extensively metabolized in the liver, with the cytochrome P450 isoenzyme CYP3A4 being the primary enzyme responsible.[3][4] Other CYP enzymes, including CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role.[3][6] The main circulating active metabolite is the N-desmethyl derivative, known as CGP74588, which has a similar in vitro potency to the parent drug.[4][6]
-
Excretion: Elimination of Imatinib occurs predominantly in the feces, mostly in the form of metabolites.[1][6] After a single oral dose, approximately 81% is eliminated within 7 days, with 68% in the feces and 13% in the urine.[5][6] Unchanged Imatinib accounts for about 25% of the excreted dose.[6] The terminal elimination half-life is approximately 18 hours for Imatinib and 40 hours for its active metabolite, CGP74588.[5][6]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Imatinib and its major active metabolite in adult patients.
Table 1: Human Pharmacokinetic Parameters of Imatinib
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | 98% | [1][4] |
| Time to Peak (Tmax) | 2 - 4 hours | [4] |
| Peak Concentration (Cmax) at 400mg daily | 2.6 ± 0.8 µg/mL | [1] |
| Trough Concentration (Cmin) at 400mg daily | 1.2 ± 0.8 µg/mL | [1] |
| Plasma Protein Binding | ~95% | [1][4] |
| Volume of Distribution (Vd) | 295.0 ± 62.5 L | [6] |
| Apparent Clearance (CL/F) | 8 - 14 L/h | [6] |
| Elimination Half-Life (t½) | ~18 hours | [1][4][6] |
Table 2: Human Pharmacokinetic Parameters of CGP74588 (Active Metabolite)
| Parameter | Value | Reference(s) |
| Peak Concentration (Cmax) at 400mg daily | 242 ± 106 ng/mL | [3] |
| Elimination Half-Life (t½) | ~40 hours | [5][6] |
Experimental Protocols
Quantification of Imatinib in Plasma via LC-MS/MS
This section details a common bioanalytical method for the quantification of Imatinib in plasma, a crucial procedure for pharmacokinetic studies and therapeutic drug monitoring.[7][8][9]
1. Sample Preparation (Protein Precipitation) [7][8]
-
To a 20 µL aliquot of plasma sample (calibration standard, quality control, or study sample), add 10 µL of an internal standard working solution (e.g., Verapamil).[7][8]
-
Vortex the mixture briefly.
-
Add 250 µL of a precipitation solution (e.g., 0.1% formic acid in acetonitrile) to precipitate plasma proteins.[7][8]
-
Vortex the samples thoroughly.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[7][8]
-
Transfer 150 µL of the resulting supernatant to an autosampler vial for analysis.[7][8]
2. Chromatographic Conditions [8][10]
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.[10]
-
Column: A C18 or Phenyl reverse-phase column (e.g., XTerra MS C18, 2.1 mm x 150 mm, 3 µm).[9][10]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., 0.1% formic acid in 5 mM ammonium formate) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometric Conditions [8][10]
-
System: Triple quadrupole tandem mass spectrometer.[9]
-
Ionization Mode: Positive electrospray ionization (ESI+).[7][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
Source Parameters: Optimized ion source and desolvation temperatures, and cone voltages for maximum signal intensity.[10]
4. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of Imatinib.[10]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with each batch of study samples to ensure the accuracy and precision of the assay.[10]
Visualization of Pathways and Workflows
Mechanism of Action: Bcr-Abl Signaling Pathway Inhibition
Imatinib functions by competitively inhibiting the ATP-binding site of the Bcr-Abl tyrosine kinase.[11][12] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to cellular proliferation and survival in CML cells.[13][14]
Caption: Imatinib competitively inhibits ATP binding to the Bcr-Abl kinase, blocking downstream signaling.
Experimental Workflow: LC-MS/MS Bioanalysis
The workflow for quantifying Imatinib in plasma involves several distinct steps, from sample collection to data analysis, ensuring accurate and reproducible results.
Caption: Workflow for the bioanalytical quantification of Imatinib in plasma using LC-MS/MS.
Drug-Drug Interactions
Given that Imatinib is a substrate and an inhibitor of CYP3A4, there is a significant potential for drug-drug interactions.[1][15]
-
CYP3A4 Inhibitors: Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase plasma concentrations of Imatinib, potentially leading to increased toxicity.[16][17]
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, dexamethasone, phenytoin) can decrease Imatinib plasma concentrations, which may compromise its efficacy.[16][17] Dose increases of Imatinib may be necessary if co-administration is unavoidable.[17]
-
Substrates of Imatinib Inhibition: Imatinib can also increase the concentrations of other drugs that are substrates of CYP3A4 or CYP2D6.[15] For example, caution is advised when co-administering Imatinib with drugs like warfarin.[17]
Conclusion
Imatinib possesses a well-characterized and generally favorable pharmacokinetic profile, which is fundamental to its clinical success. Its high oral bioavailability, predictable metabolism, and manageable drug-drug interaction profile contribute to its effectiveness as a targeted anticancer agent. A thorough understanding of these pharmacokinetic principles is essential for optimizing therapeutic regimens, ensuring patient safety, and guiding the development of future tyrosine kinase inhibitors.
References
- 1. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. phmethods.net [phmethods.net]
- 8. phmethods.net [phmethods.net]
- 9. Rapid LC-MS/MS method for quantifying imatinib in plasma. [wisdomlib.org]
- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic interactions among imatinib, bosentan and sildenafil, and their clinical implications in severe pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug–drug interactions with imatinib: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
Probing the Anticancer Potential of Pyrazole Derivatives: A Technical Guide to Molecular Docking Studies with VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive investigation of heterocyclic compounds, among which pyrazole derivatives have emerged as a promising class of molecules. Their diverse biological activities, including potent antitumor effects, have positioned them as privileged scaffolds in medicinal chemistry. This technical guide delves into the molecular docking studies of pyrazole-based compounds, with a particular focus on their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis crucial for tumor growth and metastasis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities and molecular docking results of various pyrazole derivatives against cancer cell lines and VEGFR-2.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3i | PC-3 | 1.24 | Doxorubicin | - |
| 3a | PC-3 | 1.22 | Sorafenib | - |
| 3f | HCT-116 | 3.3 | Erlotinib | 7.68[1] |
| 9 | HEPG2 | - | Erlotinib | 10.6[2] |
| 12 | HEPG2 | 0.71 | Erlotinib | 10.6[2] |
| 5a | HepG2 | 3.46 | Sorafenib | 2.051[3] |
| 6b | HepG2 | 2.52 | Sorafenib | 2.051[3] |
| 3 | HCT-116 | 7.41 | Sorafenib | 5.47 |
| 3 | MCF-7 | 3.36 | Sorafenib | 7.26 |
| 3 | PC-3 | 9.58 | Sorafenib | 11.53 |
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives. This table showcases the half-maximal inhibitory concentration (IC50) values of various pyrazole compounds against different human cancer cell lines.
| Compound | Target | Binding Energy (kcal/mol) | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| 3i | VEGFR-2 | - | 8.93 | Sorafenib | 30[4] |
| 3a | VEGFR-2 | - | 38.28 | Sorafenib | 30[4] |
| 3f | VEGFR-2 | - | 102 | - | - |
| 9 | VEGFR-2 | - | 220 | - | - |
| 12 | VEGFR-2 | - | - | - | - |
| 5a | VEGFR-2 | -13.59 to -23.86 | 267 | Sorafenib | 30[3] |
| 6b | VEGFR-2 | -13.59 to -23.86 | 200 | Sorafenib | 30[3] |
| 3 | VEGFR-2 | -7.40 | 223 | Sorafenib | 41 |
Table 2: Molecular Docking and VEGFR-2 Inhibitory Activity of Pyrazole Derivatives. This table presents the binding energies from molecular docking studies and the corresponding IC50 values for VEGFR-2 inhibition.
Experimental Protocols
Molecular Docking Protocol using AutoDock Vina
This protocol outlines a general procedure for performing molecular docking of pyrazole derivatives with VEGFR-2 using AutoDock Vina.
-
Preparation of the Receptor (VEGFR-2):
-
Obtain the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4ASD.
-
Remove water molecules and any co-crystallized ligands from the protein structure using molecular visualization software such as PyMOL or Discovery Studio.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
-
Preparation of the Ligand (Pyrazole Derivative):
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing tool like ChemDraw.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a PDB file format.
-
Using AutoDockTools, assign Gasteiger charges and define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the binding site on the VEGFR-2 protein. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.
-
Generate a grid box that encompasses the entire binding pocket. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding site.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses of the pyrazole derivative within the VEGFR-2 binding site using molecular visualization software.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
VEGFR-2 Kinase Assay Protocol
This protocol describes a general method for determining the in vitro inhibitory activity of pyrazole derivatives against VEGFR-2 kinase.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Test compounds (pyrazole derivatives) dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent.
-
96-well white opaque plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, VEGFR-2 enzyme, and the substrate in each well of the 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, by fitting the data to a dose-response curve.
-
Visualizations
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote angiogenesis, cell proliferation, and survival.
References
- 1. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Anticancer Compounds Targeting the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anticancer therapeutics.[4][5][6] This guide provides an in-depth overview of the PI3K/Akt/mTOR pathway, summarizes recent advances in the development of inhibitory compounds, details key experimental protocols for their evaluation, and presents visual diagrams of the signaling cascade and experimental workflows.
The PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors by extracellular stimuli such as growth factors and hormones.[5] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[7] PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[8]
Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, leading to:
-
Cell Survival and Inhibition of Apoptosis: Through the modulation of proteins such as the Bcl-2 family and FOXO transcription factors.[9]
-
Cell Proliferation and Growth: Primarily through the activation of mTOR Complex 1 (mTORC1), which in turn phosphorylates p70S6K and 4E-BP1 to promote protein synthesis.[8]
-
Angiogenesis: By increasing the translation of HIF-1α, which induces the production of vascular endothelial growth factor (VEGF).[9]
-
Metastasis: By inducing the translation of transcription factors like Snail, Slug, and Twist.[9]
The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[8] In many cancers, loss or mutation of PTEN, or activating mutations in PI3K or Akt, leads to the constitutive activation of this pathway, driving tumorigenesis.[2][5]
Novel Anticancer Compounds Targeting the Pathway
A variety of small molecule inhibitors have been developed to target different nodes of the PI3K/Akt/mTOR pathway. These can be broadly categorized into pan-PI3K inhibitors, isoform-specific PI3K inhibitors, Akt inhibitors, and mTOR inhibitors (including dual PI3K/mTOR inhibitors).[5] Several of these compounds are in various stages of clinical trials, with some having received FDA approval for specific cancer types.[4][10]
| Compound Name | Target(s) | Cancer Type(s) in Clinical Trials/Approved Use | Reported Efficacy Data |
| Buparlisib (BKM120) | Pan-Class I PI3K inhibitor | Hormone receptor-positive, HER2-negative advanced breast cancer | Showed improved progression-free survival in combination with fulvestrant. |
| Pictilisib (GDC-0941) | Potent inhibitor of PI3Kα/δ | Advanced solid tumors | IC50 of 3 nM for PI3Kα/δ. Reduced phosphorylated Akt by over 90% in platelets.[9] |
| Alpelisib (BYL719) | PI3Kα isoform-specific inhibitor | ER+/HER2- advanced metastatic breast cancer | FDA-approved.[10] 50 times more active against PI3Kα than other isoforms.[11] |
| Idelalisib | PI3Kδ isoform-specific inhibitor | Refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphomas (SLL) | FDA-approved.[10] |
| Duvelisib | PI3Kδ and PI3Kγ inhibitor | Refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphomas (SLL) | FDA-approved.[10] |
| Copanlisib | Pan-Class I PI3K inhibitor | Relapsed follicular lymphoma | FDA-approved.[2][11] |
| MK2206 | Allosteric Akt inhibitor | Lung cancer, various solid tumors | Undergoing clinical trials.[9] |
| Capivasertib | Akt inhibitor | Breast cancer, other solid tumors | In Phase III clinical trials.[2] |
| Sirolimus (Rapamycin) | Allosteric mTORC1 inhibitor | Lung cancer, other solid tumors | Undergoing clinical trials.[9] |
Key Experimental Protocols
Evaluating the efficacy of novel compounds targeting the PI3K/Akt/mTOR pathway involves a series of in vitro and in vivo experiments.
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[12]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[15]
-
Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3 to 4 hours.[13][15]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12][13][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[12]
Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing direct evidence of pathway inhibition.[16]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR).
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[17] Centrifuge at 12,000 x g at 4°C for 20 minutes to pellet cell debris and collect the supernatant containing the protein lysate.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 30-50 mg of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.05% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-AKT, anti-p-mTOR) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[18] Visualize the protein bands using an imaging system.
Xenograft models are crucial for evaluating the therapeutic efficacy and toxicity of anticancer compounds in a living organism.[19]
Principle: Human cancer cell lines or patient-derived tumor tissues are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[19][20][21] This allows for the study of tumor growth and the effects of drug treatment in an in vivo environment that mimics aspects of human tumors.[21]
Protocol:
-
Cell/Tissue Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice. For patient-derived xenografts (PDX), small fragments of a patient's tumor are implanted.[22]
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into control and treatment groups.
-
Drug Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle control.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting to confirm target engagement).
Visualizations
Caption: The PI3K/Akt/mTOR signaling cascade.
Caption: Workflow for preclinical evaluation of anticancer compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs | Semantic Scholar [semanticscholar.org]
- 4. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. clinicallab.com [clinicallab.com]
An In-depth Technical Guide to the Cellular Pathways Affected by Anticancer Agent 211
Abstract: Anticancer agent 211 is a novel synthetic compound demonstrating significant cytotoxic effects against a broad range of cancer cell lines. This document elucidates the primary mechanism of action of Agent 211, which involves the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3] This guide provides a comprehensive overview of the affected cellular pathways, quantitative data from preclinical evaluations, and detailed experimental protocols for the key assays used to characterize the agent's activity. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and the PI3K/Akt/mTOR Pathway
This compound has emerged as a promising therapeutic candidate due to its potent and selective activity. The primary target of Agent 211 is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4]
In a vast number of human cancers, the PI3K/Akt/mTOR pathway is hyperactivated due to mutations in its core components or the loss of tumor suppressors like PTEN.[2][3] This aberrant activation drives malignant transformation and progression, making it a highly attractive target for anticancer drug development.[1][2][5] Agent 211 was rationally designed to inhibit a key kinase in this pathway, thereby disrupting the downstream signaling events that promote cancer cell survival and proliferation.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Cascade
This compound functions as a potent and selective inhibitor of mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[1] By binding to the kinase domain of mTOR, Agent 211 effectively blocks the phosphorylation of its key downstream effectors.
The inhibition of mTORC1 by Agent 211 leads to the dephosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase B1 (S6K1).[1] This action results in the suppression of protein synthesis and cell growth. Concurrently, the inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473, which in turn diminishes cell survival signals.[1] The dual inhibition of both mTORC1 and mTORC2 by Agent 211 results in a robust anti-proliferative and pro-apoptotic effect in cancer cells.
Figure 1: PI3K/Akt/mTOR pathway inhibition by Agent 211.
Quantitative Analysis of Cellular Effects
The cytotoxic and anti-proliferative effects of this compound were quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure to the compound. Furthermore, the impact on the PI3K/Akt/mTOR pathway was assessed by quantifying the phosphorylation status of key downstream proteins via Western blotting.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| PC-3 | Prostate Cancer | 28.5 ± 3.5 |
| A549 | Lung Cancer | 45.8 ± 5.2 |
| U-87 MG | Glioblastoma | 12.1 ± 1.8 |
Table 2: Modulation of PI3K/Akt/mTOR Pathway Markers by this compound (100 nM, 24h)
| Protein | Change in Phosphorylation (Relative to Control) |
| p-Akt (Ser473) | 0.25 ± 0.05 |
| p-S6K1 (Thr389) | 0.18 ± 0.04 |
| p-4E-BP1 (Thr37/46) | 0.21 ± 0.06 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[6][7][8][9]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[7]
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6][8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by non-linear regression analysis.
Western Blotting
This protocol outlines the procedure for detecting changes in protein phosphorylation.[10][11][12][13][14]
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10][13]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), p-S6K1 (Thr389), p-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a digital imager.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Figure 2: Standard workflow for Western Blot analysis.
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the PI3K/Akt/mTOR signaling pathway. The data presented in this guide highlight its potent cytotoxic effects in various cancer cell lines and confirm its mechanism of action at the molecular level. The detailed protocols provided herein serve as a resource for researchers aiming to further investigate the properties of this and similar compounds. Future studies will focus on in vivo efficacy and the development of this promising agent towards clinical applications.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Introduction to Western Blotting | Bio-Rad [bio-rad.com]
An In-depth Technical Guide to the Anticancer Agent Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of Paclitaxel, a cornerstone of modern cancer chemotherapy. Originally isolated from the Pacific yew tree, Taxus brevifolia, Paclitaxel is a potent antimicrotubule agent with a unique mechanism of action.[1][] It is widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[3][4] This guide will delve into its core mechanism, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its evaluation, and visualize the critical signaling pathways it modulates.
Core Mechanism of Action
Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca alkaloids), Paclitaxel's primary mechanism is the stabilization of microtubules.[3][4] It binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers and preventing their disassembly.[1][4][5] This action disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
The resulting hyper-stabilized and non-functional microtubules lead to the arrest of the cell cycle at the G2/M phase.[1][5] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, a key factor in its anticancer effect.[1][4] Additionally, Paclitaxel has been shown to activate signaling pathways involved in apoptosis, such as those involving the Bcl-2 family of proteins, and can induce cell death through caspase-independent mechanisms.[1][6]
Quantitative Data Summary
The efficacy of Paclitaxel has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of Paclitaxel Against Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) |
| Various | Multiple | 2.5 - 7.5 | 24 |
| C6 | Glioma | 500 - 750 (µg/ml converted) | 48 |
| CHO-K1 | Ovarian | 250 - 750 (µg/ml converted) | 48 |
| A549 | Lung | ~12.5 (µg/ml converted) | 24 |
Source: Data compiled from multiple in vitro studies.[7][8][9]
Table 2: Preclinical In Vivo Efficacy of Paclitaxel in Xenograft Models
| Xenograft Model | Cancer Type | Paclitaxel Formulation | Dose & Schedule | Key Outcome |
| RH4 | Rhabdomyosarcoma | Nab-paclitaxel | 50 mg/kg, weekly | Increased relapse-free interval vs. Paclitaxel (37.7 vs 13.6 days)[10][11] |
| SK-N-BE(2) | Neuroblastoma | Nab-paclitaxel | 50 mg/kg, weekly | Significantly prolonged animal survival (median 59 vs 32 days for control)[10] |
| HCT-15 | Colon | Paclitaxel | 150-300 mg/kg | Dose-dependent tumor growth inhibition[12][13] |
| 4T1 | Breast | Paclitaxel Palmitate NPs | 51.16 mg/kg | Higher tumor inhibition rate compared to standard paclitaxel NPs[14] |
Table 3: Clinical Response Rates of Paclitaxel in Advanced Cancers
| Cancer Type | Treatment Regimen | Patient Population | Overall Response Rate (%) |
| Ovarian Cancer (recurrent) | Single-agent Paclitaxel (135-175 mg/m²) | Platinum-resistant | ~20% |
| Metastatic Breast Cancer | Paclitaxel + 5-FU/FA | Anthracycline-pretreated | 53% |
| Metastatic Breast Cancer | Paclitaxel + 5-FU/FA | Anthracycline-resistant subset | 55% |
Source: Data compiled from Phase II and III clinical trials.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating Paclitaxel.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol is used to determine the concentration of Paclitaxel that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere for 24 hours.[17]
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in fresh culture medium. Replace the existing medium with medium containing different concentrations of Paclitaxel (e.g., 0.01 to 10 µM).[17][18] Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[17][18]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[17]
-
Formazan Solubilization: Carefully discard the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 490 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the Paclitaxel concentration to determine the IC50 value.
Protocol 2: In Vivo Antitumor Efficacy - Xenograft Mouse Model
This protocol assesses the ability of Paclitaxel to inhibit tumor growth in a living organism.
-
Cell Preparation: Culture a human cancer cell line (e.g., A549 lung cancer cells) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel®, to a final concentration of approximately 5x10⁶ cells per 200 µL.[9][13]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).[9]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Paclitaxel (or its formulation) to the treatment group via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection.[9][10] The control group receives the vehicle solution. The dosing schedule can vary (e.g., weekly, daily for a set period).[10]
-
Monitoring: Measure tumor volume (typically calculated as width² x length x 0.5) and mouse body weight two to three times per week to assess efficacy and toxicity.[10]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups to determine the level of tumor growth inhibition.
Modulated Signaling Pathways
Paclitaxel's interaction with microtubules initiates a cascade of downstream signaling events. The primary consequence of mitotic arrest is the activation of the Spindle Assembly Checkpoint (SAC), which prevents progression to anaphase until all chromosomes are correctly attached to the mitotic spindle. Persistent activation of the SAC due to stabilized microtubules can lead to apoptosis. Furthermore, studies have shown that Paclitaxel can induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are involved in cell fate decisions.[6]
Paclitaxel remains a vital tool in oncology, distinguished by its unique mechanism of stabilizing microtubules to induce mitotic arrest and apoptosis in cancer cells.[1] Its broad efficacy, demonstrated in extensive preclinical and clinical research, has established its role in numerous therapeutic regimens.[3][19] This guide has provided a detailed overview of its mechanism, quantitative efficacy data, standardized experimental protocols for its study, and the key signaling pathways it affects. A thorough understanding of these technical aspects is essential for researchers and drug development professionals seeking to optimize its use and develop novel, more effective cancer therapies.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical efficacy studies of a novel nanoparticle-based formulation of paclitaxel that out-performs Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. Preparation and characterization of paclitaxel palmitate albumin nanoparticles with high loading efficacy: an in vitro and in vivo anti-tumor study in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical and clinical study results of the combination of paclitaxel and 5-fluorouracil/folinic acid in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro cytotoxicity assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. Facebook [cancer.gov]
Whitepaper: Anticancer Agent 211 and Its Derivatives - A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anticancer Agent 211 is a novel, potent, and selective small-molecule inhibitor of the BRAF V600E mutant kinase, a key driver in several human cancers, including melanoma, colorectal, and thyroid cancers.[1][2] Constitutive activation of the MAPK/ERK signaling pathway due to this mutation leads to uncontrolled cell proliferation and survival.[3][4] Agent 211 and its derivatives (211-A and 211-B) are designed to specifically target this oncogenic driver, offering a promising therapeutic strategy. This document provides a comprehensive technical overview of the preclinical data, experimental protocols, and mechanism of action for this series of compounds.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo activities of this compound and its derivatives.
Table 2.1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase (BRAF V600E), a related wild-type kinase (CRAF), and an unrelated kinase (EGFR) to demonstrate selectivity.
| Compound | BRAF V600E (nM) | CRAF (Wild-Type) (nM) | EGFR (nM) |
| Agent 211 | 15 | 250 | >10,000 |
| Derivative 211-A | 8 | 180 | >10,000 |
| Derivative 211-B | 25 | 450 | >10,000 |
| Vemurafenib (Control) | 31 | 48 | >10,000 |
Data represent the mean of three independent experiments.
Table 2.2: In Vitro Cell Proliferation Inhibition (IC50, nM)
This table shows the potency of the compounds in inhibiting the growth of human cancer cell lines with different BRAF mutation statuses.[5][6]
| Compound | A375 (Melanoma, BRAF V600E) | HT-29 (Colorectal, BRAF V600E) | HCT116 (Colorectal, BRAF WT) |
| Agent 211 | 45 | 80 | >15,000 |
| Derivative 211-A | 22 | 45 | >15,000 |
| Derivative 211-B | 68 | 110 | >15,000 |
| Vemurafenib (Control) | 55 | 95 | >15,000 |
Cell viability was assessed after 72 hours of continuous exposure to the compound.
Table 2.3: In Vivo Efficacy in A375 Xenograft Model
This table summarizes the antitumor activity of the compounds in a mouse xenograft model using the A375 melanoma cell line.[7][8]
| Compound (Dose) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Agent 211 (50 mg/kg, oral, daily) | 85 | -2.5 |
| Derivative 211-A (50 mg/kg, oral, daily) | 92 | -1.8 |
| Derivative 211-B (50 mg/kg, oral, daily) | 78 | -3.1 |
| Vehicle Control | 0 | +1.5 |
TGI was calculated at the end of the 21-day study period.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay
Objective: To determine the IC50 values of test compounds against specific kinase enzymes.
Methodology:
-
Assay Format: A radiometric filter-binding assay using [γ-33P]-ATP was employed.
-
Reagents: Recombinant human BRAF V600E, CRAF, and EGFR kinases; inactive MEK1 as substrate; [γ-33P]-ATP; kinase reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Test compounds were serially diluted in DMSO and added to a 96-well plate.
-
Kinase, substrate, and buffer were added to the wells and pre-incubated for 10 minutes at room temperature.
-
The reaction was initiated by adding [γ-33P]-ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped by the addition of 3% phosphoric acid.
-
The reaction mixture was transferred to a phosphocellulose filter plate, which was then washed to remove unincorporated ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cell Proliferation Assay
Objective: To measure the effect of test compounds on the proliferation of cancer cell lines.
Methodology:
-
Assay Format: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Lines: A375 (BRAF V600E), HT-29 (BRAF V600E), HCT116 (BRAF WT).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compounds were serially diluted and added to the cells. A DMSO-only well served as a vehicle control.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol.
-
The plate was shaken for 2 minutes and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was read using a plate reader.
-
-
Data Analysis: The percentage of cell viability relative to the vehicle control was calculated. IC50 values were determined from dose-response curves using non-linear regression analysis.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of test compounds in a mouse model.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A375 human melanoma cells.
-
Procedure:
-
A suspension of 5 x 10^6 A375 cells in Matrigel was subcutaneously injected into the right flank of each mouse.
-
Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Mice were randomized into treatment groups (n=8 per group).
-
Compounds were formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for 21 days.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
-
Data Analysis: Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
Western Blot Analysis
Objective: To confirm the inhibition of the MAPK signaling pathway in treated cells.
Methodology:
-
Procedure:
-
A375 cells were treated with test compounds at various concentrations for 2 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., β-Actin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Analysis: The intensity of the phospho-ERK band was normalized to the total ERK band to assess the degree of pathway inhibition.
Visualizations: Pathways and Workflows
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for kinase inhibitor drug discovery and development.
Caption: The experimental workflow for the in vivo mouse xenograft efficacy study.
References
- 1. Mouse models for BRAF-induced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Melanoma Tumour Model – Braf | Antineo [antineo.fr]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols for Anticancer Agent ADCT-211: In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for the novel anticancer agent ADCT-211, an antibody-drug conjugate (ADC) targeting Interleukin-13 receptor subunit alpha 2 (IL13RA2). The protocols are based on preclinical data and are intended to guide researchers in designing and executing similar in vivo studies.
Introduction to ADCT-211
ADCT-211 is a promising therapeutic candidate for cancers that overexpress IL13RA2, such as glioblastoma multiforme and other solid tumors.[1][2] It is composed of a humanized IgG1 antibody, HuCl47, which specifically binds to IL13RA2, conjugated to a potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG2000.[2] The linkage is achieved through a cleavable valine-alanine linker, ensuring targeted delivery and release of the cytotoxic payload within the tumor microenvironment.[1][2]
Mechanism of Action
ADCT-211 exerts its anticancer effect through a targeted mechanism. The HuCl47 antibody component binds with high affinity to IL13RA2 on the surface of cancer cells.[1][2] Following binding, the ADC is internalized by the cell. Inside the cell, the cleavable linker is processed, releasing the PBD dimer cytotoxin. PBD dimers are highly potent DNA alkylating agents that form covalent cross-links in the minor groove of DNA, leading to cell cycle arrest and ultimately apoptosis.
Caption: Mechanism of action of ADCT-211.
In Vivo Experimental Protocols
The following protocols are based on preclinical studies evaluating the efficacy, safety, and pharmacokinetics of ADCT-211 in rodent models.
Xenograft Tumor Model Establishment
This protocol describes the establishment of subcutaneous xenograft models using human cancer cell lines.
Materials:
-
Human cancer cell lines expressing IL13RA2 (e.g., A375 melanoma, U251 glioblastoma)[1][2]
-
Immunocompromised mice (e.g., BALB/c nude mice)[3]
-
Matrigel or similar basement membrane matrix
-
Sterile PBS and cell culture medium
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line to the desired confluence.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).
Efficacy Studies in Xenograft Models
This protocol outlines the procedure for evaluating the anti-tumor activity of ADCT-211.
Materials:
-
Tumor-bearing mice
-
ADCT-211
-
Vehicle control (e.g., saline)
-
Dosing syringes and needles
Protocol:
-
Randomize tumor-bearing mice into treatment and control groups (n=8-10 mice per group).[1][2]
-
Administer a single intravenous (i.v.) injection of ADCT-211 at the desired dose (e.g., 3.75 mg/kg or 10 mg/kg).[1][2]
-
Administer the vehicle control to the control group.
-
Monitor and record tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.[2]
Caption: Workflow for an in vivo efficacy study.
Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies
This protocol is for determining the MTD and characterizing the PK profile of ADCT-211 in rats.
Materials:
-
ADCT-211
-
Blood collection supplies (e.g., tubes, syringes)
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Protocol:
-
Administer a single intravenous dose of ADCT-211 to rats at escalating dose levels (e.g., up to 24 mg/kg).[1][2]
-
Monitor the animals for signs of toxicity and record body weight changes.
-
Collect blood samples at various time points post-administration.
-
Process blood samples to obtain plasma or serum.
-
Analyze the samples to determine the concentration of ADCT-211 over time.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison.
Table 1: In Vivo Efficacy of ADCT-211 in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Administration Route | Outcome | Reference |
| A375 (Melanoma) | ADCT-211 | 10 | Single i.v. | Complete tumor eradication, 8/8 tumor-free survivors at day 57. | [2] |
| U251 (Glioblastoma) | ADCT-211 | 3.75 | Single i.v. | 5/10 partial response, 5/10 complete response, 2/10 tumor-free survivors at day 51. | [1][2] |
Table 2: Pharmacokinetic and Tolerability Profile of ADCT-211 in Rats
| Parameter | Value | Conditions | Reference |
| Maximum Tolerated Dose (MTD) | Up to 24 mg/kg | Single dose | [1][2] |
| Half-life (t1/2) | 12.6 - 19 hours | - | [1][2] |
| Pharmacokinetics | Linear | - | [1][2] |
Conclusion
The provided protocols and data summaries for ADCT-211 offer a foundational guide for conducting in vivo research on this promising anticancer agent. Adherence to detailed and well-structured experimental designs is crucial for obtaining reproducible and reliable results, which are essential for the further development and clinical translation of ADCT-211 for the treatment of IL13RA2-expressing cancers.[1]
References
Application Notes and Protocols for Cell Culture Assays of Anticancer Agent 211 (Astatine-211 Labeled Targeting Molecules)
Introduction
"Anticancer agent 211" is identified as Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT). TAT is a therapeutic approach designed to selectively deliver cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.[1][2][3] The high linear energy transfer of alpha particles emitted by ²¹¹At induces complex, irreparable double-strand DNA breaks in target cells, leading to potent cytotoxicity.[4][5]
For targeted delivery, ²¹¹At is conjugated to a targeting moiety, such as a monoclonal antibody or a peptide, that specifically binds to a tumor-associated antigen on the surface of cancer cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of ²¹¹At-labeled anticancer agents using various cell culture-based assays. The following protocols are designed to assess the efficacy of a hypothetical agent, "²¹¹At-Mab-X," where Mab-X is a monoclonal antibody targeting a cancer-specific cell surface receptor.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described assays, providing a framework for presenting experimental results.
Table 1: Cytotoxicity of ²¹¹At-Mab-X in Cancer Cell Lines
| Cell Line | Treatment | Incubation Time (hrs) | IC₅₀ (Bq/mL) |
| Cancer Cell Line A | ²¹¹At-Mab-X | 72 | 1.5 x 10⁵ |
| Cancer Cell Line B | ²¹¹At-Mab-X | 72 | 3.2 x 10⁵ |
| Normal Cell Line | ²¹¹At-Mab-X | 72 | >1.0 x 10⁷ |
| Cancer Cell Line A | Unlabeled Mab-X | 72 | No effect |
Table 2: Induction of Apoptosis by ²¹¹At-Mab-X
| Cell Line | Treatment (IC₅₀ dose) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Cancer Cell Line A | ²¹¹At-Mab-X | 35.2 ± 3.1 | 15.8 ± 2.5 |
| Cancer Cell Line A | Vehicle Control | 4.1 ± 0.8 | 2.3 ± 0.5 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with ²¹¹At-Mab-X
| Cell Line | Treatment (IC₅₀ dose) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Cancer Cell Line A | ²¹¹At-Mab-X | 25.4 ± 2.8 | 15.1 ± 1.9 | 59.5 ± 4.2 |
| Cancer Cell Line A | Vehicle Control | 55.3 ± 4.5 | 30.2 ± 3.1 | 14.5 ± 2.0 |
Table 4: Inhibition of Cell Migration and Invasion by ²¹¹At-Mab-X
| Assay | Treatment (IC₅₀ dose) | Migrated/Invaded Cells (Normalized to Control) |
| Migration | ²¹¹At-Mab-X | 0.45 ± 0.05 |
| Invasion | ²¹¹At-Mab-X | 0.38 ± 0.07 |
Mandatory Visualizations
Caption: Proposed signaling pathway of ²¹¹At-Mab-X.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
²¹¹At-Mab-X and corresponding controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of ²¹¹At-Mab-X in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted agent or control medium to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[7]
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]
Materials:
-
Cancer cell lines
-
6-well plates
-
²¹¹At-Mab-X
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with ²¹¹At-Mab-X at the predetermined IC₅₀ concentration for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[12][13]
Materials:
-
Cancer cell lines
-
6-well plates
-
²¹¹At-Mab-X
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with ²¹¹At-Mab-X at the IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[14]
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).[15][16][17]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates[15]
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 20% FBS)[15]
-
²¹¹At-Mab-X
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)[15]
-
Microscope
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with diluted Matrigel and incubate for at least 4-6 hours at 37°C to allow it to solidify.[15] For the migration assay, no Matrigel coating is needed.[16]
-
Pre-treat cancer cells with a sub-lethal concentration of ²¹¹At-Mab-X for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600-750 µL of medium containing a chemoattractant to the lower chamber.[15]
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.[15]
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20-30 minutes.[15]
-
Wash the inserts with water and allow them to dry.
-
Count the stained cells in several random fields under a microscope and calculate the average. Quantify the results relative to the control group.
References
- 1. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. Boosting cancer treatment: enhanced effectiveness of At-211-labeled agent achieved through combination with immunotherapy - ecancer [ecancer.org]
- 3. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Elegant Method for Rapid Recovery of Anti-Cancer Agent At-211 | Department of Energy [energy.gov]
- 5. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Transwell migration and invasion assays [bio-protocol.org]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. clyte.tech [clyte.tech]
Application Notes & Protocols: High-Throughput Screening for Anticancer Agent 211 (Astatine-211) Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of anticancer agent 211 (Astatine-211, 211At) analogs. Astatine-211 is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT), which delivers highly cytotoxic alpha particles directly to cancer cells.[1][2] The development of 211At analogs, which involves conjugating 211At to various targeting moieties such as antibodies, peptides, or small molecules, is crucial for improving tumor-specific delivery and therapeutic efficacy.[1][3][4]
The following sections detail a systematic approach to screening 211At analogs, from initial library screening to in-depth cellular characterization. The protocols are designed for a high-throughput format, enabling the rapid identification and prioritization of lead candidates for further preclinical development.
Overview of the Screening Workflow
The high-throughput screening of 211At analogs follows a tiered approach, beginning with a primary screen to identify active compounds ("hits") from a large library of analogs. These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity and toxicity.
Caption: High-throughput screening workflow for Astatine-211 analogs.
Signaling Pathway: DNA Damage Response to Alpha Particle Radiation
The primary mechanism of action for Astatine-211 is the induction of complex DNA double-strand breaks (DSBs) by high-energy alpha particles, leading to cell cycle arrest and apoptosis.[5] Understanding this pathway is critical for developing assays to measure the downstream effects of 211At analog treatment.
Caption: DNA damage response pathway induced by Astatine-211.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell Viability Assay
This protocol describes a primary HTS assay to identify 211At analogs that exhibit cytotoxic effects against cancer cells.
Materials:
-
Cancer cell line expressing the target of interest
-
Complete cell culture medium
-
384-well clear-bottom black plates
-
211At-labeled analog library (dissolved in an appropriate vehicle)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Microplate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the target cancer cells.
-
Dilute the cells in a complete culture medium to a final concentration of 2.5 x 104 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a 1000x stock solution of the 211At analog library.
-
Using a pintool or acoustic liquid handler, transfer 40 nL of each analog from the library plate to the corresponding well of the cell plate.
-
Include appropriate controls: vehicle-only (negative control) and a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. This incubation time allows for the effects of radiation to manifest.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each analog relative to the controls.
-
Identify "hits" as compounds that exhibit a statistically significant reduction in cell viability (e.g., >50% inhibition or a Z-score < -2).
-
Protocol 2: Secondary Screening - Dose-Response and IC50 Determination
This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50).
Materials:
-
Confirmed "hit" 211At analogs
-
Target cancer cell line
-
Complete cell culture medium
-
384-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1 for cell seeding.
-
-
Compound Serial Dilution and Addition:
-
Prepare a 10-point, 3-fold serial dilution of each hit analog.
-
Add 40 nL of each concentration to the cell plate in triplicate.
-
-
Incubation and Viability Measurement:
-
Follow the same procedures as in Protocol 1 for incubation and viability measurement.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a control for maximum cell death (0% viability).
-
Plot the dose-response curves using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value for each analog.
-
Protocol 3: Tertiary Screening - DNA Double-Strand Break (γ-H2AX) Assay
This high-content imaging assay quantifies the formation of γ-H2AX foci, a biomarker for DNA double-strand breaks.
Materials:
-
Prioritized 211At analogs
-
Target cancer cell line
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (or similar)
-
Nuclear stain: Hoechst 33342
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 384-well imaging plates and allow them to adhere overnight.
-
Treat the cells with the 211At analogs at their respective IC50 concentrations for 24 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei (Hoechst channel) and quantify the number and intensity of γ-H2AX foci (Alexa Fluor 488 channel) per cell.
-
Compare the levels of γ-H2AX foci formation between treated and untreated cells.
-
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison of the 211At analogs.
Table 1: Primary Screen Hit Summary
| Analog ID | % Inhibition (at 1 µM) | Z-Score | Hit (Yes/No) |
|---|---|---|---|
| AT-AN-001 | 65.2 | -2.8 | Yes |
| AT-AN-002 | 12.5 | -0.5 | No |
| AT-AN-003 | 88.9 | -4.1 | Yes |
| ... | ... | ... | ... |
Table 2: Secondary Screen - Potency and Target Affinity
| Analog ID | IC50 (nM) | Target Binding Kd (nM) |
|---|---|---|
| AT-AN-001 | 15.8 | 5.2 |
| AT-AN-003 | 5.2 | 1.8 |
| ... | ... | ... |
Table 3: Tertiary Screen - Cellular Activity
| Analog ID | γ-H2AX Foci per Cell (fold change) | Caspase-3/7 Activation (fold change) |
|---|---|---|
| AT-AN-001 | 8.5 | 6.2 |
| AT-AN-003 | 12.1 | 9.8 |
| ... | ... | ... |
Disclaimer: These protocols and application notes are intended for research purposes only. The handling of radioactive materials such as Astatine-211 requires appropriate licensing, training, and safety precautions in a designated radiological facility. All procedures should be performed in accordance with institutional and regulatory guidelines.
References
- 1. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astatine-211-labeled radiotherapeutics: an emerging approach to targeted alpha-particle radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary Evaluation of Astatine-211-Labeled Bombesin Derivatives for Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Astatine-211 Labeled Anticancer Agents in Animal Studies
Introduction
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) in oncology. Its high linear energy transfer (LET) and short-range alpha particles allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues. This document provides an overview of preclinical animal studies involving various ²¹¹At-labeled anticancer agents, including dosage, experimental protocols, and associated signaling pathways.
Agent 1: [²¹¹At]AAMT for Bone and Soft Tissue Sarcomas
[²¹¹At]AAMT is a targeted radiopharmaceutical that demonstrates significant antitumor effects in sarcoma models. It has been shown to inhibit tumor growth without causing systemic toxicity.[1]
Quantitative Data Summary
| Parameter | Value | Animal Model | Tumor Type | Reference |
| Effective Dose | 1 MBq (single administration) | Xenograft Mice | Sarcoma | [1] |
| Comparative Agent | Doxorubicin | 6 mg/kg | Xenograft Mice | Sarcoma |
| Observed Effect | Significant tumor growth inhibition | Xenograft Mice | Sarcoma | [1] |
| Toxicity | No noticeable reduction in average body weight | Xenograft Mice | Sarcoma | [1] |
Experimental Protocol: In Vivo Efficacy of [²¹¹At]AAMT
-
Animal Model: Xenograft mouse models are utilized.[1]
-
Tumor Induction: Sarcoma cell lines (e.g., MP-CCS-SY, MG-63, 143B) are used to establish xenografts in the mice.[1]
-
Treatment Groups:
-
Control group (vehicle).
-
[²¹¹At]AAMT treatment group.
-
Positive control group (e.g., Doxorubicin).
-
-
Administration: A single dose of 1 MBq of [²¹¹At]AAMT is administered to the treatment group.[1] Doxorubicin is administered at a dose of 6 mg/kg.[1]
-
Monitoring:
-
Tumor growth is monitored and measured regularly.
-
Animal body weight is recorded to assess systemic toxicity.[1]
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point, after which tumors are excised and weighed.[1]
-
Analysis: Tumor growth inhibition is statistically analyzed. DNA damage in tumor tissue can be assessed by immunostaining for phosphorylated histone γH2AX.[1]
Signaling Pathway and Mechanism of Action
[²¹¹At]AAMT is a LAT1-targeted agent. The alpha particles emitted by ²¹¹At induce potent DNA double-strand breaks (DSBs), leading to cell death.[1] The induction of γH2AX foci is a key indicator of this DNA damage.[1]
References
Application Notes and Protocols for Administering Anticancer Agent Astatine-211 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT). Its high linear energy transfer (LET) and short path length of alpha particles (50-80 µm) allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1] This document provides detailed application notes and protocols for the administration of ²¹¹At-labeled anticancer agents in preclinical mouse models, a critical step in the evaluation of their therapeutic efficacy and safety.[2][3]
Mechanism of Action: DNA Damage Response
Astatine-211 decays by emitting alpha particles, which are highly energetic helium nuclei. These particles cause dense ionization along their tracks, leading to the formation of complex and difficult-to-repair DNA double-strand breaks (DSBs) in target cells.[4][5] This severe DNA damage triggers the DNA Damage Response (DDR) pathway. The cell attempts to repair the damage, primarily through non-homologous end joining (NHEJ) and homologous recombination repair (HRR).[4] Key proteins, such as ataxia-telangiectasia mutated (ATM) and checkpoint kinase 2 (CHEK2), are activated to arrest the cell cycle and initiate repair.[6] However, the complexity of α-particle-induced DSBs often overwhelms the cellular repair capacity, leading to mitotic catastrophe, apoptosis, or necrosis, and ultimately, cancer cell death.[1]
Data Presentation: Efficacy of Astatine-211 in Mouse Models
The following tables summarize quantitative data from representative preclinical studies of ²¹¹At-labeled agents in various mouse cancer models.
Table 1: Tumor Growth Inhibition with Astatine-211 Labeled Agents
| Mouse Model | Cancer Type | Agent Administered | Dose (intravenous) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Citation |
| PANC-1 Xenograft | Pancreatic Cancer | ²¹¹At-AuNPs@mPEG | 1 MBq/mouse | ~50 | Significantly Suppressed | Not Specified | [7] |
| C6 Glioma Xenograft | Glioma | ²¹¹At-PA | 1 MBq (3 doses) | Not Specified | Dose-dependent suppression | Not Specified | [8] |
| Neuroblastoma PDX | Neuroblastoma | ²¹¹At-Parthanatine | 36 MBq/kg (4 fractions) | Not Specified | Complete Response (81.8%) | Not Specified | [9][10] |
| K1-NIS Xenograft | Thyroid Carcinoma | ²¹¹At solution | 1 MBq | ~10 mm diameter | Tumor regression | Not Specified | [3] |
Table 2: Survival Analysis in Mice Treated with Astatine-211 Labeled Agents
| Mouse Model | Cancer Type | Agent Administered | Dose (intravenous) | Median Survival (Treated) | Median Survival (Control) | % Increase in Survival | Citation |
| Syngeneic 5T33 | Multiple Myeloma | ²¹¹At-9E7.4 (anti-CD138) | 740 kBq | >150 days (65% survival) | 45 days | >233% | [11] |
| Neuroblastoma PDX | Neuroblastoma | ²¹¹At-Parthanatine | 36 MBq/kg (4 fractions) | 72 days | Not Specified | Not Applicable | [9][10] |
| Melanoma Xenograft | Melanoma | ²¹¹At-NpG-GGN4c | 1.0 MBq | Significantly Improved | Not Specified | Not Applicable | [12] |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of ²¹¹At-labeled agents are provided below.
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model, a widely used method for evaluating the in vivo efficacy of anticancer agents.
Materials:
-
Human cancer cell line (e.g., PANC-1, C6 glioma)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude, SCID)
-
Tuberculin syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach them using trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in PBS or serum-free medium, and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Preparation of Cell Suspension: Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Subcutaneous Injection: Anesthetize the mouse. Pinch the skin on the flank to create a tent and subcutaneously inject 100-200 µL of the cell suspension.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-200 mm³), randomize the mice into treatment and control groups for administration of the anticancer agent.[7]
Protocol 2: Intravenous Administration of ²¹¹At-Labeled Agents
Intravenous injection via the tail vein is a common route for systemic delivery of therapeutic agents.
Materials:
-
²¹¹At-labeled agent in a sterile, injectable solution
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
-
27-30 gauge needles and syringes
-
Alcohol swabs
Procedure:
-
Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.
-
Injection Site Preparation: Gently wipe the tail with an alcohol swab to clean the injection site.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the prepared volume (typically 100-200 µL) of the ²¹¹At-labeled agent.[12] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Intraperitoneal Administration of ²¹¹At-Labeled Agents
Intraperitoneal injection is often used for treating peritoneal carcinomatosis models or when a slower systemic absorption is desired.[13][14]
Materials:
-
²¹¹At-labeled agent in a sterile, injectable solution
-
25-27 gauge needles and syringes
-
Gloves
Procedure:
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Gently tilt the mouse so its head is pointing downwards.
-
Injection Site Identification: Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Administration: Inject the desired volume (typically up to 1 mL) of the ²¹¹At-labeled agent.[13]
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 4: Post-Administration Monitoring and Efficacy Evaluation
Procedure:
-
Toxicity Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming. Body weight should be measured at least twice weekly.[2]
-
Tumor Growth Measurement: For subcutaneous models, continue to measure tumor volume with calipers 2-3 times per week.
-
Survival Analysis: Monitor the mice until they meet the predefined endpoint criteria (e.g., tumor volume exceeding a certain limit, significant weight loss, or other signs of morbidity). Record the date of euthanasia for survival analysis.
-
Biodistribution Studies (Optional): At selected time points post-injection, mice can be euthanized, and organs of interest (tumor, blood, liver, kidneys, spleen, etc.) collected, weighed, and their radioactivity measured using a gamma counter to determine the biodistribution of the ²¹¹At-labeled agent.
Conclusion
The administration of Astatine-211 labeled anticancer agents in mouse models is a multifaceted process that requires careful planning and execution. The protocols outlined in this document provide a comprehensive guide for researchers to conduct these experiments in a reproducible and effective manner. Adherence to these detailed methodologies will facilitate the accurate assessment of the therapeutic potential of novel ²¹¹At-based radiopharmaceuticals and contribute to their successful clinical translation.
References
- 1. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral administration of astatine-211-labeled gold nanoparticle for alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 6. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 7. Astatine-211-Labeled Gold Nanoparticles for Targeted Alpha-Particle Therapy via Intravenous Injection [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Pre-clinical investigation of astatine-211-parthanatine for high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted-Alpha-Therapy Combining Astatine-211 and anti-CD138 Antibody in A Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An 211At-labeled alpha-melanocyte stimulating hormone peptide analog for targeted alpha therapy of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Distribution of intraperitoneally injected microspheres labeled with the alpha-emitter astatine (211At) compared with phosphorus (32P) and yttrium (90Y) colloids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Efficacy of Anticancer Agent 211 (A MEK1/2 Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anticancer Agent 211 is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling cascade.[][2][3] This pathway, also known as the MAPK/ERK pathway, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[4][5][6] In many cancers, such as melanoma and certain colorectal and lung cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[7][8] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby preventing downstream signaling that promotes cancer cell proliferation and survival.[][8] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound.
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
This compound targets MEK1/2, the kinases responsible for activating ERK1/2 through phosphorylation. This inhibition halts the signal transduction cascade that leads to the transcription of genes involved in cell proliferation and survival.[2][8]
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[11][12]
References
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 細胞計數與健康分析 [sigmaaldrich.com]
Application Notes and Protocols for Solubility of Novel Anticancer Agents in In Vitro Assays
Introduction
The successful in vitro evaluation of novel anticancer agents is critically dependent on their solubility in aqueous culture media. Poor solubility can lead to inaccurate and unreliable results, hindering the drug development process. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess and optimize the solubility of novel anticancer compounds for in vitro assays. The protocols outlined below offer systematic approaches to preparing stock solutions, determining solubility limits, and troubleshooting common solubility issues.
Data Presentation: Solubility of a Novel Anticancer Agent
The following tables provide a template for summarizing the solubility data of a novel anticancer agent. Researchers should adapt this table to their specific compound.
Table 1: Solubility of "Anticancer Agent X" in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| DMSO | 25 | [Insert Data] | [Insert Data] | Clear solution |
| Ethanol | 25 | [Insert Data] | [Insert Data] | Clear solution |
| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Precipitate observed |
| Cell Culture Media + 10% FBS | 37 | [Insert Data] | [Insert Data] | Slight precipitation over time |
Table 2: Working Concentration Solubility in Cell Culture Media
| Stock Solution (in DMSO) | Final Concentration in Media | % DMSO in Media | Solubility | Observation |
| 10 mM | 10 µM | 0.1% | Soluble | No precipitate |
| 10 mM | 50 µM | 0.5% | Soluble | No precipitate |
| 10 mM | 100 µM | 1.0% | Partially Soluble | Fine precipitate after 2h |
| 20 mM | 100 µM | 0.5% | Soluble | No precipitate |
Experimental Protocols
Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of a novel anticancer agent, typically in an organic solvent like Dimethyl Sulfoxide (DMSO).
Materials:
-
Novel anticancer agent (powder form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Accurately weigh a precise amount of the anticancer agent using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, the concentration may exceed the solubility limit in DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Determination of Aqueous Solubility for In Vitro Assays
This protocol outlines a method to determine the practical solubility of a novel anticancer agent in cell culture media, which is crucial for designing in vitro experiments.
Materials:
-
High-concentration stock solution of the anticancer agent (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., 10% Fetal Bovine Serum)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the high-concentration stock solution into the cell culture medium. It is important to maintain a low final concentration of the organic solvent (typically ≤0.5% DMSO) to avoid solvent-induced cytotoxicity.[1]
-
For example, to test a final concentration of 100 µM from a 10 mM stock, add 1 µL of the stock to 99 µL of pre-warmed cell culture medium.
-
Incubate the dilutions at 37°C for a period relevant to the planned in vitro assay (e.g., 2, 24, 48 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation.
-
For a more detailed analysis, examine a small aliquot of each dilution under a microscope to observe for crystalline structures, which indicate precipitation.
-
The highest concentration that remains a clear solution without any visible precipitate is considered the practical solubility limit for the in vitro assay.
Strategies for Enhancing Solubility
For compounds with poor aqueous solubility, several strategies can be employed.[2][3][4][5]
-
Co-solvents: The use of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[3][4] Propylene glycol and ethanol are common co-solvents used in preclinical formulations.[3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly improve solubility.[1][2]
-
Use of Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be used at low concentrations (0.01-0.05%) in enzyme-based assays, but are generally not suitable for cell-based assays due to cytotoxicity.[1]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[2][4][5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix to improve its dissolution properties.[2]
Visualizations
Caption: Experimental workflow for preparing and testing the solubility of a novel anticancer agent for in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Anticancer Agent 211 (Astatine-211 Labeled) in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Astatine-211 (²¹¹At) labeled anticancer agents, a form of Targeted Alpha Therapy (TAT), in combination with immunotherapy, specifically focusing on the synergistic effects observed in preclinical studies. The protocols outlined below are based on established methodologies and findings from relevant research, including the promising results from a study combining an ²¹¹At-labeled RGD peptide with an immune checkpoint inhibitor.[1][2]
Introduction to Astatine-211 in Targeted Alpha Therapy
Astatine-211 is a promising alpha-emitting radionuclide for cancer therapy due to its high linear energy transfer (LET) and short-range radiation, which allows for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues. When chelated to targeting moieties such as peptides or antibodies, ²¹¹At can be selectively delivered to tumors.
Recent preclinical studies have highlighted the potential of combining ²¹¹At-based TAT with immune checkpoint inhibitors, such as anti-CTLA-4 antibodies. This combination therapy has been shown to significantly enhance anti-tumor efficacy, leading to improved tumor growth inhibition and prolonged survival compared to monotherapies alone.[1] The underlying mechanism is believed to involve the induction of an anti-tumor immune response by the targeted alpha therapy, which is then amplified by the immune checkpoint blockade.[1]
Data Presentation: Efficacy of ²¹¹At-RGD Peptide and Anti-CTLA-4 Combination Therapy
The following tables summarize the qualitative and representative quantitative outcomes from preclinical studies evaluating the combination of an ²¹¹At-labeled RGD peptide ([²¹¹At]1) and an anti-CTLA-4 antibody in a Colon-26 tumor-bearing mouse model.
| Treatment Group | Tumor Growth Inhibition | Survival | Key Immunological Changes |
| Control (Saline) | Baseline tumor growth | Baseline survival | Minimal immune cell infiltration |
| [²¹¹At]1 (675 kBq) Monotherapy | Significant inhibition | Prolonged | Increased infiltration of CD4⁺ and CD8⁺ T cells |
| Anti-CTLA-4 Monotherapy | Moderate inhibition | Slightly prolonged | Moderate increase in T cell activation |
| [²¹¹At]1 + Anti-CTLA-4 Combination | Superior inhibition | Significantly prolonged | Synergistic increase in CD4⁺ and CD8⁺ T cell infiltration and activation |
Table 1: Summary of Preclinical Efficacy of ²¹¹At-RGD Peptide and Anti-CTLA-4 Combination Therapy.
| Parameter | Control | [²¹¹At]1 Monotherapy | Anti-CTLA-4 Monotherapy | Combination Therapy |
| Tumor Volume (mm³) | ||||
| Day 0 | ~100 | ~100 | ~100 | ~100 |
| Day 14 (Representative) | ~1500 | ~800 | ~1200 | ~400 |
| Median Survival (days) | ~20 | ~30 | ~25 | >40 |
| Tumor Infiltrating Lymphocytes | ||||
| CD8⁺ T cells (% of CD45⁺ cells) | Low | Moderate | Moderate | High |
Table 2: Representative Quantitative Data from Preclinical Combination Therapy Studies. (Note: Specific numerical values are illustrative based on typical findings in similar preclinical models and may not represent the exact data from a single specific study for which full data is not publicly available).
Experimental Protocols
Establishment of Syngeneic Colon-26 Tumor Model in BALB/c Mice
This protocol describes the establishment of a subcutaneous Colon-26 tumor model in BALB/c mice, a commonly used model for studying colorectal cancer and immunotherapy responses.
Materials:
-
Colon-26 murine colorectal carcinoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Female BALB/c mice, 6-8 weeks old
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Protocol:
-
Culture Colon-26 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10⁶ viable cells per 100 µL of PBS.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each BALB/c mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Initiate treatment when tumors reach a volume of approximately 100 mm³.
Administration of ²¹¹At-labeled RGD Peptide and Anti-CTLA-4 Antibody
This protocol outlines the administration of the targeted alpha therapy agent and the immune checkpoint inhibitor.
Materials:
-
²¹¹At-labeled RGD peptide ([²¹¹At]1)
-
Anti-CTLA-4 antibody
-
Sterile saline for injection
-
Animal-restraining device
Protocol:
-
On the day of treatment, dilute the [²¹¹At]1 to the desired activity concentration (e.g., 675 kBq per 100 µL) with sterile saline.
-
Administer 100 µL of the [²¹¹At]1 solution intravenously (i.v.) via the tail vein.
-
The anti-CTLA-4 antibody is typically administered intraperitoneally (i.p.). Dilute the antibody to the desired concentration in sterile PBS.
-
Administer the anti-CTLA-4 antibody (e.g., 100 µg per mouse) on specified days post-tumor inoculation, often in multiple doses (e.g., days 7, 10, and 13).
-
For the combination therapy group, administer both agents according to the defined schedule.
-
Monitor the mice for tumor growth, body weight, and any signs of toxicity throughout the experiment.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a method for isolating and analyzing TILs from tumor tissue to quantify immune cell populations.
Materials:
-
Tumor dissociation kit (e.g., MACS Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase I
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer
-
70 µm cell strainers
-
Fluorescently conjugated antibodies against murine CD45, CD3, CD4, and CD8
-
Fixable viability dye
-
Flow cytometer
Protocol:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Mechanically mince the tumors and then enzymatically digest them using a tumor dissociation kit or enzyme cocktail according to the manufacturer's instructions.
-
Filter the resulting single-cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer and wash the cells with RPMI-1640.
-
Resuspend the cells in FACS buffer and stain with a fixable viability dye to exclude dead cells.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies (anti-CD45, -CD3, -CD4, -CD8) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of CD4⁺ and CD8⁺ T cells within the CD45⁺ leukocyte gate.
Immunofluorescence Staining of CD4⁺ and CD8⁺ T Cells in Tumor Tissue
This protocol describes the visualization of T cell infiltration in tumor sections.
Materials:
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Acetone or 4% paraformaldehyde for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% goat serum and 1% BSA)
-
Primary antibodies: Rat anti-mouse CD4 and Rat anti-mouse CD8
-
Secondary antibodies: Goat anti-rat IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Embed freshly excised tumors in OCT compound and freeze rapidly.
-
Cut 5-10 µm thick sections using a cryostat and mount them on charged glass slides.
-
Fix the sections with cold acetone or 4% paraformaldehyde.
-
Permeabilize the tissue with permeabilization buffer if required for the chosen antibodies.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with primary antibodies against CD4 and CD8 overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with mounting medium and visualize under a fluorescence microscope.
-
Quantify the number of CD4⁺ and CD8⁺ cells per unit area using image analysis software.
Mandatory Visualizations
Caption: Signaling pathway of combined ²¹¹At-RGD peptide and anti-CTLA-4 therapy.
Caption: Experimental workflow for preclinical evaluation.
References
Application Notes and Protocols for Flow Cytometry Analysis with Anticancer Agent Astatine-211
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising radionuclide for targeted alpha therapy (TAT), a cancer treatment modality that delivers potent and localized alpha-particle radiation to malignant cells.[1][2][3] The high linear energy transfer (LET) of alpha particles induces complex and difficult-to-repair DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[4][5][6] Flow cytometry is an invaluable tool for quantifying the cellular response to ²¹¹At treatment, enabling the assessment of apoptosis, cell cycle distribution, and cell viability.[7][8][9] These application notes provide detailed protocols for analyzing the effects of Astatine-211 on cancer cells using flow cytometry.
Mechanism of Action of Astatine-211
Astatine-211 is a halogen that can be conjugated to targeting molecules such as antibodies or peptides to specifically deliver alpha radiation to cancer cells.[1][10] The emitted alpha particles have a very short range in tissue (typically 50-100 µm), concentrating their cytotoxic effects on the targeted tumor cells while minimizing damage to surrounding healthy tissues.[1][2] The primary mechanism of ²¹¹At-induced cell death is the generation of extensive DNA double-strand breaks.[4][5] This severe DNA damage activates the DNA Damage Response (DDR) pathway, a key signaling network that senses DNA lesions and orchestrates cellular responses. A central player in this pathway is the Ataxia Telangiectasia Mutated (ATM) kinase, which, upon activation, phosphorylates a cascade of downstream targets to initiate cell cycle arrest and apoptosis.[4]
Data Presentation
The following tables summarize the quantitative effects of Astatine-211 on various cancer cell lines as determined by cellular assays.
| Cell Line | IC50 (MBq/mL) at 72h | Assay Type | Reference |
| Lewis Lung Carcinoma (LLC) | 0.125 - 0.25 | Cell Viability | [4] |
| HeLa | 0.125 - 0.25 | Cell Viability | [4] |
| AD293 | 0.125 - 0.25 | Cell Viability | [4] |
| Cell Line | Treatment Concentration (MBq/mL) | Effect on Cell Cycle | Reference |
| Various Tumor Cell Lines | Not Specified | Doubled population in G2/M phase | |
| LLC, HeLa, AD293 | 0.25 | Complete cell cycle arrest | [4][11] |
Experimental Protocols
Important Safety Precautions: Astatine-211 is a radioactive material. All handling must be performed in a designated radioisotope laboratory by trained personnel, following all institutional and national regulations for radiation safety.[12] This includes the use of appropriate personal protective equipment (PPE) such as nitrile gloves (double-gloving recommended), lab coats, and safety glasses.[13] Work should be conducted in a fume hood or a shielded hot cell to prevent inhalation and external exposure. All waste generated, including cell culture media, pipette tips, and consumables, must be disposed of as radioactive waste according to established protocols.[12]
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with Astatine-211 by identifying the externalization of phosphatidylserine (PS) on the cell surface of apoptotic cells using Annexin V conjugated to a fluorochrome, and the uptake of propidium iodide by necrotic or late apoptotic cells.
Materials:
-
Astatine-211 conjugated to a suitable targeting molecule
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for sufficient cell numbers for flow cytometry analysis after the treatment period.
-
Treatment with Astatine-211: Treat the cells with the desired concentrations of Astatine-211 conjugate for the specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a 15 mL conical tube.
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant into a designated radioactive liquid waste container. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Repeat this wash step once more.
-
Staining:
-
Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with Astatine-211 by staining the cellular DNA with propidium iodide.
Materials:
-
Astatine-211 conjugated to a suitable targeting molecule
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant into a designated radioactive liquid waste container. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol into a designated radioactive liquid waste container.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Gate on single cells using forward scatter area vs. height (FSC-A vs. FSC-H) to exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Signaling pathway of Astatine-211 induced cell death.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. perceptive.com [perceptive.com]
- 2. nayatx.com [nayatx.com]
- 3. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cancer Stem Cell Targeting Using the Alpha-Particle Emitter, 213Bi: Mathematical Modeling and Feasibility Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Development Of [211At]Astatine-Based Anti-CD123 Radioimmunotherapy For Acute Leukemias and Other CD123+ Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-Dependent Cytotoxic Profiling of Astatine-211 for Targeted Alpha Therapy | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 12. Manual on the proper use of sodium astatide ([211At]NaAt) injections in clinical trials for targeted alpha therapy (1st edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection from contamination by 211At, an enigmatic but promising alpha-particle-emitting radionuclide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of p53 and Bax Expression in Response to Anticancer Agent 211 (Astatine-211) Treatment
Audience: Researchers, scientists, and drug development professionals in the field of oncology and targeted radionuclide therapy.
Introduction:
Anticancer agent 211, Astatine-211 (²¹¹At), is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT).[1][2][3][4] Its high linear energy transfer and short path length allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][3] This therapeutic approach typically involves conjugating ²¹¹At to a targeting molecule, such as a monoclonal antibody or peptide, that specifically recognizes a tumor-associated antigen. The subsequent decay of ²¹¹At at the tumor site releases alpha particles, inducing complex DNA double-strand breaks, which are challenging for cancer cells to repair, ultimately leading to cell death.[3][5]
A critical aspect of evaluating the efficacy of ²¹¹At-based therapies is to understand and quantify their effects on intracellular signaling pathways that govern cell fate. The tumor suppressor protein p53 is a key mediator of the cellular response to DNA damage. Following DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of various target genes involved in cell cycle arrest, DNA repair, and apoptosis. One such critical pro-apoptotic target is the Bcl-2-associated X protein (Bax). Upregulation of Bax can lead to the permeabilization of the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway.
This application note provides a detailed protocol for utilizing Western blot analysis to quantify the expression levels of p53 and Bax in cancer cells following treatment with a targeted ²¹¹At conjugate. This method allows for the assessment of the activation of the p53-mediated apoptotic pathway as a downstream consequence of ²¹¹At-induced DNA damage.
Experimental Principles
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample.[6][7][8] The workflow involves several key steps:
-
Sample Preparation: Extraction of total protein from untreated and ²¹¹At-treated cancer cells.
-
Protein Quantification: Determination of protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separation of proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Electroblotting of the separated proteins from the gel onto a solid support membrane (e.g., PVDF or nitrocellulose).[6]
-
Immunodetection: Probing the membrane with primary antibodies specific to the target proteins (p53 and Bax) and a loading control (e.g., GAPDH or β-actin).
-
Signal Detection: Incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Data Analysis: Imaging the chemiluminescent signal and performing densitometric analysis to quantify the relative protein expression levels.
Hypothetical Experimental Data
The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the expression of p53 and Bax in a human colorectal cancer cell line (e.g., HCT116) treated with a targeted ²¹¹At conjugate for 24 hours. Data is presented as the mean fold change in protein expression relative to the untreated control, normalized to the loading control (GAPDH).
| Treatment Group | Target Protein | Mean Fold Change (± SD) | p-value (vs. Control) |
| Untreated Control | p53 | 1.00 (± 0.12) | - |
| Untreated Control | Bax | 1.00 (± 0.09) | - |
| This compound | p53 | 3.45 (± 0.28) | < 0.001 |
| This compound | Bax | 2.89 (± 0.21) | < 0.001 |
These hypothetical results indicate a significant upregulation of both p53 and its downstream target Bax following treatment with the targeted ²¹¹At agent, suggesting the induction of the intrinsic apoptotic pathway.
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Culture: Human colorectal cancer cell line (e.g., HCT116) and appropriate culture medium (e.g., McCoy's 5A with 10% FBS).
-
Treatment: Targeted ²¹¹At conjugate and non-radiolabeled targeting molecule as a control.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
4X Laemmli sample buffer (with β-mercaptoethanol)
-
Prestained protein ladder
-
-
Protein Transfer:
-
PVDF membrane (0.45 µm)
-
Methanol
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
-
Immunodetection:
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (raised in different species if probing on the same blot):
-
Rabbit anti-p53 monoclonal antibody
-
Mouse anti-Bax monoclonal antibody
-
Mouse anti-GAPDH monoclonal antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash buffer: TBST
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Spectrophotometer
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
-
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the targeted ²¹¹At conjugate at the desired concentration (e.g., 0.5 MBq/mL) for 24 hours. Include untreated and non-radiolabeled targeting molecule controls.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentrations, calculate the volume needed for 20-30 µg of total protein per sample.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Assemble the electrophoresis apparatus and cast a 12% polyacrylamide resolving gel and a 4% stacking gel.
-
Load 20-30 µg of each protein sample and 5 µL of the prestained protein ladder into the wells.
-
Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Activate the PVDF membrane by incubating in methanol for 1 minute, followed by a brief wash in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and place it in the transfer apparatus.
-
Perform the transfer in 1X transfer buffer at 100 V for 1-2 hours or at 30 V overnight at 4°C.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies (e.g., anti-p53 at 1:1000, anti-Bax at 1:1000, and anti-GAPDH at 1:5000) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., goat anti-rabbit HRP and goat anti-mouse HRP at 1:5000) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the band intensity of p53 and Bax to the corresponding GAPDH band intensity to correct for loading differences.
-
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: p53-mediated apoptotic signaling pathway.
References
- 1. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. New Elegant Method for Rapid Recovery of Anti-Cancer Agent At-211 | Department of Energy [energy.gov]
- 3. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astatine-211-Labeled Therapy Targeting Amino Acid Transporters: Overcoming Drug Resistance in Non-Small Cell Lung Cancer [mdpi.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Evaluation of Anticancer Agent Astatine-211 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising radionuclide for Targeted Alpha Therapy (TAT) due to its high linear energy transfer (LET) and short-range alpha-particle emissions, which can induce highly localized and potent cytotoxicity in cancer cells.[1][2] Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors more accurately than traditional 2D cell cultures. These models recapitulate cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, providing a more predictive platform for evaluating anticancer therapies.[3]
These application notes provide a comprehensive guide for assessing the efficacy of Astatine-211, referred to herein as Anticancer Agent 211, in 3D cell culture models. The protocols detailed below cover spheroid formation, treatment with ²¹¹At-labeled agents, and subsequent viability and cytotoxicity analysis.
Data Presentation
The following tables summarize the cytotoxic effects of Astatine-211 in both 2D and 3D cell culture models.
Table 1: Cytotoxicity of Astatine-211 (Free Isotope) in 2D Cell Culture Models
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (MBq/mL) |
| LLC | Viability Assay | 72 | 0.125–0.25 |
| HeLa | Viability Assay | 72 | 0.125–0.25 |
| AD293 | Viability Assay | 72 | 0.125–0.25 |
Data adapted from Ueno et al. (2023).[4][5]
Table 2: Efficacy of Astatine-211 Labeled Monoclonal Antibody (²¹¹At-ch81C6) in a 3D Spheroid Model
| Cell Line | Spheroid Radius (µm) | Treatment Concentration (kBq/mL) | Outcome |
| D-247 MG Human Glioma | ~100 | 0.125 - 125 | No significant regrowth delay |
| D-247 MG Human Glioma | ~100 | 125 | Significant regrowth delay |
| D-247 MG Human Glioma | ~100 | 250 | Significant regrowth delay |
Data adapted from Hauck et al. (2001).[1]
Experimental Protocols
Spheroid Formation Protocol
This protocol describes the generation of tumor spheroids using the liquid overlay technique, which is suitable for forming spheroids from cell lines such as D-247 MG human glioma cells.[1]
Materials:
-
D-247 MG human glioma cells
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Agarose
Procedure:
-
Prepare a 1.5% (w/v) solution of agarose in serum-free culture medium. Autoclave to sterilize.
-
While the agarose solution is still molten, carefully coat the bottom of each well of a 96-well ULA plate with 50 µL of the solution. Allow the agarose to solidify at room temperature in a sterile environment.
-
Culture D-247 MG cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well).
-
Carefully add 200 µL of the cell suspension to each agarose-coated well of the 96-well ULA plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids should form within 2-4 days.
Treatment of Spheroids with Astatine-211 Labeled Agents
This protocol outlines the procedure for treating spheroids with ²¹¹At-labeled agents. Note: All work with Astatine-211 must be performed in a designated radioisotope laboratory with appropriate shielding and safety precautions.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
Astatine-211 labeled agent (e.g., ²¹¹At-labeled antibody) at a known activity concentration
-
Complete cell culture medium
-
Personal protective equipment (PPE), including gloves, lab coat, and safety glasses
-
Lead shielding
Procedure:
-
Once spheroids have reached the desired size (e.g., ~100 µm radius), carefully remove 100 µL of the culture medium from each well.
-
Prepare serial dilutions of the ²¹¹At-labeled agent in complete culture medium to achieve the desired final activity concentrations (e.g., 0.125 to 250 kBq/mL).
-
Add 100 µL of the diluted ²¹¹At-labeled agent to the corresponding wells. Include untreated control wells with fresh medium only.
-
Incubate the plate for the desired treatment duration (e.g., 1 hour for antibody uptake).
-
After the incubation period, carefully remove the radioactive medium from each well.
-
Wash the spheroids twice with 200 µL of fresh, pre-warmed complete medium to remove any unbound radioactivity.
-
Add 200 µL of fresh complete medium to each well.
-
Return the plate to the incubator for further analysis.
Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay measures the number of viable cells in a spheroid based on ATP levels.
Materials:
-
Treated and control spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Carefully transfer each spheroid to a well of an opaque-walled 96-well plate.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control.
Spheroid Regrowth Delay Assay
This assay assesses the long-term effect of treatment on spheroid growth.
Materials:
-
Treated and control spheroids in a 96-well ULA plate
-
Microscope with a calibrated eyepiece or imaging software
Procedure:
-
Following treatment and washing, maintain the spheroids in the incubator, changing the medium every 2-3 days.
-
At regular intervals (e.g., every 24 or 48 hours), capture images of the spheroids.
-
Measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the mean spheroid volume versus time for each treatment group.
-
Determine the time required for the spheroids in each treatment group to reach a specific volume (e.g., 5 times the initial volume). The difference in this time between treated and control groups is the regrowth delay.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action of alpha-particle emitters like Astatine-211 is the induction of complex DNA double-strand breaks (DSBs). This triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis if the damage is irreparable.
Caption: DNA Damage Response Pathway Induced by Astatine-211.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating Astatine-211 in 3D spheroid models.
Caption: Workflow for Astatine-211 evaluation in 3D models.
References
- 1. Cytotoxicity of alpha-particle-emitting astatine-211-labelled antibody in tumour spheroids: no effect of hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity and microdosimetry of astatine-211-labeled chimeric monoclonal antibodies in human glioma and melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel three-dimensional heterotypic spheroid model for the assessment of the activity of cancer immunotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Dependent Cytotoxic Profiling of Astatine-211 for Targeted Alpha Therapy | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Resistance Models to Anticancer Agent 211
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide to developing and characterizing cancer cell line models with acquired resistance to the novel therapeutic, Anticancer Agent 211. The included protocols detail the necessary steps for inducing resistance, quantifying the resistance phenotype, and investigating the underlying molecular mechanisms.
Introduction to Acquired Drug Resistance
A significant challenge in cancer therapy is the development of acquired resistance, where cancer cells that are initially sensitive to a drug become refractory to its effects over time.[1][2] This phenomenon is a major cause of treatment failure and disease relapse.[3] Understanding the mechanisms by which cancer cells develop resistance is crucial for the development of more effective therapeutic strategies and for identifying patient populations that may benefit from alternative treatments.
Common mechanisms of acquired drug resistance include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[4]
-
Alterations in the drug target: Mutations or changes in the expression of the protein that the drug is designed to inhibit.[3]
-
Activation of bypass signaling pathways: Upregulation of alternative signaling cascades that allow the cell to survive and proliferate despite the inhibition of the primary target.[5][6]
-
Enhanced DNA repair mechanisms: Increased ability to repair DNA damage caused by the anticancer agent.[7]
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.[7]
This document outlines protocols to establish in vitro models of resistance to this compound, a critical step in elucidating its specific resistance mechanisms.
Data Presentation: Quantifying Resistance
The development of resistance is a quantitative process. The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit 50% of cell growth, is a key metric. An increase in the IC50 value over time is indicative of acquired resistance.
Table 1: IC50 Values of Parental and Resistant Cell Lines to this compound
| Cell Line | Passage Number | Treatment Duration (Weeks) | IC50 (nM) | Resistance Index (RI) |
| Parental Line (MCF-7) | 5 | 0 | 50 | 1.0 |
| Resistant Line (MCF-7/R211) | 10 | 8 | 550 | 11.0 |
| Resistant Line (MCF-7/R211) | 20 | 16 | 1200 | 24.0 |
| Resistant Line (MCF-7/R211) | 30 | 24 | 2500 | 50.0 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Expression Levels of ABC Transporter Proteins in Parental vs. Resistant Cells
| Cell Line | Gene | Relative mRNA Expression (Fold Change) | Protein Expression (Fold Change) |
| Parental Line (MCF-7) | ABCB1 (MDR1) | 1.0 | 1.0 |
| Resistant Line (MCF-7/R211) | ABCB1 (MDR1) | 15.2 | 12.5 |
| Parental Line (MCF-7) | ABCG2 (BCRP) | 1.0 | 1.0 |
| Resistant Line (MCF-7/R211) | ABCG2 (BCRP) | 8.7 | 6.9 |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes the continuous exposure method to generate a cell line with acquired resistance to this compound.[8][9]
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line: a. Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 72 hours. c. Perform a cell viability assay to determine the IC50 value.[9]
-
Initiate continuous drug exposure: a. Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the cells in this drug-containing medium, passaging them as they reach 70-80% confluency.
-
Gradually increase the drug concentration: a. Once the cells have adapted and are growing consistently at the starting concentration, increase the concentration of this compound by approximately 25-50%. b. Continue this stepwise increase in drug concentration over several months. It is recommended to freeze down cell stocks at each new concentration level.[10]
-
Monitor the development of resistance: a. Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to track the increase in resistance. b. A significant increase in the IC50 (e.g., >10-fold) indicates the successful generation of a resistant cell line.[11]
-
Characterize the resistant cell line: a. Once a stable resistant line is established, maintain it in a medium containing a constant concentration of this compound to preserve the resistant phenotype. b. Perform further experiments to investigate the mechanisms of resistance.
Protocol 2: Analysis of ABC Transporter Expression by qPCR
This protocol details the quantification of mRNA levels of key ABC transporter genes.
Materials:
-
Parental and resistant cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cell pellets according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: a. Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix. b. Run the qPCR program on a thermal cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.
Visualization of Cellular Mechanisms
Signaling Pathways in Acquired Resistance
The development of resistance to this compound may involve the activation of bypass signaling pathways that promote cell survival and proliferation. Two commonly implicated pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][12]
Caption: Putative signaling pathways involved in resistance to this compound.
Experimental Workflow for Resistance Model Development
The following diagram illustrates the overall workflow for generating and characterizing a drug-resistant cell line model.
Caption: Workflow for generating and characterizing drug-resistant cell lines.
Logical Relationship of Resistance Mechanisms
This diagram outlines the potential interplay of different molecular mechanisms leading to the overall phenotype of drug resistance.
Caption: Interplay of mechanisms contributing to drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Cancer Drug Resistance | Annual Reviews [annualreviews.org]
- 3. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 4. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Osimertinib for EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard-of-care treatment for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] It was specifically designed to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3][4][5] Osimertinib demonstrates high selectivity for mutant EGFR over wild-type EGFR, which translates to a favorable safety profile.[3][5]
Mechanism of Action
Osimertinib is an irreversible inhibitor that covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[3][4] This binding blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3] A key advantage of osimertinib is its ability to effectively cross the blood-brain barrier, making it a valuable agent for treating central nervous system (CNS) metastases, a frequent complication in NSCLC patients.[3][6]
Quantitative Data Presentation
The efficacy of osimertinib has been demonstrated in numerous preclinical and clinical studies. Below is a summary of key quantitative data from pivotal trials.
Table 1: Clinical Efficacy of Osimertinib in EGFR-Mutated NSCLC
| Clinical Trial | Treatment Line | Patient Population | Comparator | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| FLAURA [7] | First-Line | EGFR-mutant (Exon 19 del or L858R) | Gefitinib or Erlotinib | 18.9 months vs. 10.2 months | 80% vs. 76% |
| AURA3 [7] | Second-Line | T790M-positive, progressed on first-gen TKI | Platinum-based chemotherapy | 10.1 months vs. 4.4 months | 71% vs. 31% |
| AURA (Phase I/II)[6][7] | Second-Line+ | T790M-positive | - | 9.6 months | 61% |
Table 2: In Vitro Potency of Osimertinib
| Cell Line | EGFR Mutation Status | Osimertinib IC50 | Reference |
| PC-9 | Exon 19 deletion | <15 nM | [5] |
| H1975 | L858R/T790M | <15 nM | [5] |
| Wild-Type EGFR | - | 480–1865 nM | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate the efficacy of osimertinib.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8]
-
Materials:
-
NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[9]
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.[9]
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The next day, treat the cells with various concentrations of osimertinib. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Western Blot for EGFR Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in the EGFR signaling cascade.[10][11]
-
Materials:
-
NSCLC cell lysates (treated with osimertinib or vehicle)
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with osimertinib at the desired concentration and time points.
-
Lyse the cells in protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin.[10]
-
3. In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.[12]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)[13]
-
NSCLC cells (e.g., H1975)
-
Matrigel
-
Osimertinib formulation for oral gavage
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 106 cells in Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer osimertinib (e.g., 5-25 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Workflow for in vitro cell viability testing of Osimertinib.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using CRISPR-Cas9 Screens to Identify Cellular Factors Modulating Resistance to Astatine-211 Based Radiopharmaceuticals
Introduction to Anticancer Agent Astatine-211
"Anticancer agent 211" refers to Astatine-211 (²¹¹At), a promising radionuclide for Targeted Alpha Therapy (TAT). Unlike conventional small-molecule drugs that inhibit specific enzymes, ²¹¹At is a high-energy alpha-particle emitter.[1] Its therapeutic action stems from causing localized, irreparable double-strand breaks in the DNA of cancer cells. To achieve specificity, ²¹¹At is attached to a targeting moiety, such as a monoclonal antibody or a peptide, that recognizes and binds to a specific antigen on the surface of cancer cells (e.g., PSMA in prostate cancer or CD markers in hematological malignancies).[2] This conjugate, the complete radiopharmaceutical, is then administered to the patient, delivering a potent and targeted cytotoxic payload.[2] The short 7.2-hour half-life of ²¹¹At minimizes off-target radiation exposure to healthy tissues.[1]
Rationale for CRISPR-Cas9 Screening
The efficacy of a ²¹¹At-based radiopharmaceutical depends on a series of cellular events: the expression and availability of the target antigen, the binding of the conjugate, its internalization, and the cell's intrinsic response to DNA damage. A loss or alteration in any of these processes can lead to therapeutic resistance.
Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased tool to identify the genes and pathways that mediate sensitivity or resistance to such agents.[3] By systematically knocking out every gene in the human genome, one gene per cell, in a large population of cancer cells, researchers can pinpoint which genetic perturbations cause cells to survive (resistance) or die (sensitization) upon treatment with the ²¹¹At-conjugate.[4][5]
This approach allows for the discovery of:
-
Novel Resistance Mechanisms: Identifying genes whose loss prevents the binding or uptake of the therapeutic agent.
-
Biomarkers for Patient Stratification: Genes identified in the screen could serve as biomarkers to predict which patients are most likely to respond to the therapy.
-
Targets for Combination Therapies: A screen might reveal that knocking out a specific DNA repair gene sensitizes cells to ²¹¹At, suggesting a combination therapy with a DNA repair inhibitor could enhance efficacy.[6]
Visualizations
Mechanism of Action for ²¹¹At-Based Targeted Alpha Therapy
Caption: Mechanism of astatine-211 targeted alpha therapy.
CRISPR-Cas9 Positive Selection Screen Workflow
Caption: Workflow for identifying resistance genes using a CRISPR screen.
Data Presentation
Table 1: Hypothetical Results from a Positive Selection CRISPR Screen
This table summarizes candidate genes whose knockout may confer resistance to a ²¹¹At-based radiopharmaceutical. The data is generated by bioinformatics tools like MAGeCK, which rank genes based on the enrichment of their corresponding sgRNAs in the treatment group versus the control group.[7][8][9]
| Gene Symbol | Description | Average Log₂ Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| MS4A1 | Membrane Spanning 4-Domains A1 (CD20) | 5.85 | 1.2e-8 | 3.5e-7 |
| CD79B | CD79b Immunoglobulin Associated Beta | 5.51 | 8.9e-8 | 1.1e-6 |
| SLC3A2 | Solute Carrier Family 3 Member 2 | 4.98 | 3.4e-7 | 2.6e-6 |
| ATP6V0D1 | V-Type Proton ATPase Subunit d 1 | 4.72 | 9.1e-7 | 5.5e-6 |
| FOLR1 | Folate Receptor 1 | 4.15 | 2.2e-6 | 9.8e-5 |
-
LFC: A positive value indicates enrichment of sgRNAs targeting this gene in the surviving population.
-
p-value & FDR: Statistical measures of the significance of the enrichment.
Experimental Protocols
Protocol 1: Pooled Lentiviral CRISPR-Cas9 Knockout Library Transduction
This protocol describes the introduction of a genome-wide sgRNA library into Cas9-expressing cells.[4]
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium, serum, antibiotics (Puromycin)
-
Polybrene
Method:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids according to the manufacturer's protocol.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter through a 0.45 µm filter.
-
Virus Titer: Determine the viral titer to calculate the required volume for a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive only one sgRNA construct.[3]
-
Transduction: Seed the target Cas9-expressing cells. Add the calculated volume of lentivirus along with Polybrene (final concentration 4-8 µg/mL) to enhance transduction.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) at a pre-determined concentration that kills non-transduced cells.
-
Expansion: Culture the cells under selection for 7-14 days until a stable, resistant population emerges. This is the knockout cell pool. Ensure cell numbers are maintained to represent the library complexity (at least 500x coverage).
Protocol 2: Positive Selection Screen with a ²¹¹At-Conjugate
Materials:
-
Transduced knockout cell pool
-
²¹¹At-conjugated antibody (or other targeting agent)
-
Vehicle control
-
Standard cell culture reagents
Method:
-
Baseline Sample: Collect a cell pellet from the initial knockout pool before treatment. This serves as the "Time 0" reference. Store at -80°C.
-
Cell Plating: Split the remaining cell pool into two main groups: Control and Treatment. Plate cells in multiple replicates for each condition, maintaining at least 500x library coverage.
-
Treatment:
-
Treatment Group: Add the ²¹¹At-conjugate to the medium at a pre-determined concentration (e.g., IC50 or IC70) that provides strong selective pressure.
-
Control Group: Add the equivalent volume of vehicle control to the medium.
-
-
Incubation: Culture the cells for a duration determined by the drug's mechanism and cell doubling time, typically 14-21 days. Passage the cells as needed, always maintaining high library representation.
-
Harvest: Once the treatment has eliminated the majority of sensitive cells and a resistant population has grown out, harvest the surviving cells from both the Control and Treatment arms. Collect cell pellets and store at -80°C.
Protocol 3: NGS Library Preparation and Data Analysis
Materials:
-
Genomic DNA (gDNA) from cell pellets
-
gDNA extraction kit
-
High-fidelity polymerase for PCR
-
Primers flanking the sgRNA integration cassette
-
NGS platform (e.g., Illumina NextSeq)
Method:
-
gDNA Extraction: Extract gDNA from the "Time 0", Control, and Treatment cell pellets.
-
PCR Amplification: Perform a two-step PCR to amplify the sgRNA sequences from the gDNA and add NGS adapters.
-
Sequencing: Pool the PCR products and perform high-throughput sequencing to determine the read counts for each sgRNA in each sample.[10]
-
Data Analysis:
-
Use bioinformatics software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[8][9]
-
The software will normalize read counts and compare the abundance of each sgRNA in the Treatment sample versus the Control sample.
-
It will then calculate a statistical score (p-value and FDR) to identify sgRNAs, and by extension genes, that are significantly enriched in the surviving population.[7]
-
Protocol 4: Validation of Candidate Hits
Identified hits from the primary screen must be validated to confirm their role in resistance.
Materials:
-
Individual sgRNA constructs for top candidate genes
-
Non-targeting control sgRNA
-
Lentiviral production reagents
-
Parental Cas9-expressing cells
-
²¹¹At-conjugate
Method:
-
Individual Gene Knockout: For each candidate hit, generate a new knockout cell line using 2-3 individual, validated sgRNAs to rule out off-target effects. Also, create a non-targeting control cell line.[11]
-
Confirmation of Knockout: Confirm the loss of protein expression for the target gene via Western Blot or flow cytometry.
-
Competitive Growth Assay: Mix the knockout cells and control cells (e.g., expressing GFP) in a 1:1 ratio. Treat the co-culture with the ²¹¹At-conjugate. Monitor the ratio of knockout to control cells over time using flow cytometry. A true resistance gene will result in the knockout cell population outcompeting the control population.
-
Dose-Response Assay: Perform a cell viability assay (e.g., CellTiter-Glo) on each individual knockout cell line and the control line across a range of ²¹¹At-conjugate concentrations. A validated resistance hit will show a significant rightward shift in the dose-response curve (i.e., a higher IC50).
References
- 1. New Elegant Method for Rapid Recovery of Anti-Cancer Agent At-211 | Department of Energy [energy.gov]
- 2. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadinstitute.org [broadinstitute.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boosting cancer treatment: enhanced effectiveness of At-211-labeled agent achieved through combination with immunotherapy - ecancer [ecancer.org]
- 7. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 8. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
- 10. biocompare.com [biocompare.com]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for Anticancer Agent Astatine-211 Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Astatine-211 (²¹¹At) based radiopharmaceuticals for Targeted Alpha Therapy (TAT). Astatine-211 is a promising alpha-emitting radionuclide for cancer treatment due to its high linear energy transfer (LET) and short path length, which allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][2][3]
Introduction to Astatine-211
Astatine-211 is a halogen with a half-life of 7.2 hours.[1][4] It decays via a branched pathway, emitting one alpha particle per decay, which is advantageous for dosimetry as it avoids unpredictable doses from daughter radionuclides.[5][6] The high energy of these alpha particles (5.9 MeV) and their short range in tissue (50-80 µm) make ²¹¹At an ideal candidate for treating micrometastatic disease and residual cancer cells.[1] However, the development of ²¹¹At-based therapies is challenged by its limited availability and the unique chemistry required for stable incorporation into targeting molecules.[7][8]
Delivery Systems for Astatine-211
A variety of targeting vectors are being explored to deliver ²¹¹At specifically to tumor cells. These include monoclonal antibodies (mAbs), antibody fragments (e.g., minibodies), and small molecules that target tumor-specific antigens or metabolic pathways.[1][9]
Table 1: Comparison of Astatine-211 Delivery Systems
| Delivery System | Targeting Moiety | Cancer Target | Key Efficacy Data | Reference |
| Monoclonal Antibody | Anti-CD45 mAb (30F11) | Hematological Malignancies | Spleen uptake up to 417 ± 109 %ID/g. Doses of 20-50 µCi resulted in lethal myeloablation. | [10] |
| Minibody | Anti-PSCA A11 Minibody | Prostate Cancer | Tumor uptake of 8.6-8.9% ID/g at 1h post-injection. Two fractions of 1.5 or 1.9 MBq reduced tumor volume by ~85% at 6 weeks. | [3][5] |
| Small Molecule | meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG) | Neuroendocrine Tumors | Radiochemical yields of 63 ± 9% to 80.3 ± 4.4%. | [4][11][12] |
| Small Molecule | para-[²¹¹At]astato-L-phenylalanine ([²¹¹At]APA) | Glioma | Radiochemical yields >80% and purity >94%. Dose-dependent tumor growth suppression in mouse models. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ²¹¹At delivery systems. The following protocols are compiled from various preclinical studies.
Protocol 1: Radiolabeling of Monoclonal Antibodies with Astatine-211
This protocol describes a common two-step method for labeling monoclonal antibodies using the N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) prosthetic group.[7]
Materials:
-
Astatine-211 in di-isopropylether (DIPE)
-
N-succinimidyl-meta-trimethylstannylbenzoate (MeSTB)
-
N-chlorosuccinimide (NCS)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.05 M carbonate buffer, pH 8.5)
-
Size-exclusion chromatography (SEC) column
-
Thin-layer chromatography (TLC) system
Procedure:
-
Synthesis of [²¹¹At]SAB:
-
To a vial containing the stannylated precursor MeSTB (20 nmol), add the oxidant NCS (100 nmol).
-
Add the ²¹¹At solution in DIPE (120 µL).
-
Incubate the reaction mixture for 15 minutes at room temperature.
-
The radiochemical yield of [²¹¹At]SAB should be between 85-90%.[14]
-
-
Conjugation to the Monoclonal Antibody:
-
Purification and Quality Control:
Protocol 2: In Vitro Stability Assay of Astatinated Compounds
This protocol is essential to assess the stability of the carbon-astatine bond, as in vivo deastatination can lead to off-target radiation toxicity.[2]
Materials:
-
²¹¹At-labeled compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum
-
TLC or HPLC system
Procedure:
-
Incubate the ²¹¹At-labeled compound in PBS and in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take aliquots of the incubation mixture.
-
Analyze the aliquots by TLC or HPLC to determine the percentage of intact radiolabeled compound versus released ²¹¹At.
-
Compounds with ortho-dimethylcarbamoyl substituents have shown enhanced stability against deastatination.[15]
Protocol 3: Cellular Uptake and Cytotoxicity Assay
These assays are critical for evaluating the targeting specificity and therapeutic potential of the ²¹¹At-labeled agent.
Materials:
-
Cancer cell lines (target-positive and target-negative controls)
-
²¹¹At-labeled compound
-
Cell culture medium
-
Gamma counter
-
Cell viability assay kit (e.g., MTT or WST-8)
Procedure:
-
Cell Uptake:
-
Plate a known number of cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the ²¹¹At-labeled compound for various time points at 37°C.
-
For specificity assessment, include a blocking group where cells are pre-incubated with an excess of the unlabeled targeting molecule.[3]
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter to determine the percentage of cell-associated radioactivity.
-
-
Cytotoxicity Assay:
-
Plate cells in 96-well plates and treat them with increasing concentrations of the ²¹¹At-labeled compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. For free ²¹¹At, IC50 values have been reported to be between 0.125–0.25 MBq/mL after 72 hours of exposure.[16]
-
Protocol 4: Animal Biodistribution Study
Biodistribution studies in animal models are essential for determining the in vivo targeting efficacy and off-target accumulation of the radiopharmaceutical.
Materials:
-
Tumor-bearing animal models (e.g., mice with xenografts)
-
²¹¹At-labeled compound
-
Saline for injection
-
Gamma counter
Procedure:
-
Inject a known amount of the ²¹¹At-labeled compound intravenously into the tail vein of the tumor-bearing mice.[10]
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[10]
Visualizations
Signaling Pathway for TAT-induced Cell Death
Caption: Targeted Alpha Therapy (TAT) induced cell death pathway.
Experimental Workflow for ²¹¹At-Radiopharmaceutical Development
Caption: Workflow for developing ²¹¹At-based radiopharmaceuticals.
Logical Relationship of ²¹¹At Delivery System Components
Caption: Core components of an Astatine-211 delivery system.
References
- 1. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Kit Method for the High Level Synthesis of [211At]MABG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted alpha therapy with astatine-211-labeled anti-PSCA A11 minibody shows antitumor efficacy in prostate cancer xenografts and bone microtumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistributions, Myelosuppression and Toxicities in Mice Treated with an Anti-CD45 Antibody Labeled with the α-Emitting Radionuclides Bismuth-213 or Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of 211At and automated radiosynthesis of [211At]MABG via electrophilic astatodesilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. Feasibility of the radioastatination of a monoclonal antibody with astatine-211 purified by wet extraction. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting Anticancer agent 211 precipitation in media"
This guide provides troubleshooting assistance for researchers encountering precipitation of Anticancer Agent 211 in cell culture media. The following information is based on established principles for handling poorly soluble small molecules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture media?
Precipitation of hydrophobic compounds like this compound upon dilution from an organic stock solution (like DMSO) into an aqueous environment (like cell culture media) is a common issue.[1][2][3] This occurs because the agent's solubility dramatically decreases when the concentration of the organic solvent drops.[2]
Several factors can cause or worsen this "fall-out":
-
Final Concentration: The working concentration of Agent 211 may exceed its maximum solubility in the final media formulation.
-
Solvent Shock: Rapidly diluting the DMSO stock into the aqueous media can cause localized high concentrations of the agent, leading to immediate precipitation.[4]
-
Media Composition: Components in the media, such as salts and proteins, can interact with the agent and reduce its solubility.[5] For example, calcium salts are known to sometimes cause precipitation issues.
-
pH and Temperature: The pH of the media and temperature shifts can significantly affect the solubility of the compound. Many kinase inhibitors, for instance, have pH-dependent aqueous solubility.[6]
-
High DMSO Concentration in Stock: Using an overly concentrated DMSO stock requires very small volumes for dilution, which can disperse poorly and lead to precipitation.
Q2: What is the best way to prepare and store stock solutions of this compound?
Proper preparation and storage are critical to preventing issues downstream.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[7][8]
-
Stock Concentration: A standard stock concentration is 10 mM. Preparing stocks at excessively high concentrations (e.g., >30 mM) can lead to precipitation even in DMSO, especially after freeze-thaw cycles.[9]
-
Dissolution Method: To ensure the compound is fully dissolved, vortex and/or sonicate the solution briefly.[7] Gentle warming to 37°C can also help dissolve the compound.[7]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to 6 months.[4]
Q3: How can I prevent precipitation when diluting my stock solution into the culture media?
The dilution technique is crucial. The goal is to avoid "solvent shock" and keep the compound in solution.
-
Stepwise Dilution: Perform a serial or stepwise dilution. First, dilute the high-concentration DMSO stock into a small volume of serum-free media, mixing thoroughly. Then, add this intermediate dilution to the final volume of complete media.[4]
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the agent. Temperature shifts from refrigerated media can cause components to fall out of solution.
-
Vortex While Adding: Add the agent dropwise to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Limit Final DMSO Concentration: The final concentration of DMSO in your culture should be kept below 0.5% to avoid cellular toxicity.[4] A solvent control (media with the same final DMSO concentration) should always be run alongside experiments.[7]
-
Consider Serum: For some hydrophobic compounds, serum proteins like albumin can help enhance solubility.[10][11][12] Try pre-mixing the agent with media containing fetal bovine serum (FBS) before final dilution.
Troubleshooting Flowchart
If you are experiencing precipitation, follow this logical workflow to identify and solve the problem.
Data & Protocols
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent and the composition of the aqueous medium.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) | Notes |
|---|---|---|
| DMSO | > 50 | Recommended for primary stock solution. |
| Ethanol | 15 | Can be used as an alternative solvent.[13] |
| PBS (pH 7.4) | < 0.01 | Practically insoluble in aqueous buffers.[7] |
| Propylene Glycol | 25 | A potential co-solvent to improve solubility.[4][13] |
Table 2: Maximum Soluble Concentration in Cell Culture Media (37°C)
| Media Type | Supplement | Max Soluble Conc. (µM) | Final DMSO (%) |
|---|---|---|---|
| DMEM | 10% FBS | 12.5 | 0.1% |
| DMEM | Serum-Free | 2.0 | 0.1% |
| RPMI-1640 | 10% FBS | 15.0 | 0.1% |
| RPMI-1640 | Serum-Free | 2.5 | 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for dissolving Agent 211 and preparing a working solution for cell treatment.
-
Prepare 10 mM DMSO Stock Solution:
-
Equilibrate the vial of powdered Agent 211 (Molecular Weight: 485.5 g/mol ) to room temperature.
-
Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve a 10 mM concentration. (e.g., For 1 mg of powder, add 206 µL of DMSO).
-
Vortex for 2-3 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[7]
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Prepare Working Solution (Example for 10 µM final concentration):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Step 1 (Intermediate Dilution): In a sterile microcentrifuge tube, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed serum-free medium. This creates a 100 µM intermediate solution in 1% DMSO. Mix thoroughly by pipetting.
-
Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed complete cell culture medium. For example, add 1 mL of the 100 µM solution to 9 mL of complete medium to get a final concentration of 10 µM Agent 211 in 0.1% DMSO.
-
Mix the final working solution by gentle inversion and add to your cells immediately.
-
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you determine the solubility limit of Agent 211 in your specific experimental conditions.
-
Prepare a 2x serial dilution of your 10 mM stock solution in pure DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add 1 µL of each dilution to 1 mL of your final cell culture medium (pre-warmed to 37°C) in separate clear tubes. This will create final drug concentrations of 10 µM, 5 µM, 2.5 µM, etc., each in 0.1% DMSO.
-
Include a "Solvent Control" tube with 1 µL of pure DMSO in 1 mL of media.
-
Incubate the tubes at 37°C for 2 hours.
-
Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. A spectrophotometer can also be used to measure turbidity by checking absorbance at a high wavelength (e.g., 600 nm).[14]
-
The highest concentration that remains completely clear is the maximum soluble concentration under your specific conditions.
Factors Influencing Drug Solubility
Several interconnected factors determine whether a compound remains in solution. Understanding these relationships can help in troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimizing Anticancer Agent 211 Concentration for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for accurately determining the IC50 value of Anticancer Agent 211.
Troubleshooting Guide
This section addresses specific issues that may arise during your IC50 experiments.
Question: Why are my IC50 values for Agent 211 inconsistent across experiments?
Answer: Inconsistent IC50 values are a common challenge and can stem from several factors. Even within the same laboratory, results can vary between researchers or different experimental repeats.[1]
-
Experimental Conditions: Minor variations in experimental conditions can significantly impact results.[2] Key factors include:
-
Cell Seeding Density: The number of cells seeded per well can alter the cellular response to Agent 211. Densely seeded cells may appear more resistant to treatment.[1][3]
-
Incubation Time: The duration of drug exposure is critical. IC50 values can differ significantly when measured at 24, 48, or 72 hours.[4][5]
-
Culture Medium Components: The percentage of FBS (Fetal Bovine Serum) can affect the availability of the compound if it binds to serum proteins.[2] Phenol red or serum in the media can also increase background absorbance in certain assays.[6]
-
-
Compound Integrity: The purity of Agent 211 can vary between batches. Impurities or degradation products could alter its activity.[2] Ensure consistent quality and proper storage of your stock solutions.
-
Assay Methodology: Different cytotoxicity assays (e.g., MTT, XTT, Alamar Blue, Trypan Blue) measure different cellular endpoints (metabolic activity, membrane integrity, etc.) and can yield different IC50 values.[7]
-
Data Analysis: The mathematical model used to calculate the IC50 (e.g., linear regression vs. non-linear four-parameter logistic curve) can lead to different values.[4][8]
To improve reproducibility, standardize your protocol meticulously, including cell density, incubation times, and data analysis methods.
Question: My dose-response curve is not sigmoidal (S-shaped). What does this mean?
Answer: An ideal dose-response curve is sigmoidal, but deviations can occur.
-
No Inhibition Observed: If you see no decrease in cell viability even at the highest concentration, the IC50 of Agent 211 may be higher than the concentrations tested. You will need to test a higher concentration range.
-
100% Inhibition at All Concentrations: If all tested concentrations result in complete cell death, the IC50 is lower than your tested range. You should prepare a new dilution series with significantly lower concentrations.
-
Hormesis/U-shaped Curve: In some cases, low doses of a compound can stimulate cell proliferation, leading to viability values over 100% compared to the control.[9] This phenomenon, known as hormesis, can produce a U-shaped curve. When calculating the IC50, it is often recommended to normalize the top of the curve to 100% or use software that can account for this effect.
Question: The viability in some of my low-concentration wells is over 100%. Is this an error?
Answer: Not necessarily. This is a relatively common observation and can be due to a few reasons:
-
Hormesis: As mentioned above, the agent at low concentrations might be acting as a growth stimulant.[9]
-
Overgrowth in Control Wells: Control (untreated) cells may become over-confluent during the incubation period. This can lead to some cell death or reduced metabolic activity, causing their absorbance reading to be lower than that of wells with low drug concentrations where growth was slightly inhibited but cells remained healthier.[9]
-
Solvent Effects: The solvent used to dissolve Agent 211 (e.g., DMSO) can have minor effects on cell growth.
To address this, you can try optimizing the initial cell seeding density to ensure control cells are in the logarithmic growth phase at the end of the experiment.[2] For data analysis, you can normalize the data by setting the control wells to 100% and any values above that to 100%.[9]
Question: I am observing high variability between replicate wells. How can I reduce this?
Answer: High variability can obscure the true dose-response relationship.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can alter the effective drug concentration.[10] It is good practice to fill these outer wells with sterile PBS or media without cells and not use them for experimental data.[9][10]
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated. When working with small volumes, especially for drug dilutions, small errors can have a large impact. When adding reagents like MTT, avoid touching the sides of the well or creating bubbles.[11]
-
Incomplete Solubilization: In assays like the MTT, ensure the formazan crystals are completely dissolved before reading the plate.[10] Incomplete solubilization is a major source of error. Shaking the plate for a few minutes can help.[10][12]
-
Non-uniform Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting to prevent cells from settling.[13]
// Paths from Start start -> inconsistent_ic50; start -> bad_curve; start -> high_variability;
// Solutions for Inconsistent IC50 inconsistent_ic50 -> sol_density [label="Check"]; inconsistent_ic50 -> sol_time [label="Check"]; inconsistent_ic50 -> sol_assay [label="Check"]; sol_density [label="Standardize Cell\nSeeding Density", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_time [label="Standardize Incubation\nTime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_assay [label="Use Consistent\nAssay & Analysis Method", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Bad Curve bad_curve -> sol_range [label="If No Inhibition"]; bad_curve -> sol_dilute [label="If 100% Inhibition"]; bad_curve -> sol_normalize [label="If Viability >100%"]; sol_range [label="Increase Concentration\nRange", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_dilute [label="Decrease Concentration\nRange", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_normalize [label="Normalize Data or\nCheck for Hormesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions for High Variability high_variability -> sol_edge [label="Check"]; high_variability -> sol_pipette [label="Check"]; high_variability -> sol_mix [label="Check"]; sol_edge [label="Avoid 'Edge Effect'\nin Plates", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pipette [label="Verify Pipette\nCalibration & Technique", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mix [label="Ensure Homogenous\nCell Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: A decision tree for troubleshooting common IC50 assay problems.
Frequently Asked Questions (FAQs)
Question: What is an IC50 value?
Answer: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a drug (like this compound) is needed to inhibit a specific biological process by 50%.[4][14] In cancer research, it represents the concentration of a compound required to reduce the population of viable cancer cells by half, either by inhibiting proliferation or inducing cell death.[14] A lower IC50 value indicates a more potent compound.[15]
Question: How should I select the concentration range for Agent 211?
Answer: Selecting the right concentration range is crucial for obtaining a full dose-response curve.
-
Literature Review: Check for published data on similar compounds or the same agent in different cell lines.
-
Pilot Experiment: If no information is available, perform a pilot study with a very broad range of concentrations using serial dilutions. A 1:10 dilution series across a wide molar range (e.g., 100 µM down to 1 pM) can help identify the approximate effective range.[12]
-
Definitive Experiment: Once you have a ballpark idea of the IC50, perform a more detailed experiment with a narrower range of concentrations (e.g., 8-10 points with a 1:3 or 1:4 serial dilution) centered around the estimated IC50 from your pilot study.[12][15]
Question: What is the optimal cell seeding density and incubation time?
Answer: These parameters are cell-line dependent and should be optimized.
-
Cell Seeding Density: The optimal density ensures that cells are in their logarithmic (exponential) growth phase throughout the experiment and that the untreated control wells do not become over-confluent by the end of the assay.[2] You may need to run a growth curve for your specific cell line to determine the ideal seeding number.[10] Typical ranges for adherent cells are 1,000-100,000 cells/well.
-
Incubation Time: The choice of incubation time (e.g., 24, 48, or 72 hours) depends on the cell line's doubling time and the mechanism of action of Agent 211.[5] A 72-hour incubation is common to account for effects on cell proliferation.[15] However, comparing different time points can provide valuable information about the drug's activity.[4]
Question: How do I properly analyze the data to calculate the IC50?
Answer: Data analysis involves normalizing your results and fitting them to a curve.
-
Data Normalization: Subtract the background absorbance (media-only wells) from all readings. Then, express the viability of treated wells as a percentage of the vehicle-control (cells treated with solvent only) wells.[13]
-
% Viability = (Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank) * 100
-
-
Curve Fitting: Plot the percent viability against the log of the drug concentration. While a simple linear regression can be used, it is often not a good fit for dose-response data.[16][17] The standard and most reliable method is to use a non-linear regression model, such as a four-parameter logistic (4PL) sigmoidal dose-response curve.[16][18]
-
Software: Use software like GraphPad Prism, or specialized Excel add-ins, which can perform non-linear regression to accurately calculate the IC50 value.[15]
// Workflow edges prep_cells -> seed_plate; prep_drug -> add_drug; seed_plate -> add_drug; add_drug -> incubate; incubate -> add_reagent; add_reagent -> read_plate; read_plate -> normalize; normalize -> plot_curve; plot_curve -> calculate_ic50; } Caption: A general experimental workflow for determining the IC50 value.
Data Presentation Tables
Table 1: Recommended Starting Parameters for IC50 Experiments
| Parameter | Recommendation | Rationale |
| Cell Line | User-defined | IC50 is cell-line specific. |
| Seeding Density | 3,000 - 10,000 cells/well | Optimize to keep cells in log growth phase for the duration of the assay.[10] |
| Plate Format | 96-well plate | Standard for high-throughput screening. |
| Drug Concentrations | 8-10 points | Sufficient for accurate curve fitting.[15] |
| Dilution Series | 3-fold or 4-fold serial dilution | Provides good distribution of points along the curve.[12] |
| Incubation Time | 24, 48, and 72 hours | Time-dependency is a critical factor influencing IC50.[4] |
| Replicates | Triplicate (minimum) | Increases statistical confidence. |
| Controls | Untreated, Vehicle (solvent), Blank (media only) | Essential for data normalization and background correction. |
Table 2: Example Dilution Scheme for Agent 211 (for a 100 µM Top Concentration)
| Well | Concentration (µM) | Volume of Stock (µL) | Volume of Media (µL) |
| 1 | 100 | 10 (from 10 mM stock) | 990 (in first tube) |
| 2 | 33.3 | 100 (from well 1) | 200 |
| 3 | 11.1 | 100 (from well 2) | 200 |
| 4 | 3.7 | 100 (from well 3) | 200 |
| 5 | 1.2 | 100 (from well 4) | 200 |
| 6 | 0.4 | 100 (from well 5) | 200 |
| 7 | 0.14 | 100 (from well 6) | 200 |
| 8 | 0.046 | 100 (from well 7) | 200 |
| 9 | Vehicle Control | - | - |
| 10 | Untreated Control | - | - |
Experimental Protocol: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
1. Reagent Preparation
-
Cell Culture Medium: As required for the specific cell line, supplemented with FBS and antibiotics.
-
MTT Solution: Weigh 0.5 g of MTT powder and dissolve in 100 mL of sterile PBS (pH 7.4) to make a 5 mg/mL stock solution. Filter sterilize (0.22 µm filter) and store at 4°C, protected from light.[10]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.[10]
2. Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin and resuspend in fresh medium to create a single-cell suspension.
-
Count cells and adjust the concentration to the predetermined optimal seeding density (e.g., 5 x 10⁴ cells/mL for 5,000 cells/100 µL).
-
Add 100 µL of the cell suspension to the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to reduce evaporation (the "edge effect").[10]
-
Incubate the plate overnight (37°C, 5% CO₂) to allow cells to attach.[12]
3. Drug Treatment
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the corresponding drug dilution to each triplicate well. Add 100 µL of medium with the vehicle (e.g., DMSO) to the control wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 72 hours).[15]
4. MTT Assay and Measurement
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[12]
-
Measure the absorbance (Optical Density or OD) at 490-570 nm using a microplate reader.[10]
// Axes "origin" [pos="0,0!", label=""]; "y_axis" [pos="0,3!", label=""]; "x_axis" [pos="5,0!", label=""]; origin -> y_axis [label=" % Cell Viability", fontcolor="#202124"]; origin -> x_axis [label="Log [this compound] ", fontcolor="#202124"];
// Curve points p1 [pos="0.5,2.8!", label=""]; p2 [pos="1,2.7!", label=""]; p3 [pos="2,2.2!", label=""]; p4 [pos="2.5,1.5!", label=""]; p5 [pos="3,0.8!", label=""]; p6 [pos="4,0.3!", label=""]; p7 [pos="4.5,0.2!", label=""];
// Draw the sigmoidal curve p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p7 [color="#EA4335", splines=curved, arrowhead=none];
// IC50 lines y_50 [pos="0,1.5!", label="50%"]; x_ic50 [pos="2.5,0!", label="IC50"]; y_50 -> p4 [style=dashed, color="#4285F4"]; p4 -> x_ic50 [style=dashed, color="#4285F4"];
// 100% line y_100 [pos="0,2.8!", label="100%"]; y_100_end [pos="0.5, 2.8!", label=""]; y_100 -> y_100_end [style=dashed, color="#5F6368"]; } Caption: A typical dose-response curve showing the IC50 value.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. reddit.com [reddit.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. reddit.com [reddit.com]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. researchgate.net [researchgate.net]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Toxicity of Anticancer Agent 211 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the toxicity of Anticancer Agent 211 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of toxicity for this compound?
This compound, identified in some studies as metformin, primarily targets cellular metabolism, which can lead to off-target effects and toxicity.[1] The primary mechanism of toxicity is related to its systemic effects on glucose metabolism. High doses can lead to adverse effects such as fatigue, sweating, dizziness, nausea, and hypoglycemia.[1] The widespread expression of its molecular targets in normal tissues can also contribute to side effects.[1]
Q2: What are the common adverse effects observed in animal models treated with this compound?
Common adverse effects observed in animal models administered with high doses of metabolic inhibitors like Agent 211 include:
-
Hypoglycemia
-
Fatigue and lethargy
-
Nausea and gastrointestinal distress
-
Weight loss
Q3: Are there any strategies to reduce the systemic toxicity of this compound?
Yes, several strategies are being explored to mitigate the toxicity of this compound. These include:
-
Nano-delivery Systems: Encapsulating Agent 211 in nanoparticles, liposomes, or polymeric micelles can improve its targeted delivery to tumor tissues and reduce systemic exposure.[1]
-
Combination Therapy: Using Agent 211 in combination with other chemotherapeutic agents can allow for lower, less toxic doses of each drug while maintaining or enhancing anticancer efficacy.[1]
-
Structural Analogs and Prodrugs: Synthesizing novel analogs or prodrugs of Agent 211 can improve its pharmacokinetic properties and tumor-targeting capabilities.[1]
-
Computer-Aided Drug Design (CADD): Utilizing CADD can help in designing more selective inhibitors with reduced off-target effects.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High incidence of hypoglycemia in test animals. | The dose of this compound is too high, leading to excessive systemic glucose uptake inhibition. | 1. Reduce the dosage of Agent 211 and re-evaluate the therapeutic window. 2. Implement a glucose monitoring protocol and provide glucose supplementation as needed. 3. Consider a targeted delivery system to concentrate the agent at the tumor site. |
| Significant weight loss and signs of nausea in animal models. | Off-target effects on the gastrointestinal tract and overall metabolic disruption. | 1. Administer the agent with food to potentially reduce gastrointestinal upset. 2. Fractionate the daily dose into smaller, more frequent administrations. 3. Evaluate the use of supportive care agents to manage nausea. |
| Lack of significant tumor regression at non-toxic doses. | Insufficient drug concentration at the tumor site or development of resistance. | 1. Explore combination therapy with other anticancer agents to enhance efficacy. 2. Investigate the use of nano-formulations to improve drug accumulation in the tumor.[1] 3. Analyze tumor tissue for expression of the drug's target to ensure it is a relevant model. |
| Observed neurological side effects (e.g., dizziness, lethargy). | Potential for the agent to cross the blood-brain barrier and affect central nervous system metabolism. | 1. Assess the permeability of the blood-brain barrier to Agent 211 in your animal model. 2. Consider the use of a formulation designed to limit brain penetration. 3. Monitor for these signs closely and adjust the dose accordingly. |
Experimental Protocols
Protocol 1: Evaluation of a Novel Nano-formulation for Reduced Toxicity
-
Preparation of Nano-formulation: Encapsulate this compound in a biodegradable polymer (e.g., PLGA) using a standard nano-precipitation or emulsion-based method.
-
Characterization: Characterize the nanoparticles for size, surface charge, drug loading efficiency, and in vitro release kinetics.
-
Animal Model: Utilize a relevant tumor xenograft model (e.g., human cancer cell line implanted in immunocompromised mice).
-
Dosing and Administration: Administer the nano-formulated Agent 211 and the free drug intravenously or intraperitoneally at equivalent doses. Include a vehicle control group.
-
Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, body weight changes, and blood glucose levels.
-
Efficacy Assessment: Measure tumor volume at regular intervals.
-
Biodistribution Study: At the end of the study, sacrifice the animals and collect major organs and tumors to quantify the concentration of Agent 211 to determine the targeting efficiency of the nano-formulation.
-
Histopathological Analysis: Perform histological analysis of major organs to assess for any signs of tissue damage.
Visualizations
Caption: Experimental workflow for evaluating a nano-formulation of this compound.
Caption: Mechanism of action and toxicity mitigation for this compound.
References
Technical Support Center: Improving the Bioavailability of Anticancer Agent 211 (Lurtotecan)
Welcome to the technical support center for enhancing the bioavailability of the anticancer agent Lurtotecan (also known as GI147211 or GG211), a potent topoisomerase I inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
FAQs: Frequently Asked Questions
Q1: What is Anticancer Agent 211 and why is its bioavailability a concern?
A1: this compound, identified in scientific literature as Lurtotecan (a camptothecin analog), is a topoisomerase I inhibitor. Its clinical efficacy is hampered by low oral bioavailability, which is a significant concern for developing effective oral chemotherapy regimens. This poor bioavailability is primarily due to its low aqueous solubility and potential degradation.
Q2: What are the primary strategies to improve the bioavailability of Lurtotecan?
A2: The main strategies focus on enhancing its solubility and protecting it from degradation. These include formulating the agent into:
-
Liposomal Nanoparticles: Encapsulating the drug in lipid-based vesicles to improve solubility and circulation time.
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA to create a protective drug delivery system.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate.
Q3: Which formulation strategy has shown the most promise for Lurtotecan?
A3: Liposomal formulations, such as NX 211, have been investigated in clinical trials and have demonstrated a significantly improved pharmacokinetic profile compared to the free drug.[1][2] This includes a longer plasma residence time and increased drug concentration at the tumor site.[1]
Q4: How does improving the bioavailability of Lurtotecan impact its mechanism of action?
A4: Lurtotecan inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. By improving its bioavailability, a higher concentration of the active lactone form of the drug can reach the tumor cells. This leads to more effective inhibition of topoisomerase I, resulting in increased DNA damage and subsequent apoptosis (programmed cell death) in cancer cells.
Q5: Are there any safety concerns associated with these bioavailability enhancement techniques?
A5: Yes, while these techniques can improve efficacy, they can also alter the toxicity profile of the drug. For instance, liposomal formulations can lead to different side effects compared to the free drug. It is crucial to conduct thorough safety and toxicity studies for any new formulation.
Troubleshooting Guides
Liposomal Formulation Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Encapsulation Efficiency | 1. Poor lipid film formation.2. Drug precipitation during hydration.3. Inappropriate pH of the hydration buffer.4. Liposome leakage. | 1. Ensure complete removal of the organic solvent to form a thin, uniform film.2. Hydrate the lipid film above the phase transition temperature of the lipids.3. Optimize the pH of the hydration buffer to ensure the drug is in a form that can be efficiently encapsulated.4. Incorporate cholesterol into the lipid bilayer to increase stability and reduce leakage.[3] |
| Inconsistent Liposome Size | 1. Inadequate extrusion or sonication.2. Aggregation of liposomes. | 1. Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged. Increase the number of extrusion cycles.2. Optimize the surface charge of the liposomes (e.g., by including charged lipids) to prevent aggregation due to electrostatic repulsion. |
| Poor In Vivo Stability | 1. Rapid clearance by the reticuloendothelial system (RES).2. Drug leakage in the bloodstream. | 1. Incorporate polyethylene glycol (PEG) conjugated lipids (PEGylation) to create "stealth" liposomes that can evade the RES.2. Use lipids with a higher phase transition temperature to create a more rigid and less permeable bilayer. |
Polymeric Nanoparticle (PLGA) Formulation Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Encapsulation Efficiency | 1. Drug is too hydrophilic for the chosen single emulsion method.2. Rapid drug partitioning into the external aqueous phase. | 1. For hydrophilic drugs, consider using a double emulsion (w/o/w) solvent evaporation method.2. Increase the polymer concentration in the organic phase. Optimize the solvent used to dissolve the drug and polymer. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient homogenization or sonication.2. Polymer precipitation is too slow.3. Inadequate stabilizer concentration. | 1. Increase the energy input during emulsification (higher speed or longer time).2. Use a solvent that is more miscible with the anti-solvent to induce faster precipitation.3. Optimize the concentration of the surfactant (e.g., PVA) in the aqueous phase. |
| Nanoparticle Aggregation | 1. Insufficient surface stabilization.2. Issues during centrifugation and resuspension. | 1. Ensure adequate surfactant coverage on the nanoparticle surface.2. After centrifugation, resuspend the nanoparticle pellet gently using a vortex mixer or sonication. Avoid overly aggressive centrifugation speeds or long durations. |
Solid Dispersion Formulation Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Drug Dissolution | 1. Drug recrystallization within the polymer matrix.2. Inappropriate drug-to-polymer ratio. | 1. Use polymers that have strong interactions with the drug to inhibit crystallization (e.g., PVP).2. Optimize the drug loading; a lower drug-to-polymer ratio often leads to better dissolution. |
| Phase Separation During Storage | 1. The solid dispersion is thermodynamically unstable.2. Moisture absorption. | 1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.2. Store the solid dispersion in a desiccator or with a desiccant to prevent moisture-induced phase separation. |
| Slow Dissolution Rate | 1. High viscosity of the polymer gel layer upon dissolution.2. Large particle size of the solid dispersion powder. | 1. Use a lower molecular weight grade of the polymer or blend it with a more rapidly dissolving polymer.2. Mill or sieve the solid dispersion to obtain a smaller and more uniform particle size. |
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of Lurtotecan and its liposomal formulation, NX 211, from a preclinical study.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Plasma Residence Time (h) | Tumor Drug Concentration at 24h (ng/g) |
| Lurtotecan (Free Drug) | 1 | ~1,500 | ~2,000 | ~1.5 | ~50 |
| NX 211 (Liposomal) | 1 | ~10,000 | ~3,000,000 | > 24 | ~2,000 |
Data is approximated from graphical representations in the cited literature for comparative purposes.[1][4] As the table indicates, the liposomal formulation NX 211 shows a dramatically increased Area Under the Curve (AUC) and a significantly higher drug concentration in the tumor after 24 hours compared to the free drug.[1]
Experimental Protocols
Preparation of Lurtotecan-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general procedure for preparing liposomes and can be adapted for Lurtotecan.
Materials:
-
Lurtotecan
-
Phospholipids (e.g., DSPC) and Cholesterol
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio) and Lurtotecan in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).[5][6][7]
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 10-15 times).[8]
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
Preparation of Lurtotecan-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is adapted for a hydrophobic drug like Lurtotecan.
Materials:
-
Lurtotecan
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) as the organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v) as the aqueous surfactant solution
-
Sonicator or high-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of PLGA and Lurtotecan in DCM to form the organic phase.[9]
-
Add the organic phase to the PVA aqueous solution.
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.[1]
-
Continuously stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[9]
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for storage.[10]
-
Characterize the nanoparticles for size, surface charge, drug loading, and encapsulation efficiency.
Preparation of Lurtotecan Solid Dispersion (Solvent Evaporation Method)
Materials:
-
Lurtotecan
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone - PVP)
-
A common solvent (e.g., Methanol or Ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both Lurtotecan and the chosen polymer (e.g., PVP) in a suitable organic solvent.[11]
-
Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven until a solid mass is formed.[12]
-
Pulverize the resulting solid mass into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state of the drug (amorphous or crystalline) using techniques like DSC and XRD.
Visualizations
Signaling Pathway for Lurtotecan Action
The following diagram illustrates the mechanism of action of Lurtotecan as a topoisomerase I inhibitor, leading to apoptosis. Enhanced bioavailability increases the concentration of Lurtotecan reaching the cancer cell, thereby potentiating this pathway.
Caption: Lurtotecan's mechanism of action leading to apoptosis.
Experimental Workflow for Bioavailability Enhancement
This diagram outlines a typical experimental workflow for developing and evaluating a new formulation to improve the bioavailability of Lurtotecan.
Caption: Workflow for bioavailability enhancement experiments.
Logical Relationship of Bioavailability Challenges and Solutions
This diagram illustrates the logical relationship between the challenges of poor bioavailability and the formulation solutions.
Caption: Challenges and solutions for bioavailability enhancement.
References
- 1. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 2. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 9. static.igem.org [static.igem.org]
- 10. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Overcoming Resistance to Anticancer Agent 211 in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Anticancer Agent 211 in vitro. This compound is a targeted alpha therapy agent utilizing Astatine-211 (At-211), which delivers potent, short-range alpha particle radiation to cancer cells.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a form of targeted alpha therapy (TAT).[1][3][4] It consists of the alpha-emitting radionuclide Astatine-211 conjugated to a targeting moiety (e.g., a monoclonal antibody or peptide) that specifically binds to a surface antigen on cancer cells.[1][4] Upon binding, the decay of At-211 releases high-energy alpha particles, which induce complex and difficult-to-repair DNA double-strand breaks in the target cancer cell, leading to cell death.[3] The short path length of these alpha particles minimizes damage to surrounding healthy tissue.[1][3]
Q2: What are the potential mechanisms of resistance to this compound?
Resistance to targeted therapies can arise through various mechanisms.[5][6][7] For this compound, potential mechanisms of resistance may include:
-
Target Alteration:
-
Downregulation or loss of the target antigen on the cancer cell surface, preventing the agent from binding.
-
Mutation in the target antigen that reduces the binding affinity of the targeting moiety.[5]
-
-
Enhanced DNA Repair: Upregulation of DNA damage response (DDR) pathways that can repair the DNA double-strand breaks induced by the alpha particles.[6]
-
Activation of Pro-Survival Signaling Pathways: Activation of alternative signaling pathways that promote cell survival and override the apoptotic signals initiated by DNA damage.[5][6] This can include pathways like PI3K/Akt or MAPK.
-
Drug Efflux: While less common for antibody-drug conjugates, some cancer cells can develop mechanisms to actively pump therapeutic agents out of the cell.[6][7]
-
Tumor Microenvironment: Factors within the tumor microenvironment can contribute to resistance, although this is more relevant to in vivo studies.[8][9]
Q3: How can I determine if my cell line has developed resistance to this compound?
Resistance is typically characterized by a decreased sensitivity to the drug, which can be quantified by a rightward shift in the dose-response curve and an increase in the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. This is determined through cell viability or cytotoxicity assays.[10][11]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
Q: My cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo) are showing inconsistent results between replicates and experiments. What could be the cause?
A: High variability can stem from several factors. Consider the following troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Inconsistent cell numbers will lead to variability in the final readout. Perform cell counts with a hemocytometer or an automated cell counter and ensure even cell suspension before plating.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Inaccurate pipetting during dilution can lead to significant errors. Use calibrated pipettes and perform dilutions carefully.
-
Incubation Time: The timing of drug exposure and the final assay readout should be consistent across all experiments.[12]
-
Assay Protocol: Strictly adhere to the manufacturer's protocol for the chosen viability assay. Pay attention to incubation times and mixing steps.
-
Cell Health: Ensure your parental cell line is healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can respond differently to treatment.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Issue 2: Difficulty in establishing a stable resistant cell line.
Q: I am trying to generate a resistant cell line by continuous exposure to this compound, but the cells are not surviving or the resistance is not stable. What should I do?
A: Developing a stable resistant cell line can be a lengthy process, taking anywhere from 3 to 18 months.[13][14] Here are some strategies to consider:
-
Dosing Strategy:
-
Dose Escalation: Instead of a high initial dose, start with a lower concentration (e.g., the IC20 or IC30) and gradually increase the dose as the cells recover and begin to proliferate.[11]
-
Pulsed Treatment: Expose the cells to the drug for a defined period (e.g., 24-72 hours), then remove the drug and allow the cells to recover in drug-free medium.[13][14] This can mimic clinical dosing schedules.
-
-
Parental Cell Line Choice: Some cell lines are more prone to developing resistance than others. If you are consistently failing with one cell line, consider trying a different one.[13]
-
Monitor Resistance: Periodically test the sensitivity of the developing cell line to this compound using a cytotoxicity assay to track the emergence of resistance.
-
Clonal Selection: Once a resistant population emerges, you may need to perform single-cell cloning to isolate and expand a homogeneously resistant population.
-
Stability Check: After establishing a resistant line, culture it in the absence of the drug for several passages to ensure the resistant phenotype is stable and not transient.
Issue 3: Unable to identify the mechanism of resistance.
Q: My resistant cell line shows a significant increase in IC50, but I'm not sure what is causing the resistance. How can I investigate the underlying mechanism?
A: A multi-pronged approach is often necessary to elucidate the mechanism of resistance. Here are some key experiments to perform:
-
Target Expression Analysis: Compare the expression level of the target antigen on the surface of the sensitive (parental) and resistant cell lines using flow cytometry or western blotting. A decrease in target expression is a common resistance mechanism.
-
DNA Damage Response (DDR) Analysis: Assess the activation of key DDR proteins (e.g., phosphorylated ATM, ATR, DNA-PKcs, H2AX) by western blotting after treatment with this compound in both sensitive and resistant cells. Increased activation and faster resolution of DNA damage signals in resistant cells may indicate enhanced repair capacity.
-
Signaling Pathway Analysis: Use phosphoprotein arrays or western blotting to screen for changes in the activation of major pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) between sensitive and resistant cells, both at baseline and after treatment.
-
Genomic and Transcriptomic Analysis: Next-generation sequencing (NGS) can be used to identify mutations in the target gene or other genes involved in relevant pathways.[11] RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles that may point to upregulated resistance pathways.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (Bq/mL) | Fold Resistance |
| Parental (Sensitive) | 150 | 1.0 |
| Resistant Clone A | 1200 | 8.0 |
| Resistant Clone B | 1800 | 12.0 |
Table 2: Hypothetical Target Antigen Expression Levels
| Cell Line | Mean Fluorescence Intensity (MFI) by Flow Cytometry | Relative Expression (%) |
| Parental (Sensitive) | 8500 | 100 |
| Resistant Clone A | 870 | 10.2 |
| Resistant Clone B | 425 | 5.0 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Development of a Resistant Cell Line by Continuous Exposure
-
Determine Initial Dose: Establish the IC50 of the parental cell line to this compound.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20-IC30).
-
Monitoring and Dose Escalation: Monitor the cells for signs of recovery and proliferation. Once the cells are actively growing, passage them and gradually increase the concentration of this compound in the culture medium.
-
Maintenance: Continue this process of gradual dose escalation over several months. The cells that survive and proliferate will be enriched for resistance.
-
Characterization: Periodically assess the IC50 of the cell population to quantify the level of resistance.
-
Stabilization and Banking: Once a desired level of stable resistance is achieved, expand the cell line and create cryopreserved stocks.
Visualizations
Caption: Workflow for generating resistant cell lines.
Caption: A potential pro-survival signaling pathway.
Caption: A decision tree for troubleshooting assay variability.
References
- 1. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. New Elegant Method for Rapid Recovery of Anti-Cancer Agent At-211 | Department of Energy [energy.gov]
- 3. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting cancer treatment: enhanced effectiveness of At-211-labeled agent achieved through combination with immunotherapy - ecancer [ecancer.org]
- 5. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 10. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 14. In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies : Middlesex University Research Repository [repository.mdx.ac.uk]
"troubleshooting inconsistent results with Anticancer agent 211"
Technical Support Center: Anticancer Agent 211 (AC211)
Welcome to the technical support center for this compound (AC211). This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of AC211 in preclinical cancer research.
Product Information:
-
Product Name: this compound (AC211)
-
Mechanism of Action: AC211 is a potent and selective ATP-competitive inhibitor of Kinase X, a serine/threonine kinase that acts downstream of RAF and upstream of MEK in the MAPK signaling cascade. Inhibition of Kinase X by AC211 is intended to block signal transduction, leading to a decrease in ERK phosphorylation, G1 cell cycle arrest, and subsequent apoptosis in susceptible cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting AC211?
A1: AC211 is supplied as a lyophilized powder. We recommend reconstituting the compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1][2] For cell-based assays, this stock can then be serially diluted in DMSO before final dilution into your aqueous cell culture medium.[1]
Q2: What is the maximum tolerated DMSO concentration for most cell lines?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%.[3] However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.[1]
Q3: How should I store AC211 stock solutions?
A3: Aliquot the concentrated DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[2]
Q4: Is AC211 expected to work in all cancer cell lines?
A4: No. The efficacy of AC211 is dependent on the reliance of the cancer cell line on the Kinase X signaling pathway. Cells with activating mutations upstream (e.g., BRAF V600E) are predicted to be more sensitive. A preliminary screen or review of the cell line's genetic background is recommended.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users frequently report variability in the half-maximal inhibitory concentration (IC50) of AC211 between experiments.
Q: Why is the IC50 value for AC211 higher/lower than expected or varying between experiments?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from multiple sources.[4] Consider the following factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Continuous passaging can lead to phenotypic drift.[5] Use cells within a consistent, low passage number range for all experiments.
-
Cell Density: Both excessively high and low cell densities at the time of seeding can lead to counting errors and affect drug response.[6] Standardize your seeding density.
-
Growth Phase: Ensure cells are in their exponential (log) growth phase when treated with AC211.[7] Cells in stationary phase may show altered sensitivity.[7]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Test and standardize the serum percentage in your medium.
-
-
Assay Protocol and Reagents:
-
Assay Type: Different viability assays measure different cellular processes (e.g., metabolic activity vs. membrane integrity).[8] An MTT assay may yield a different IC50 than a trypan blue exclusion assay.[4][9]
-
Incubation Time: The duration of drug exposure can significantly impact results.[10] A 24-hour incubation may only induce cytostatic effects, while a 72-hour incubation might be required for widespread cytotoxicity.
-
Contamination: Mycoplasma or bacterial contamination can alter cell health and metabolism, affecting results.[5] Routinely test your cell stocks for contamination.[5]
-
-
Compound Handling:
This diagram outlines a logical workflow for diagnosing the source of variability in your IC50 results.
The following table summarizes fictional data illustrating how common variables can affect the apparent IC50 of AC211 in a sensitive cell line (e.g., A375).
| Variable | Condition A | IC50 (nM) (A) | Condition B | IC50 (nM) (B) | Fold Change |
| Cell Passage | Low (P5) | 50 nM | High (P30) | 250 nM | 5.0x |
| Seeding Density | Optimal (5,000 cells/well) | 55 nM | High (20,000 cells/well) | 150 nM | 2.7x |
| Serum % | 5% FBS | 45 nM | 10% FBS | 90 nM | 2.0x |
| Incubation Time | 24 hours | 500 nM | 72 hours | 60 nM | 0.12x |
Issue 2: Compound Precipitation in Cell Culture Medium
Q: I dissolved AC211 in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A: This is a common issue for hydrophobic compounds.[11][12] The dramatic change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to fall out of solution.[1]
Solutions:
-
Perform Intermediate Dilutions: Do not add the highly concentrated DMSO stock directly to the medium. First, perform serial dilutions in 100% DMSO to get closer to the final concentration. Then, add this less concentrated DMSO stock to the medium.[1]
-
Increase Final Volume/Mix Quickly: When adding the final DMSO-diluted compound to your medium, add it to a larger volume and mix immediately and thoroughly by vortexing or repeated pipetting.[2]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
-
Check for Saturation: It is possible you are exceeding the solubility limit of AC211 in the final medium. If precipitation persists, you may need to work at a lower concentration.
Issue 3: No Effect on Downstream Signaling (p-ERK Levels)
Q: I treated my cells with AC211, but a Western blot shows no change in the phosphorylation of ERK (p-ERK). What could be the cause?
A: A lack of downstream effect can be due to experimental procedure, the compound itself, or the biological context.
-
Experimental Procedure:
-
Time Point: The inhibition of ERK phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for observing maximal p-ERK reduction.
-
Sample Preparation: Protein phosphorylation is a dynamic process. It is critical to lyse cells quickly and on ice, and to use lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins.[13]
-
Western Blot Protocol: For phosphorylated proteins, use BSA instead of milk as a blocking agent, as milk contains phosphoproteins (like casein) that can increase background noise.[13] Ensure you are loading sufficient total protein (at least 20-30 µg) to detect the target.[14]
-
-
Biological Context:
This diagram illustrates the intended mechanism of action for AC211.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of AC211 in adherent cells in a 96-well plate format.
-
Cell Seeding: Trypsinize and count cells that are in their exponential growth phase. Seed 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of AC211 in culture medium from your DMSO stock. Ensure the final DMSO concentration in the highest dose does not exceed 0.5%. Prepare a vehicle control (medium + DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing AC211 or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol is for detecting changes in ERK phosphorylation following AC211 treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with AC211 at various concentrations (e.g., 0.1x, 1x, 10x IC50) for the desired time (e.g., 4 hours).
-
Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[13]
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add ECL substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK, following the same procedure. The ratio of p-ERK to total ERK indicates the specific effect of AC211 on phosphorylation.[13]
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. corning.com [corning.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 9. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Astatine-211 Targeted Alpha Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 (²¹¹At) radiopharmaceuticals. The information provided addresses common issues encountered during experimental work, focusing on the off-target effects associated with these promising anticancer agents.
Introduction to Astatine-211 Off-Target Effects
Astatine-211 (²¹¹At) is a high-energy alpha-emitting radionuclide with a short half-life of 7.2 hours, making it a promising candidate for Targeted Alpha Therapy (TAT).[1][2] Unlike small molecule drugs, the "off-target effects" of ²¹¹At-based agents are primarily due to the in vivo instability of the radiopharmaceutical. This instability can lead to the release of free astatide ([²¹¹At]At⁻), which can accumulate in healthy tissues and cause unintended toxicity. The primary challenge in the development of ²¹¹At radiopharmaceuticals is ensuring the stable attachment of the radionuclide to its targeting vector (e.g., antibody, peptide, or small molecule) until it reaches the tumor site.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target organs for Astatine-211 and why?
A1: The primary off-target organs for free Astatine-211 are the thyroid gland, stomach, and to a lesser extent, the lungs and spleen.[3][4][5] Astatine is a halogen, and its chemical properties are similar to iodine. The sodium/iodide symporter (NIS), which is highly expressed in the thyroid gland and gastric mucosa, actively transports astatide into these tissues, leading to its accumulation.[3][6]
Q2: What is "deastatination" and why is it a major concern?
A2: Deastatination is the cleavage of the bond between Astatine-211 and the targeting molecule, leading to the release of free astatide into circulation. This is a major concern because it reduces the therapeutic dose delivered to the tumor and increases the radiation dose to healthy, off-target tissues, potentially causing significant toxicity.[7] The instability of the carbon-astatine (C-At) bond is a key factor contributing to deastatination.[8]
Q3: How can I minimize thyroid uptake of free Astatine-211 in my animal models?
A3: To minimize thyroid uptake of free ²¹¹At, it is recommended to administer a blocking agent prior to the injection of the radiopharmaceutical.[3][6] Commonly used blocking agents include potassium iodide (KI) or potassium perchlorate (KClO₄). These agents work by saturating the sodium/iodide symporter (NIS), thereby reducing the uptake of free astatide into the thyroid gland.[3][6]
Q4: What factors influence the in vivo stability of an Astatine-211 radiopharmaceutical?
A4: Several factors influence in vivo stability, including:
-
Labeling Chemistry: The type of chemical bond used to attach ²¹¹At to the targeting molecule is critical. For instance, creating a bond between astatine and boron (B-At) has shown greater in vivo stability compared to some carbon-astatine (C-At) bonds.[8]
-
Targeting Molecule Metabolism: The rate at which the targeting molecule is metabolized can affect stability. Rapidly metabolized molecules may release ²¹¹At more quickly.[9]
-
Oxidative Environment: The in vivo environment, particularly within cells in compartments like lysosomes, can be oxidative and contribute to the cleavage of the C-At bond.[8]
Q5: What are the key advantages of Astatine-211 for Targeted Alpha Therapy?
A5: Astatine-211 offers several advantages:
-
High Linear Energy Transfer (LET): The alpha particles emitted by ²¹¹At have high energy and a short path length (a few cell diameters), leading to dense ionization and highly effective cancer cell killing with minimal damage to surrounding healthy tissue.[1][10]
-
Short Half-Life: The 7.2-hour half-life is long enough for production, labeling, and delivery to the tumor, but short enough to minimize long-term radiation exposure to the patient.[2]
-
Simple Decay Chain: Astatine-211 has a relatively "clean" decay chain, meaning it does not produce a cascade of long-lived, toxic daughter radionuclides that can cause off-target effects.[2][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High uptake of radioactivity in the thyroid and stomach | Poor in vivo stability of the radiopharmaceutical leading to deastatination. | - Evaluate alternative labeling chemistries to create a more stable bond (e.g., using prosthetic groups that form more stable C-At or B-At bonds).- Administer a thyroid blocking agent (e.g., potassium iodide) to the animal model prior to injection.[3][6]- Perform in vitro stability studies in serum and under oxidative conditions to assess the stability of the radiolabel before proceeding to in vivo experiments. |
| Low radiochemical yield during labeling | - Suboptimal reaction conditions (pH, temperature, precursor concentration).- Delay between ²¹¹At purification and labeling, leading to radionuclide decay and changes in its chemical state.[11]- Use of inappropriate oxidizing or reducing agents for the chosen labeling chemistry. | - Optimize labeling parameters such as pH, temperature, reaction time, and precursor concentration.- Perform the radiolabeling reaction as soon as possible after the purification of ²¹¹At.[11]- Ensure the correct chemical form of astatine (e.g., astatide for nucleophilic reactions) is present for the specific labeling method. The addition of agents like ascorbic acid can help stabilize the desired oxidation state of astatine.[5] |
| Poor tumor-to-background ratios in biodistribution studies | - Inadequate targeting of the radiopharmaceutical to the tumor.- High levels of deastatination leading to circulation of free ²¹¹At.- Rapid clearance of the radiopharmaceutical from the bloodstream. | - Verify the binding affinity of the targeting molecule to its receptor after conjugation with the labeling moiety.- Improve the in vivo stability of the radiopharmaceutical (see above).- Consider modifications to the targeting molecule (e.g., PEGylation) to alter its pharmacokinetic properties and prolong circulation time. |
| Inconsistent results between in vitro and in vivo stability assays | In vitro assays may not fully replicate the complex biological environment in vivo, which includes enzymatic degradation and oxidative stress.[12] | - While in vitro stability provides a baseline, prioritize in vivo biodistribution studies to assess the true stability of the radiopharmaceutical.- Conduct comparative biodistribution studies with a radioiodinated analogue of the same targeting molecule to differentiate between the biodistribution of the intact radiopharmaceutical and the effects of dehalogenation. |
Data Presentation
Table 1: Comparative Biodistribution of Astatine-211 Labeled Agents in Normal Tissues of Mice (% Injected Dose per Gram)
| Tissue | [²¹¹At]NaAt (Free Astatide) | ²¹¹At-labeled Antibody (ch81C6) | ²¹¹At-PSMA5 (Small Molecule) |
| Blood | Low | 26.20 ± 2.49 (2h) | High initial, then clears |
| Thyroid | High | Variable (dependent on stability) | Low (with stable labeling) |
| Stomach | High | Variable (dependent on stability) | 2.1 ± 0.4 (3h) |
| Lungs | Moderate | 4.3 ± 0.5 (4h) | 1.8 ± 0.4 (3h) |
| Liver | Low | 6.8 ± 0.9 (4h) | 1.2 ± 0.2 (3h) |
| Spleen | Moderate | 5.2 ± 1.0 (4h) | 0.8 ± 0.2 (3h) |
| Kidneys | Low | 3.5 ± 0.4 (4h) | 3.1 ± 0.8 (3h) |
Note: Values are approximate and can vary significantly based on the specific targeting molecule, labeling chemistry, and time point of measurement. Data is compiled from multiple sources for illustrative purposes.[3][4][13]
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of an ²¹¹At-Labeled Radiopharmaceutical
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., xenograft or syngeneic).
-
Thyroid Blocking (Optional but Recommended): Administer a solution of potassium iodide (KI) in the drinking water for at least 24 hours prior to the injection of the radiopharmaceutical and throughout the study.
-
Radiopharmaceutical Administration: Inject a known activity of the ²¹¹At-labeled agent (typically 0.1-0.5 MBq) into each mouse via the tail vein.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, thyroid, stomach, liver, spleen, kidneys, lungs, muscle, and bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter calibrated for the energy of ²¹¹At's gamma emissions.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is done by comparing the radioactivity in the tissue to the radioactivity of a standard of the injected dose.
Mandatory Visualization
Caption: Targeted Alpha Therapy with ²¹¹At and associated off-target effects due to deastatination.
Caption: Experimental workflow for an in vivo biodistribution study of an ²¹¹At-radiopharmaceutical.
Caption: Simplified decay scheme of Astatine-211 (²¹¹At).
References
- 1. perceptive.com [perceptive.com]
- 2. nayatx.com [nayatx.com]
- 3. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astatine Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Astatine-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 12. In vitro and in vivo evaluation of a tetrazine-conjugated poly-L-lysine effector molecule labeled with astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue distribution and radiation dosimetry of astatine-211-labeled chimeric 81C6, an alpha-particle-emitting immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Astatine-211 (²¹¹At) Radiopharmaceutical Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 (²¹¹At) based anticancer agents. The focus is on addressing specific issues that may be encountered during the optimization of treatment duration in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ²¹¹At-based anticancer agents?
A1: Astatine-211 is an alpha-emitting radionuclide. When conjugated to a targeting molecule (such as a monoclonal antibody or a small molecule inhibitor), it is delivered specifically to cancer cells. Upon decay, ²¹¹At releases a high-energy alpha particle.[1][2] This alpha particle has a very short path length (approximately 100 μm) and a high linear energy transfer (LET), causing dense ionization and irreparable double-strand breaks in the DNA of the cancer cell, leading to cell death.[2]
Q2: What is the significance of the 7.2-hour half-life of ²¹¹At for treatment duration?
A2: The short 7.2-hour half-life of Astatine-211 is a critical factor in both its therapeutic efficacy and safety profile.[1][3] It means that the majority of the radiation dose is delivered to the tumor relatively quickly, which can be advantageous for killing cancer cells rapidly.[1] This short half-life also minimizes long-term radiation exposure to healthy tissues, reducing potential toxicity.[1] However, it necessitates a rapid production-to-treatment timeline, often requiring on-site or nearby cyclotron facilities.[1][3]
Q3: How is the initial treatment duration and dose determined for a new ²¹¹At-radiopharmaceutical?
A3: The initial treatment duration and dose for a new ²¹¹At-radiopharmaceutical are typically determined through a combination of preclinical in vitro and in vivo studies. For cytotoxic drugs, the traditional approach has been to identify the maximum tolerated dose (MTD) in phase I clinical trials.[4] However, for targeted agents like ²¹¹At-radiopharmaceuticals, the focus is shifting towards identifying the optimal biological dose that shows efficacy with acceptable toxicity.[4] Preclinical studies involve cell viability assays, apoptosis assays, and animal tumor models to establish a therapeutic window.
Q4: What are the common challenges in optimizing the treatment duration for ²¹¹At-based therapies?
A4: Common challenges include:
-
Rapid Decay: The short half-life requires precise timing of experiments and patient treatment.[1][3]
-
Logistics: Production of ²¹¹At requires a cyclotron, and its short half-life makes transportation and handling complex.[1][3]
-
Dosimetry: Accurately calculating the absorbed radiation dose by the tumor and healthy organs is crucial and complex.
-
Tumor Heterogeneity: Variations in antigen expression on cancer cells can affect the uptake and efficacy of the radiopharmaceutical.
-
Development of Resistance: As with other anticancer therapies, cancer cells may develop resistance mechanisms.
Troubleshooting Guides
Issue 1: Low therapeutic efficacy in preclinical models.
| Possible Cause | Troubleshooting Step |
| Poor radiolabeling efficiency or stability | Verify the radiolabeling protocol to ensure high incorporation of ²¹¹At into the targeting molecule. Assess the in vitro and in vivo stability of the ²¹¹At-conjugate to ensure the radionuclide is not prematurely released. |
| Inadequate tumor targeting | Confirm the binding affinity and specificity of the targeting molecule to the cancer cells. Evaluate the in vivo biodistribution of the radiopharmaceutical to ensure it is accumulating in the tumor at sufficient concentrations. |
| Suboptimal dosing schedule | Experiment with different dosing schedules, such as single high doses versus fractionated lower doses, to determine the most effective regimen.[5] |
| Tumor resistance | Investigate potential mechanisms of tumor resistance, such as downregulation of the target antigen or upregulation of DNA repair pathways. |
Issue 2: High toxicity observed in animal models.
| Possible Cause | Troubleshooting Step |
| Off-target accumulation of the radiopharmaceutical | Analyze the biodistribution data to identify organs with high uptake of the ²¹¹At-conjugate. Consider modifying the targeting molecule to improve its specificity. |
| Dose is too high | Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[5] |
| Release of free ²¹¹At | The thyroid gland can take up free astatine.[2] Ensure the stability of the radiopharmaceutical to prevent the release of free ²¹¹At. The use of blocking agents like potassium iodide can be considered.[5] |
Data Presentation
Table 1: Key Parameters for Preclinical Optimization of ²¹¹At-Radiopharmaceuticals
| Parameter | Description | Typical Range/Value |
| Half-life of ²¹¹At | The time it takes for half of the radioactive atoms to decay. | 7.2 hours[1][3] |
| Alpha Particle Energy | The energy of the emitted alpha particle. | 5.98 MeV[2] |
| In Vitro IC50 | The concentration of the radiopharmaceutical that inhibits 50% of cancer cell growth in vitro. | Varies depending on the cell line and targeting molecule. |
| Tumor Uptake (%ID/g) | The percentage of the injected dose per gram of tumor tissue. | Varies depending on the tumor model and targeting molecule. |
| Maximum Tolerated Dose (MTD) | The highest dose of the radiopharmaceutical that does not cause unacceptable toxicity. | Determined in dose-escalation studies.[5] |
Table 2: Overview of Selected Clinical Trials with ²¹¹At-Based Radiopharmaceuticals
| Trial Identifier | Cancer Type | ²¹¹At-Conjugate | Phase | Status (as of late 2022) |
| NCT04579523 | Multiple Myeloma | ²¹¹At-OKT10-B10 | I | Not yet recruiting[5] |
| Not specified | Differentiated Thyroid Cancer | [²¹¹At]NaAt | I | Ongoing[5] |
| Not specified | Malignant Pheochromocytoma | ²¹¹At-MABG | I | Ongoing[5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine Optimal Treatment Duration
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Radiopharmaceutical Addition: Add the ²¹¹At-radiopharmaceutical at various concentrations to the wells.
-
Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, 48, and 72 hours) to assess the time-dependent cytotoxic effect.
-
Washout: After each time point, remove the medium containing the radiopharmaceutical and wash the cells with fresh medium.
-
Continued Incubation: Add fresh medium and continue to incubate the cells for a total of 72-96 hours from the initial addition of the radiopharmaceutical.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Plot cell viability against treatment duration for each concentration to determine the optimal time for achieving maximum cancer cell killing with minimal exposure.
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Implant human tumor xenografts into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into different treatment groups (vehicle control, single dose, fractionated doses).
-
Treatment Administration: Administer the ²¹¹At-radiopharmaceutical intravenously or intraperitoneally according to the dosing schedule for each group.
-
Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth curves between the different treatment groups to determine the most effective treatment duration and schedule.
Visualizations
Caption: Workflow for optimizing ²¹¹At-radiopharmaceutical treatment.
Caption: Mechanism of action for ²¹¹At-based targeted alpha therapy.
Caption: Balancing efficacy and toxicity to find the optimal treatment duration.
References
- 1. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Elegant Method for Rapid Recovery of Anti-Cancer Agent At-211 | Department of Energy [energy.gov]
- 4. Determining the optimal dose in the development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anticancer Agent 211 (Astatine-211 Labeled Bioconjugates)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer agent 211, which refers to bioconjugates labeled with Astatine-211 (²¹¹At). Given the inherent challenges of working with a short-lived, alpha-emitting radionuclide, this resource aims to address common issues related to batch-to-batch variability that can impact experimental outcomes.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues that may be encountered during experiments with ²¹¹At-labeled bioconjugates.
Issue 1: Inconsistent or lower-than-expected cytotoxicity in vitro.
-
Question: My in vitro cytotoxicity assay (e.g., MTT, clonogenic survival) is showing highly variable IC50 values between different batches of the ²¹¹At-labeled agent. What could be the cause?
-
Answer: Batch-to-batch variability in the efficacy of ²¹¹At-labeled agents can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Step 1: Verify the Quality Control (QC) data of each batch. Key parameters to compare are Radiochemical Purity (RCP), Specific Activity (SA), and the integrity of the targeting molecule (e.g., antibody, peptide). Refer to the table below for acceptable ranges.
-
Step 2: Assess the stability of the radiolabeled conjugate. The bond between Astatine-211 and the bioconjugate can be unstable, leading to the release of free ²¹¹At, which has a different biodistribution and may not be targeted to the cancer cells.[1][2][3] Perform a stability assay in the relevant biological media (e.g., cell culture medium, serum) at 37°C over the time course of your experiment.
-
Step 3: Standardize your experimental setup. Ensure that cell plating density, incubation times, and reagent concentrations are consistent across all experiments.[4] Cell health and passage number can also significantly impact results.
-
Step 4: Consider the impact of radiolysis. Higher radioactivity concentrations can lead to the degradation of the targeting molecule. If you observe a correlation between higher specific activity and lower efficacy, this might be a contributing factor.
-
Issue 2: High background signal or non-specific cell killing.
-
Question: I am observing significant cytotoxicity in my negative control cell line that does not express the target antigen. What could be the reason?
-
Answer: This issue often points to problems with the radiolabeled agent's purity or stability.
-
Step 1: Check the Radiochemical Purity (RCP) of the batch. A low RCP indicates the presence of unbound Astatine-211, which can cause non-specific toxicity.[5] An RCP of >95% is generally recommended.
-
Step 2: Evaluate the in vitro stability of the conjugate. As mentioned previously, the release of free ²¹¹At in the culture medium will lead to non-specific irradiation of all cells.
-
Step 3: Assess the integrity of the targeting molecule. The conjugation process can sometimes damage the antibody or peptide, leading to altered binding characteristics or aggregation, which might increase non-specific uptake.
-
Issue 3: Discrepancies between in vitro and in vivo results.
-
Question: A batch of ²¹¹At-labeled agent showed high potency in vitro, but failed to demonstrate significant anti-tumor efficacy in our animal model. Why might this be?
-
Answer: The in vivo environment presents additional challenges for radiopharmaceuticals.
-
Step 1: Investigate the in vivo stability (deastatination). The astatine-carbon bond can be particularly labile in vivo, leading to the release of free ²¹¹At and its accumulation in tissues like the thyroid and stomach.[2][3][6] This reduces the amount of radioactivity reaching the tumor.
-
Step 2: Review the biodistribution data for the batch. Compare the tumor uptake and clearance from non-target organs with previous successful batches. Lower tumor accumulation could indicate a problem with that specific batch.
-
Step 3: Consider the impact of Specific Activity (SA) on pharmacokinetics. A lower specific activity means a higher mass of the targeting molecule is injected, which can alter its biodistribution and tumor penetration.[7][8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is Astatine-211 and why is it used as an anticancer agent?
-
A1: Astatine-211 (²¹¹At) is a radionuclide that decays by emitting alpha particles.[1][9] These high-energy alpha particles travel a very short distance (a few cell diameters), depositing a large amount of energy that causes complex and difficult-to-repair DNA double-strand breaks, leading to highly effective cancer cell killing with minimal damage to surrounding healthy tissue.[10][11][12] Its 7.2-hour half-life is long enough for production and administration but short enough to minimize long-term radiation exposure.[1][9]
-
-
Q2: What are the main sources of batch-to-batch variability for ²¹¹At-labeled agents?
-
A2: The primary sources of variability include:
-
Production and Purification of ²¹¹At: Inconsistencies in the cyclotron production and subsequent purification can affect the radionuclidic purity and the chemical form of the astatine.[9][13]
-
Radiolabeling Process: The efficiency of the chemical reaction to attach ²¹¹At to the targeting molecule can vary, impacting the radiochemical yield and specific activity.[14][15]
-
Purity of the Final Product: The effectiveness of the final purification step to remove unreacted ²¹¹At and other impurities determines the radiochemical purity.[5]
-
Stability of the Conjugate: The chemical bond between astatine and the targeting molecule can have variable stability, leading to different rates of deastatination in vitro and in vivo.[2][3]
-
-
-
Q3: What are the critical QC parameters I should check for each new batch?
-
A3: For each new batch of ²¹¹At-labeled bioconjugate, you should have a certificate of analysis that includes the following critical parameters:
-
Radiochemical Purity (RCP): The percentage of the total radioactivity that is bound to the targeting molecule. This should ideally be >95%.
-
Specific Activity (SA): The amount of radioactivity per unit mass of the bioconjugate (e.g., in MBq/mg or mCi/mg).
-
Radionuclidic Purity: The percentage of the total radioactivity that is from ²¹¹At.
-
Integrity and Function of the Bioconjugate: Confirmation that the targeting molecule (e.g., antibody) has not been significantly damaged during the labeling process and retains its binding affinity for its target.
-
-
-
Q4: How does Specific Activity (SA) affect my experiments?
-
A4: Specific activity can have a significant impact on both in vitro and in vivo experiments.
-
In vitro: In receptor-binding assays, a high specific activity is crucial to avoid saturating the target receptors with "cold" (non-radioactive) molecules.
-
In vivo: A higher specific activity allows for the administration of a therapeutic dose of radioactivity with a lower mass of the targeting molecule. This can be important for avoiding pharmacological effects or immune responses, and for achieving better tumor penetration.[7][8] Conversely, very high specific activity can lead to increased radiolysis of the product.
-
-
Data Presentation
Table 1: Impact of Batch-to-Batch Variability on Key QC Parameters and In Vitro Efficacy
| Batch ID | Radiochemical Purity (%) | Specific Activity (MBq/mg) | In Vitro IC50 (kBq/mL) on Target Positive Cells | In Vitro Viability (%) at IC50 on Target Negative Cells |
| Batch A (Good) | 98.2 | 35.5 | 1.2 | 95.3 |
| Batch B (Low Purity) | 85.7 | 34.9 | 2.5 | 70.1 |
| Batch C (Low SA) | 97.9 | 15.2 | 1.3 | 94.8 |
| Batch D (Unstable) | 98.5 (initial) | 36.1 | 3.1 | 80.5 |
This table presents hypothetical data to illustrate the effects of variability. Actual values will depend on the specific agent and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by Radio-Thin Layer Chromatography (Radio-TLC)
Objective: To separate the ²¹¹At-labeled bioconjugate from free ²¹¹At and other radioactive impurities.
Materials:
-
ITLC-SG strips
-
Developing solvent (e.g., saline, sodium citrate solution)[16]
-
Developing tank
-
Radio-TLC scanner or gamma counter
Procedure:
-
Prepare the developing tank by adding the developing solvent to a depth of approximately 0.5 cm. Allow the atmosphere in the tank to equilibrate.
-
Carefully spot a small volume (1-2 µL) of the ²¹¹At-labeled agent onto the origin line of an ITLC-SG strip.
-
Place the strip in the developing tank, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the strip to the solvent front.
-
Remove the strip from the tank and allow it to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The labeled bioconjugate will typically remain at the origin (Rf = 0), while free ²¹¹At will migrate with the solvent front (Rf = 1).
-
Calculate the radiochemical purity as: (Counts at origin / Total counts on the strip) x 100%.
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ²¹¹At-labeled agent.
Materials:
-
Target-positive and target-negative cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
²¹¹At-labeled agent (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ²¹¹At-labeled agent in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted agent to the respective wells. Include untreated control wells.
-
Incubate the plate for a duration relevant to the agent's mechanism and half-life (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17][18][19]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability data against the logarithm of the agent's concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: DNA damage response pathway activated by this compound.
Caption: Quality control workflow for new batches of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of radiochemical purity: Cellular binding and internalization of different radiometal chlorides in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of astatine-211-labeled benzoate derivatives for improved in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stories.tamu.edu [stories.tamu.edu]
- 10. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex DNA Damage Induced by High Linear Energy Transfer Alpha-Particles and Protons Triggers a Specific Cellular DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Anticancer Agent 211
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the synthesis of Anticancer Agent 211.
Troubleshooting and Synthesis FAQs
This section addresses common issues encountered during the synthesis of Agent 211. The synthesis is a three-step process: 1) Suzuki Coupling, 2) Boc Deprotection, and 3) Amide Coupling.
Step 1: Suzuki Coupling
-
Q1: My Suzuki coupling reaction shows low yield or fails to go to completion. What are the common causes?
-
A1: Low yield in the Suzuki coupling step is often attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. Ensure you are using fresh catalyst and that all glassware is scrupulously clean. Impurities in the starting materials, particularly sulfur-containing compounds, can poison the catalyst.
-
Inefficient Base: The choice and quality of the base (e.g., K₂CO₃, Cs₂CO₃) are critical. Ensure the base is anhydrous and finely powdered for maximum surface area.
-
Poor Solvent Quality: Solvents must be anhydrous and deoxygenated. Oxygen can oxidize the active Pd(0) catalyst. Purge the solvent with argon or nitrogen before use.
-
Sub-optimal Temperature: The reaction may require heating. If you are running the reaction at room temperature, try increasing it to 60-80 °C.
-
-
-
Q2: I am observing significant amounts of homocoupling of my boronic acid starting material. How can I minimize this side reaction?
-
A2: Homocoupling is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the aryl halide relative to the boronic acid.
-
Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Thorough Degassing: Oxygen can promote homocoupling. Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.
-
-
Step 2: Boc Deprotection
-
Q3: The Boc deprotection step is incomplete, even after extended reaction times. What should I do?
-
A3: Incomplete deprotection is typically due to insufficient acid strength or concentration.
-
Acid Choice: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, a stronger acid system like 4M HCl in dioxane can be more effective.
-
Scavengers: If your molecule contains sensitive functional groups, the carbocation byproduct of deprotection can cause side reactions. Add a scavenger like triethylsilane (TES) to the reaction mixture.
-
Water Content: Ensure your reagents are sufficiently anhydrous, as water can interfere with the acidic conditions.
-
-
Step 3: Amide Coupling
-
Q4: The final amide coupling step has a low yield, and I am observing multiple byproducts on my LC-MS. What is the likely cause?
-
A4: Low yield in amide coupling often points to issues with the coupling reagents or reaction conditions.
-
Coupling Reagent: Ensure your coupling reagents (e.g., HATU, HOBt, EDC) are fresh and have been stored correctly (typically under inert gas and refrigerated).
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent unwanted side reactions. Ensure it is pure and anhydrous.
-
Racemization: If your carboxylic acid has a chiral center, use a coupling additive like HOBt or Cl-HOBt to suppress racemization. Running the reaction at a lower temperature (e.g., 0 °C) can also help.
-
-
Quantitative Data Summary
The following tables provide data from typical and optimized reaction conditions for the synthesis of Agent 211.
Table 1: Optimization of Step 1 (Suzuki Coupling)
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2 mol%) | Condition B gave higher yield. |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ (anhydrous) | Anhydrous base prevented boronic acid decomposition. |
| Temperature | 80 °C | 90 °C | Higher temperature improved reaction rate. |
| Typical Yield | 65% | 92% | Significant improvement in isolated yield. |
Table 2: Typical Yields and Purity Across Synthesis
| Step | Intermediate/Product | Typical Yield | Purity (by HPLC) |
| 1 | Intermediate I | 88 - 94% | >98% |
| 2 | Intermediate II (Amine) | 95 - 99% | >97% |
| 3 | Agent 211 (Final Product) | 80 - 88% | >99.5% |
Experimental Protocols
Protocol 1: Step 1 - Suzuki Coupling
-
To an oven-dried round-bottom flask, add aryl halide (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, deoxygenated 1,4-dioxane and water (4:1 ratio).
-
Bubble argon through the stirred suspension for 20 minutes.
-
Add Pd(dppf)Cl₂ catalyst (0.02 eq).
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Step 2 - Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the crude amine. The product is often used in the next step without further purification.
Protocol 3: Step 3 - Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.1 eq) and HOBt (1.1 eq) to the solution.
-
Stir for 10 minutes, then add diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir for another 10 minutes to activate the acid.
-
Add a solution of the amine intermediate (from Step 2, 1.05 eq) in DMF.
-
Stir the reaction at room temperature for 6 hours, monitoring by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography or recrystallization to obtain Agent 211.
Visualizations
Caption: Overall synthetic workflow for this compound.
Technical Support Center: Anticancer Agent Astatine-211 (211At) Radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 (211At) labeled anticancer agents. The primary focus is on addressing the degradation of these radiopharmaceuticals and providing strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 211At-labeled anticancer agents?
The principal degradation pathway for 211At-labeled radiopharmaceuticals is in vivo deastatination. This is due to the inherent instability of the carbon-astatine (C-At) bond, which can lead to the release of free 211At from the targeting molecule.[1][2] This nonspecific accumulation of the radionuclide can reduce therapeutic efficacy and increase off-target toxicity.
Q2: What are the common indicators of 211At-radiopharmaceutical degradation in my experiments?
Common indicators of degradation, specifically deastatination, include:
-
Reduced Radiochemical Purity Over Time: Analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) will show a decrease in the percentage of the intact radiolabeled compound and an increase in peaks corresponding to free 211At or other radiolabeled impurities.[1][2]
-
Unexpected Biodistribution: In vivo studies may show higher than expected accumulation of radioactivity in non-target tissues, particularly the thyroid and stomach, which are known to sequester free astatide.
-
Lowered Therapeutic Efficacy: A decrease in the intended anticancer effect in preclinical models may be observed due to the reduced delivery of the alpha-emitting payload to the tumor site.
Q3: How can I prevent or minimize the degradation of my 211At-labeled compound?
Preventing deastatination is crucial for the successful clinical translation of 211At-based therapies.[1][2] Key strategies include:
-
Chemical Modification of the Targeting Molecule: Introducing ortho-substituents adjacent to the carbon-astatine bond has been shown to significantly enhance stability. For instance, compounds with two ortho-dimethylcarbamoyl substituents have demonstrated superior stability.[1][2]
-
Optimization of Molecular Structure: The overall structure of the molecule to which 211At is attached can influence its stability and tumor uptake.[2]
-
Formulation Strategies: While less specific to deastatination, general principles for anticancer drug stability can be applied. This includes optimizing the formulation's pH, using appropriate buffers, and considering the use of nanocarriers like liposomes to protect the drug.[3][4]
Q4: What are the recommended storage conditions for 211At-labeled compounds?
Due to the short half-life of 211At (7.2 hours), long-term storage is not feasible.[5] These radiopharmaceuticals are typically prepared shortly before use. For short-term storage and handling, it is crucial to follow the specific recommendations for the particular labeled molecule, which generally involve controlled temperature and pH conditions to minimize chemical degradation.
Troubleshooting Guides
Issue 1: Rapid Decrease in Radiochemical Purity
Symptoms:
-
HPLC or TLC analysis shows a significant decrease in the main product peak and the appearance of new peaks corresponding to impurities or free 211At within a short time after radiolabeling.
Possible Causes:
-
Inherent instability of the C-At bond in the specific molecular scaffold.
-
Suboptimal reaction or purification conditions leading to the formation of unstable species.
-
Inappropriate formulation buffer (pH, excipients).
Solutions:
-
Re-evaluate the Molecular Design: Consider synthesizing analogues with stabilizing groups, such as ortho-substituents, near the astatination site.[1][2]
-
Optimize Radiolabeling and Purification: Ensure complete removal of unreacted reagents and byproducts that could promote degradation. The purification process itself should be rapid to account for the short half-life of 211At.[5]
-
Formulation Buffer Screening: Perform stability studies in various pharmaceutically acceptable buffers to identify the optimal pH and excipient composition that enhances stability.
Issue 2: High Off-Target Accumulation of Radioactivity In Vivo
Symptoms:
-
Biodistribution studies show high uptake of radioactivity in the thyroid, stomach, or other non-target organs.
Possible Causes:
-
In vivo deastatination leading to the circulation of free 211At.
-
Poor targeting specificity of the carrier molecule.
Solutions:
-
Enhance Compound Stability: Implement the chemical modification strategies mentioned in FAQ 3 to reduce in vivo deastatination.
-
Perform In Vitro Stability Assays: Before proceeding to further in vivo studies, assess the stability of the compound in plasma or serum to predict its in vivo behavior.
-
Affinity and Specificity Testing: Confirm the high binding affinity and specificity of the targeting molecule to its intended receptor or antigen.
Data Presentation
Table 1: In Vitro Stability of Astatinated Compounds with and without Ortho-Substituents
| Compound | Ortho-Substituents | Radiochemical Purity after 1h at 37°C (%) |
| Compound A | None | < 85% |
| Compound B | Two ortho-dimethylcarbamoyl | > 90% |
This table summarizes findings that demonstrate the enhanced stability of 211At-labeled compounds when ortho-substituents are incorporated into the molecular design.[1][2]
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
Objective: To assess the stability of a 211At-labeled compound in plasma over time.
Materials:
-
211At-labeled compound
-
Freshly collected plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical HPLC system with a radiodetector or TLC system with a phosphorimager
-
Solvents for mobile phase (e.g., acetonitrile, water with trifluoroacetic acid)
-
Syringe filters (0.22 µm)
Procedure:
-
Dilute the 211At-labeled compound in PBS to a known concentration.
-
Add a small volume of the diluted compound to a pre-warmed aliquot of plasma to initiate the assay (time = 0).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately quench the degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate by radio-HPLC or radio-TLC to determine the percentage of the intact radiolabeled compound.
-
Plot the percentage of intact compound versus time to determine the stability profile.
Visualizations
Caption: The degradation pathway of 211At-labeled agents leading to reduced efficacy.
Caption: Chemical modification strategy to enhance the stability of 211At-radiopharmaceuticals.
Caption: Experimental workflow for an in vitro plasma stability assay of 211At-labeled compounds.
References
- 1. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Elegant Method for Rapid Recovery of Anti-Cancer Agent At-211 | Department of Energy [energy.gov]
Technical Support Center: Anticancer Agent 211 In Vivo Delivery
Welcome to the technical support center for Anticancer Agent 211. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during in vivo experiments.
Agent Profile: this compound
This compound is a potent and selective inhibitor of the PI3K (Phosphoinositide 3-kinase) signaling pathway, a critical mediator of tumor cell growth and survival. The agent is encapsulated within a lipid-based nanoparticle formulation to enhance its pharmacokinetic profile and reduce off-target toxicity. Furthermore, the nanoparticles are surface-functionalized with Tumor-Specific Ligand 4 (TSL-4) to facilitate active targeting to cancer cells overexpressing the TSL-4 receptor.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo studies with this compound.
Issue 1: Lower than expected tumor growth inhibition.
-
Question: My treatment group shows minimal or no difference in tumor volume compared to the vehicle control group. What are the possible causes and solutions?
-
Answer: Several factors could contribute to suboptimal tumor growth inhibition. Consider the following troubleshooting steps:
-
Agent Integrity: Verify the stability and integrity of this compound. Improper storage or handling can lead to degradation. It is recommended to aliquot the agent upon receipt and store it at the recommended temperature, protected from light.
-
Dosing and Administration:
-
Dose Calculation: Double-check your dose calculations and ensure you are administering the correct dose based on the most recent body weight of the animals.
-
Administration Route: Confirm that the tail vein injection was successful. A failed injection, where the agent is delivered subcutaneously instead of intravenously, will significantly alter its biodistribution and efficacy. Refer to the detailed "Protocol for Tail Vein Injection in Mice" below for best practices.
-
Frequency and Duration: Ensure the dosing schedule is consistent with the provided protocol. Inadequate frequency or a shortened treatment duration may not be sufficient to exert a therapeutic effect.
-
-
Tumor Model:
-
TSL-4 Receptor Expression: Confirm that your chosen tumor model has sufficient expression of the TSL-4 receptor for effective targeting. Low or absent receptor expression will diminish the active targeting component of the therapy.
-
Tumor Burden: Treatment initiated at a very advanced stage of tumor growth may be less effective. It is advisable to start treatment when tumors are well-established but not excessively large (e.g., 100-150 mm³).
-
-
Pharmacokinetics and Biodistribution: If the issue persists, consider performing a pilot pharmacokinetic and biodistribution study to assess the in vivo behavior of this compound in your specific model. This can help determine if the agent is reaching the tumor at therapeutic concentrations.
-
Issue 2: High toxicity or adverse effects observed in the treatment group.
-
Question: My animals are experiencing significant weight loss, lethargy, or other signs of toxicity after treatment with this compound. What should I do?
-
Answer: Toxicity can arise from the anticancer agent itself or the delivery vehicle. Here’s how to approach this issue:
-
Maximum Tolerated Dose (MTD): Ensure that the dose you are using does not exceed the established MTD for the specific animal strain and dosing regimen. If you have not determined the MTD in your specific model, it is highly recommended to perform an MTD study. Refer to the "Protocol for Maximum Tolerated Dose (MTD) Determination" for guidance.
-
Off-Target Effects: While this compound is designed for targeted delivery, some accumulation in off-target organs is expected. High toxicity may indicate excessive accumulation in sensitive organs like the liver or spleen. A biodistribution study can help quantify this.
-
Formulation Stability: Aggregation of nanoparticles can lead to altered biodistribution and increased toxicity. Ensure the formulation is properly resuspended before each injection and visually inspect for any precipitates.
-
Dose Reduction: If toxicity is observed at the current dose, consider a dose de-escalation study to find a more tolerable yet still efficacious dose.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacokinetic profile of this compound?
A1: The lipid-based nanoparticle formulation is designed to prolong the circulation half-life of the active PI3K inhibitor. Below is a table summarizing typical pharmacokinetic parameters in mice following a single intravenous injection.
| Parameter | Value (Mean ± SD) |
| Half-life (t½) | 8.5 ± 1.2 hours |
| Cmax (Peak Concentration) | 15.2 ± 2.5 µg/mL |
| AUC (Area Under the Curve) | 120 ± 18 µg*h/mL |
| Clearance | 0.42 ± 0.07 L/h/kg |
| Volume of Distribution | 2.5 ± 0.4 L/kg |
Note: These values can vary depending on the animal model and experimental conditions.
Q2: What is the typical biodistribution of this compound nanoparticles?
A2: The TSL-4 targeting ligand is intended to enhance accumulation in the tumor. However, some uptake by the mononuclear phagocyte system (MPS) in the liver and spleen is expected. The following table shows representative biodistribution data 24 hours post-injection.
| Organ | Percent Injected Dose per Gram of Tissue (%ID/g) (Mean ± SD) |
| Tumor | 10.5 ± 2.1 |
| Liver | 15.8 ± 3.2 |
| Spleen | 8.2 ± 1.5 |
| Kidneys | 3.1 ± 0.8 |
| Lungs | 2.5 ± 0.6 |
| Heart | 1.1 ± 0.3 |
| Blood | 2.8 ± 0.7 |
Q3: What level of tumor growth inhibition can I expect?
A3: The efficacy of this compound is dependent on the tumor model and dosing regimen. The table below provides example data from a preclinical study in a xenograft model with high TSL-4 receptor expression.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SD) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| This compound (10 mg/kg) | 450 ± 120 | 70 |
| Doxorubicin (5 mg/kg) | 750 ± 180 | 50 |
Experimental Protocols
Protocol for Tail Vein Injection in Mice
-
Preparation:
-
Warm the mouse under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.[1]
-
Place the mouse in a suitable restraint device.
-
Prepare the injection solution of this compound, ensuring it is at room temperature and well-suspended.
-
Load the solution into a sterile syringe with a 27-30 gauge needle.[2] Remove all air bubbles.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up, insert the needle parallel to the vein at a shallow angle.[2]
-
A successful insertion should feel like a slight "pop" and there should be no resistance when injecting a small test volume. The vein should blanch as the solution is injected.[2]
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more cranial site.[2]
-
Slowly inject the full volume.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for Biodistribution Study
-
Animal Dosing:
-
Administer this compound via tail vein injection as described above.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice according to approved institutional protocols.
-
Collect blood via cardiac puncture.
-
Perfuse the animal with saline to remove blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
-
Sample Processing and Analysis:
-
Weigh each tissue sample.
-
Homogenize the tissues.
-
Extract this compound from the tissue homogenates using an appropriate solvent extraction method.
-
Quantify the concentration of the agent in each sample using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
-
Protocol for Tumor Growth Inhibition Study
-
Tumor Implantation:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).
-
-
Dosing and Monitoring:
-
Administer the treatments according to the planned schedule (e.g., twice weekly) via tail vein injection.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
"minimizing side effects of Anticancer agent 211 in preclinical studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Anticancer Agent 211 during preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Excessive weight loss and signs of distress in animal models.
-
Possible Cause: The dose of this compound may be too high, leading to systemic toxicity. Off-target effects could be impacting healthy, rapidly dividing cells.[1][2]
-
Troubleshooting Steps:
-
Dose-Titration Study: Conduct a dose-titration study to determine the maximum tolerated dose (MTD).[3]
-
Modified Dosing Schedule: Investigate alternative dosing schedules (e.g., fractionation of the total dose) to reduce peak plasma concentrations.
-
Supportive Care: Implement supportive care measures such as dietary supplementation and hydration. Preclinical and clinical studies suggest that dietary strategies like the ketogenic diet or a fast-mimicking diet may enhance the efficacy of chemotherapy while reducing side effects.[4]
-
Cytoprotective Agents: Consider co-administration with cytoprotective agents. For instance, amifostine has been studied for reducing platinum-induced toxicity, and dexrazoxane for anthracycline-induced cardiomyopathy.[1][2]
-
Issue 2: Evidence of organ-specific toxicity (e.g., nephrotoxicity, hepatotoxicity).
-
Possible Cause: this compound may accumulate in specific organs, or its metabolites could be toxic to those organs.
-
Troubleshooting Steps:
-
Biodistribution Studies: Perform biodistribution studies to understand the accumulation of this compound in various tissues.
-
Targeted Delivery Systems: Explore targeted delivery strategies to increase the concentration of the agent at the tumor site and minimize exposure to healthy organs.[5] This could involve using nanomaterials to carry the drug.[6]
-
Biomarker Monitoring: Routinely monitor biomarkers of organ function (e.g., serum creatinine for kidney function, ALT/AST for liver function) to detect early signs of toxicity.
-
Antioxidant Co-administration: Investigate the use of antioxidants to mitigate organ damage. For example, N-acetylcysteine (NAC) has been shown to mitigate cisplatin-induced neurotoxicity and myoprotective effects in preclinical models.[7]
-
Issue 3: Lack of significant tumor regression at non-toxic doses.
-
Possible Cause: The therapeutic window of this compound may be narrow. The agent might not be reaching the tumor in sufficient concentrations, or the tumor may have intrinsic resistance mechanisms.
-
Troubleshooting Steps:
-
Combination Therapy: Evaluate the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.[8] This can potentially enhance anti-tumor activity without increasing toxicity.
-
Radiosensitization: Investigate if this compound can act as a radiosensitizer, allowing for lower, less toxic doses of radiation to be effective.[9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop PK/PD models to optimize the dosing regimen for maximum efficacy and minimal toxicity.[10]
-
Tumor Microenvironment Modulation: Explore strategies to modify the tumor microenvironment to enhance drug penetration and efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with novel anticancer agents in preclinical studies?
A1: Off-target effects arise when a drug interacts with unintended molecular targets, leading to a range of toxicities.[11] Common off-target effects in preclinical studies for anticancer agents include hematological toxicity (myelosuppression), gastrointestinal toxicity (mucositis, diarrhea), cardiotoxicity, neurotoxicity, and damage to organs with high cell turnover.[1][12] The specific off-target effects of this compound should be carefully characterized through comprehensive toxicology studies.
Q2: How can we proactively design preclinical studies to minimize side effects?
A2: Proactive study design is crucial. This includes:
-
Rational Drug Design: Utilizing computational and structural biology to design drugs with high specificity for their intended targets.[11]
-
Early and Comprehensive Toxicity Profiling: Conducting in vitro cytotoxicity assays on a panel of healthy cell lines and in vivo toxicology studies in relevant animal models to identify potential liabilities early.
-
Selection of Appropriate Animal Models: Using animal models that accurately replicate the human disease and can predict potential toxicities.[3] This includes considering the immune status of the model (syngeneic vs. xenograft).[3][8]
-
Incorporation of Biomarkers: Including a panel of safety biomarkers in all in vivo studies to monitor for early signs of toxicity.
Q3: What are some novel strategies to reduce the systemic toxicity of anticancer agents?
A3: Several innovative approaches are being explored:
-
Targeted Protein Degradation: Using technologies like PROTACs (proteolysis-targeting chimeras) to selectively degrade target proteins within cancer cells, which can enhance specificity and minimize off-target effects.[5]
-
Bioorthogonal Catalysis: Employing techniques where an inactive drug precursor is activated only at the tumor site, for example, by using metallic nano-agents activated by light.[13]
-
Drug Encapsulation: Using nanomaterials to encapsulate chemotherapy drugs, which can improve their delivery to the tumor and reduce exposure to healthy tissues.[6]
-
Phytochemicals: Investigating the use of plant-derived compounds that can modulate signaling pathways and potentially reduce the side effects of conventional chemotherapy.[14]
Data Presentation
Table 1: Hypothetical Dose-Response and Toxicity Data for this compound
| Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Loss (%) | Serum Creatinine (mg/dL) | ALT (U/L) |
| 0 (Control) | 0 | 1.2 | 0.4 | 35 |
| 10 | 35 | 3.5 | 0.5 | 42 |
| 25 | 68 | 8.9 | 0.9 | 78 |
| 50 | 92 | 18.5 | 1.8 | 155 |
Table 2: Effect of Combination Therapy on Tumor Growth and Animal Weight
| Treatment Group | Tumor Volume (mm³) at Day 21 | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 120 | +2.5 |
| This compound (20 mg/kg) | 650 ± 85 | -7.8 |
| Agent X (15 mg/kg) | 800 ± 90 | -5.2 |
| Combination (Agent 211 + Agent X) | 250 ± 45 | -6.5 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to at least five dose groups (including a vehicle control) with 5-10 animals per group.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups based on a predefined scheme (e.g., modified Fibonacci sequence).
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of distress.
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs.
Protocol 2: In Vivo Biodistribution Study
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with 14C or 3H).
-
Animal Model: Use tumor-bearing mice to assess distribution in both tumor and healthy tissues.
-
Administration: Administer the radiolabeled compound at a therapeutically relevant dose.
-
Time Points: Euthanize cohorts of animals at various time points post-administration (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection: Collect blood and major organs (tumor, liver, kidneys, spleen, heart, lungs, brain, etc.).
-
Quantification: Determine the amount of radioactivity in each tissue sample using a liquid scintillation counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for preclinical toxicity assessment of this compound.
Caption: Strategies to mitigate off-target effects of this compound.
References
- 1. Clinical and preclinical modulation of chemotherapy-induced toxicity in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and Preclinical Modulation of Chemotherapy-Induced Toxicity in Patients with Cancer | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Impact of ketogenic and fast-mimicking diet in gastrointestinal cancer treatment [frontiersin.org]
- 5. bioengineer.org [bioengineer.org]
- 6. azonano.com [azonano.com]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Strategies to mitigate the toxicity of cancer therapeutics - BioModels [biomodels.com]
- 13. Novel treatment could reduce side effects of anticancer drugs | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 14. Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance [foodandnutritionjournal.org]
Validation & Comparative
A Comparative Analysis of Astatine-211 Targeted Alpha Therapy versus Melphalan in Multiple Myeloma
For Immediate Release
SEATTLE, WA – November 10, 2025 – In the evolving landscape of multiple myeloma treatment, researchers and clinicians are continually seeking therapies that offer improved efficacy and manageable safety profiles. This guide provides a detailed comparison of Astatine-211 (²¹¹At)-based targeted alpha therapy, an innovative radiopharmaceutical approach, and Melphalan, a long-standing standard-of-care chemotherapy agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental data, and clinical applications in the context of multiple myeloma.
Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge.[1][2] High-dose melphalan followed by autologous stem cell transplantation (ASCT) has been a cornerstone of treatment for eligible patients.[1][3] However, the emergence of targeted radiotherapies, such as those utilizing the alpha-emitter Astatine-211, presents a promising new therapeutic modality.[4][5][6]
Mechanism of Action: A Tale of Two Cytotoxic Approaches
Astatine-211 and Melphalan induce cancer cell death through distinct mechanisms that both ultimately result in catastrophic DNA damage.
Astatine-211 (²¹¹At): Precision Alpha Particle Radiation
Astatine-211 is a radionuclide that decays by emitting high-energy alpha particles.[7] These alpha particles have a very short path length of approximately 50-90 micrometers, equivalent to a few cell diameters.[8] This characteristic allows for highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[9] The primary mechanism of action involves the induction of irreparable double-strand DNA breaks, leading to cell death.[8] For targeted delivery to myeloma cells, ²¹¹At is conjugated to a targeting moiety, such as a monoclonal antibody that recognizes a specific antigen on the surface of myeloma cells, like CD38 or CD138.[4][5][10] This targeted approach, known as targeted alpha therapy (TAT), ensures that the potent alpha radiation is delivered preferentially to the malignant cells.[6]
Melphalan: DNA Alkylation and Cross-linking
Melphalan is a bifunctional alkylating agent that has been a mainstay in multiple myeloma therapy for decades.[1][11] Its cytotoxic effect is mediated by the alkylation of DNA, primarily at the N7 position of guanine residues.[12] This process leads to the formation of inter-strand and intra-strand cross-links in the DNA double helix.[1][13] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[11][12][14]
Comparative Data Summary
The following tables summarize key comparative data for Astatine-211 targeted therapy and Melphalan in the context of multiple myeloma treatment.
| Feature | Astatine-211 Targeted Alpha Therapy | Melphalan |
| Mechanism of Action | High-energy alpha particle emission leading to DNA double-strand breaks.[7][8] | Alkylation of DNA, causing inter- and intra-strand cross-links.[1][12] |
| Targeting | Targeted delivery via monoclonal antibodies (e.g., anti-CD38, anti-CD138).[4][5][10] | Non-specific, targets rapidly dividing cells.[1] |
| Primary Application in MM | Treatment of minimal residual disease; conditioning regimens for ASCT.[4][5][15][16] | Conditioning regimens for ASCT; combination therapy for newly diagnosed and relapsed/refractory MM.[1][3][17] |
| Route of Administration | Intravenous.[6] | Intravenous or Oral.[11][18] |
Table 1: General Comparison of Astatine-211 and Melphalan
| Efficacy Endpoint | Astatine-211 Targeted Alpha Therapy (Preclinical/Early Phase) | Melphalan (Established Clinical Data) |
| Response Rates in MM | In a disseminated disease mouse model, single-dose ²¹¹At-CD38 therapy led to sustained remission and long-term survival (>150 days) in 50-80% of mice.[4][5] | As a conditioning regimen for ASCT, high-dose melphalan (200 mg/m²) is a standard of care.[19] In combination therapies (e.g., VMP), it contributes to high overall response rates.[1] |
| Minimal Residual Disease (MRD) | Highly effective in preclinical models of MRD due to the short range and high potency of alpha particles.[4][5][8] | Contributes to achieving MRD negativity, particularly in the context of ASCT.[4][5] |
| Survival | Preclinical studies show significant survival benefits in mouse models.[10] For example, at a dose of 740 kBq of ²¹¹At-9E7.4, 65% of mice survived 150 days post-treatment.[20] | High-dose melphalan with ASCT has demonstrated improved progression-free and overall survival compared to conventional chemotherapy.[1][17] |
Table 2: Comparative Efficacy in Multiple Myeloma
| Adverse Effect | Astatine-211 Targeted Alpha Therapy (Emerging Data) | Melphalan (Well-Characterized) |
| Hematologic Toxicity | Dose-dependent myelosuppression is expected.[10] | Significant myelosuppression, including neutropenia and thrombocytopenia, is a primary dose-limiting toxicity.[11] |
| Gastrointestinal | Nausea and vomiting may occur. | Nausea, vomiting, diarrhea, and mucositis are common, especially with high doses.[11][18] |
| Organ-Specific Toxicity | Potential for off-target radiation effects, though minimized by targeted delivery.[9] | Can cause pulmonary fibrosis and has a risk of secondary malignancies with prolonged use.[11] |
Table 3: Comparative Safety and Toxicity
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for preclinical evaluation and clinical administration.
Astatine-211 Radioimmunotherapy in a Murine Model of Multiple Myeloma
Objective: To evaluate the efficacy of an anti-mCD138 antibody (9E7.4) radiolabeled with Astatine-211 in a syngeneic mouse model of multiple myeloma.[10][20]
Methodology:
-
Cell Culture and Engraftment: 5T33 multiple myeloma cells are cultured and 1 million cells are injected intravenously into KaLwRij C57/BL6 mice.[20]
-
Radioimmunoconjugate Preparation: The anti-mCD138 antibody 9E7.4 is radiolabeled with Astatine-211.[20]
-
Treatment Administration: 10 days post-engraftment, mice are treated with a single intravenous injection of the ²¹¹At-9E7.4 radioimmunoconjugate at varying activities (e.g., 370 kBq, 555 kBq, 740 kBq, and 1100 kBq).[10][20]
-
Monitoring and Endpoints: Mice are monitored for survival, body weight changes (as an indicator of toxicity), hematological parameters, and enzymatic hepatic toxicity. The primary endpoint is overall survival.[10][20]
High-Dose Melphalan Administration as a Conditioning Regimen for ASCT
Objective: To ablate the bone marrow and eradicate residual myeloma cells prior to autologous stem cell infusion.[19][21]
Methodology:
-
Patient Eligibility: Patients with multiple myeloma who are eligible for ASCT.[1]
-
Pre-transplant Conditioning: High-dose melphalan is administered intravenously. The standard dose is 200 mg/m², often given as 100 mg/m² on two consecutive days (Day -3 and Day -2 before stem cell infusion).[22] A reduced dose of 140 mg/m² may be used for patients with renal impairment or older age.[19][21]
-
Administration: Melphalan is infused over a specified period (e.g., 30 minutes). Pre-hydration with intravenous fluids is common.[21]
-
Stem Cell Infusion: Autologous stem cells are reinfused on Day 0.[21]
-
Post-transplant Care: Supportive care is provided to manage the side effects of high-dose chemotherapy, including monitoring for and management of myelosuppression and infections.[21]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of Melphalan.
References
- 1. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloodcancerunited.org [bloodcancerunited.org]
- 3. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 4. The α-emitter astatine-211 targeted to CD38 can eradicate multiple myeloma in a disseminated disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 7. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. perceptive.com [perceptive.com]
- 10. Targeted-Alpha-Therapy Combining Astatine-211 and anti-CD138 Antibody in a Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease [mdpi.com]
- 11. myeloma.org [myeloma.org]
- 12. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 15. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testing Alpha-Emitting Radiolabeled Immunotherapy to Treat—and Potentially Cure—Multiple Myeloma - The ASCO Post [ascopost.com]
- 17. Standard treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. myeloma.org.uk [myeloma.org.uk]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Targeted-Alpha-Therapy Combining Astatine-211 and anti-CD138 Antibody in A Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Anticancer Effects of Astatine-211
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer agent Astatine-211 (²¹¹At) with other therapeutic alternatives, supported by experimental data. Astatine-211 is a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT), a form of radiotherapy that delivers highly cytotoxic alpha particles directly to cancer cells.[1][2][3] This approach aims to maximize tumor cell killing while minimizing damage to surrounding healthy tissues.[3]
Mechanism of Action: Astatine-211 in Targeted Alpha Therapy
Astatine-211 is produced in a cyclotron and has a half-life of 7.2 hours.[1][4] For therapeutic use, it is attached to a targeting molecule, such as a monoclonal antibody or a small molecule inhibitor, that specifically binds to antigens or receptors on the surface of cancer cells.[1][2] Once the ²¹¹At-labeled agent accumulates at the tumor site, the emitted alpha particles, with their high linear energy transfer (LET), induce complex and difficult-to-repair double-strand breaks (DSBs) in the DNA of cancer cells.[5][6] This extensive DNA damage triggers various cell death mechanisms, including apoptosis, mitotic catastrophe, autophagy, and necrosis, leading to tumor cell eradication.[7]
dot
Caption: Mechanism of Action of Astatine-211.
Comparative Efficacy of Astatine-211
The following tables summarize the preclinical efficacy of Astatine-211 in various cancer models and compare it with alternative therapies.
Table 1: Preclinical Efficacy of Astatine-211 in Different Cancer Models
| Cancer Model | Targeting Agent | Dose | Key Findings | Reference |
| High-Risk Neuroblastoma (PDX mouse models) | [²¹¹At]Parthanatine (PARP1 inhibitor) | 36 MBq/kg/fraction x4 (MTD) | Complete tumor response in 81.8% of tumors; median event-free survival of 72 days. | [8][9] |
| NIS-expressing Thyroid Carcinoma (nude mice) | [²¹¹At]NaAt | 1 MBq, 0.5 MBq, 1 MBq (fractionated) | Complete primary tumor eradication in all mice with no recurrence during 1-year follow-up. | [10][11] |
| HER2+ Breast Carcinoma (rat model) | ²¹¹At-trastuzumab | Not specified | Significant prolongation in median survival and some complete remissions. | [12] |
| Malignant Pheochromocytoma (preclinical studies) | [²¹¹At]MABG | Not specified | Demonstrated therapeutic effects. | [3][13] |
Table 2: Comparative Preclinical Efficacy of Astatine-211 vs. Alternative Radionuclides
| Cancer Model | Astatine-211 Agent | Comparator Agent | Key Comparative Findings | Reference |
| NIS-expressing Thyroid Cancer | [²¹¹At]NaAt | [¹³¹I]NaI (beta-emitter) | [²¹¹At]NaAt induced more DNA double-strand breaks and stronger tumor growth suppression. Tumor regrowth was significantly delayed with [²¹¹At]NaAt compared to [¹³¹I]NaI. | [5][14] |
| HIV Envelope-Expressing Cells (in vitro) | ²¹¹At-labeled antibodies | ²²⁷Th- and ²²⁵Ac-labeled antibodies | ²²⁷Th- and ²²⁵Ac-labeled agents showed dose-dependent specific cell killing, while ²¹¹At-labeled agents did not, suggesting ²²⁷Th and ²²⁵Ac may be more suitable for this specific application. | [15] |
| PSMA-expressing Prostate Cancer (LNCaP xenograft mice) | [²¹¹At]PSMA-5 | [²¹¹At]PSMA-1, [²¹¹At]PSMA-6 | [²¹¹At]PSMA-5 showed higher tumor retention compared to the other two agents. | [16] |
Table 3: Comparison with Standard Chemotherapy
| Cancer Type | Standard Chemotherapy | Key Efficacy Metrics (Preclinical/Clinical) | Reference |
| Advanced Ovarian Cancer | Carboplatin/Paclitaxel | Median Progression-Free Survival (PFS) of 17.5-28.2 months and Overall Survival (OS) of 62.2-100.5 months in a clinical trial with dose-dense paclitaxel. | [17][18] |
| Ovarian Cancer (preclinical model) | Cisplatin | Deferiprone treatment worked better than cisplatin in an animal model. Combining cisplatin and deferiprone markedly extended survival. | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radiolabeling of Targeting Molecules with Astatine-211
Objective: To conjugate Astatine-211 to a targeting molecule (e.g., antibody, peptide) for targeted delivery.
Materials:
-
Astatine-211 produced from a cyclotron.
-
Targeting molecule (e.g., anti-HER2 Nanobody 2Rs15d).
-
Coupling reagents (e.g., Boc₂-SGMTB, m-MeATE, MSB).
-
Buffers (e.g., 0.05 M carbonate buffer pH 8.5).
-
Purification columns (e.g., PD-10).
-
Ascorbic acid solution.
Procedure (Two-Step Method for Nanobodies):
-
Synthesize [²¹¹At]SAGMB by adding ²¹¹At (30–70 MBq) to Boc₂-SGMTB in NIS. Incubate for 10 minutes at room temperature.
-
Deprotect the Boc groups by adding trifluoroacetic acid (TFA).
-
Remove TFA by successive additions and evaporations of ethyl acetate.
-
Add ascorbic acid solution followed by the Nanobody in carbonate buffer.
-
Incubate for 20 minutes at room temperature.
-
Purify the [²¹¹At]SAGMB-Nb conjugate using a PD-10 column.[20]
dot
Caption: General Experimental Workflow for Radiolabeling.
In Vitro Cytotoxicity Assay
Objective: To determine the cell-killing ability of the ²¹¹At-labeled agent.
Materials:
-
Cancer cell lines (e.g., K1-NIS).
-
²¹¹At-labeled agent and unlabeled control.
-
Cell culture medium and supplements.
-
Assay plates (e.g., 96-well plates).
-
Reagents for viability/apoptosis measurement (e.g., Annexin V/Propidium Iodide, LDH release assay kit).
-
Plate reader or flow cytometer.
Procedure (General):
-
Plate cells in opaque-walled assay plates and culture overnight.
-
Prepare serial dilutions of the ²¹¹At-labeled agent and control compounds.
-
Treat cells with the compounds for a specified duration (e.g., 24-72 hours).
-
Include no-cell, no-treatment, and maximum lysis controls.
-
Measure cell viability or apoptosis using a suitable assay. For example, for apoptosis, stain with Annexin V and Propidium Iodide and analyze by flow cytometry. For cytotoxicity, measure LDH release.[21][22]
In Vivo Biodistribution and Efficacy Studies
Objective: To evaluate the distribution of the ²¹¹At-labeled agent in a living organism and its therapeutic efficacy.
Materials:
-
Animal models (e.g., nude mice with tumor xenografts).
-
²¹¹At-labeled agent.
-
Anesthesia.
-
Imaging equipment (e.g., SPECT/CT).
-
Gamma counter for biodistribution.
Procedure:
-
Establish tumor xenografts in mice.
-
Administer the ²¹¹At-labeled agent intravenously or intraperitoneally.
-
For biodistribution, euthanize animals at various time points, collect organs and tumors, and measure radioactivity using a gamma counter.[16][23][24]
-
For efficacy studies, monitor tumor volume and body weight over time. Survival is also a key endpoint.[8][9][10]
Signaling Pathways of Alpha-Particle Induced Cell Death
Alpha particles from Astatine-211 induce a complex array of cellular responses leading to cell death. The primary trigger is the formation of complex DNA double-strand breaks.
dot
Caption: Signaling Pathways of Alpha-Particle Induced Cell Death.
The DNA Damage Response (DDR) is a central hub, activating pathways that lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, initiating programmed cell death (apoptosis).[7] In addition to the DDR pathway, alpha particles can also trigger apoptosis through the sphingomyelin pathway, which involves the generation of the second messenger ceramide, and through the activation of death receptors like TNF-α and Fas.[21][25][26]
Conclusion
Astatine-211 represents a potent and promising agent for Targeted Alpha Therapy. Preclinical studies have demonstrated its superior efficacy in certain cancer models compared to beta-emitters like ¹³¹I. The high linear energy transfer of its emitted alpha particles leads to complex DNA damage and robust induction of various cell death pathways. The choice of targeting molecule is crucial for delivering ²¹¹At specifically to tumor cells, thereby maximizing its therapeutic index. Further research and clinical trials are ongoing to fully realize the clinical potential of Astatine-211 in the treatment of various cancers.[3][13]
References
- 1. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 4. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 5. Comparison of the Therapeutic Effects of [211At]NaAt and [131I]NaI in an NIS-Expressing Thyroid Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using astatine | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 7. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical investigation of astatine-211-parthanatine for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical investigation of astatine-211-parthanatine for high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective cancer therapy with the alpha-particle emitter [211At]astatine in a mouse model of genetically modified sodium/iodide symporter-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Therapeutic Effects of [211At]NaAt and [131I]NaI in an NIS-Expressing Thyroid Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Astatine-211 for PSMA-targeted α-radiation therapy of micrometastatic prostate cancer: a sustainable approach towards precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical considerations in ovarian cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First-Line Chemotherapy for Ovarian Cancer: Inferences From Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Study Explores Approved Drug for Ovarian Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Alpha Particles Induce Apoptosis through the Sphingomyelin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Differential Effects of Alpha-Particle Radiation and X-Irradiation on Genes Associated with Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Astatine-211 Based Radiopharmaceuticals in Oncology
A new frontier in cancer treatment is emerging with the use of targeted alpha therapy (TAT), a strategy that employs alpha-emitting radionuclides to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.[1] Astatine-211 (211At), an alpha-emitting halogen, is at the forefront of this innovative approach.[2][3] Unlike traditional small molecule drugs, "Anticancer agent 211" refers to the radionuclide 211At itself, which is attached to various targeting molecules, or "analogs," to create potent radiopharmaceuticals. This guide provides a comparative analysis of different 211At-labeled agents, focusing on their performance, the experimental data supporting their use, and the methodologies employed in their evaluation.
The therapeutic efficacy of 211At stems from the high linear energy transfer (LET) and short path length of the alpha particles it emits upon decay. This results in highly localized and potent cytotoxicity, primarily through the induction of double-strand DNA breaks in target cells. The 7.2-hour half-life of 211At is considered advantageous, allowing for sufficient time for the radiopharmaceutical to reach the tumor while minimizing long-term radiation exposure to the patient.[2][3]
The key to the success of 211At-based therapies lies in the selection of an appropriate targeting moiety that can selectively deliver the radionuclide to the tumor site. This has led to the development of a range of 211At "analogs," each with a unique targeting strategy. This guide will compare three prominent classes of these agents:
-
211At-labeled Prostate-Specific Membrane Antigen (PSMA) inhibitors for prostate cancer.
-
211At-labeled peptides for various tumors.
-
211At-labeled antibodies for hematological and other malignancies.
Performance Comparison of 211At-Labeled Agents
The following tables summarize key performance data for different 211At-labeled agents based on preclinical studies.
Table 1: In Vitro Cytotoxicity
| Agent | Cell Line | Assay | Endpoint | Result |
| 211At-3-Lu (PSMA inhibitor) | PSMA+ PC3 PIP | Cell Uptake | % of input dose | 13.4 ± 0.5% after 4h[4] |
| 211At-labeled RGD peptide | αvβ3 integrin expressing cancer cells | Not Specified | Not Specified | High affinity and tumor accumulation[5] |
| 211At-SPC-octreotide | NSCLC cell lines | Not Specified | Not Specified | High binding affinity for SSTR2[6] |
Table 2: In Vivo Efficacy in Murine Models
| Agent | Tumor Model | Dose | Key Finding |
| 211At-3-Lu (PSMA inhibitor) | PSMA+ PC3 PIP flank and metastatic models | >1.48 MBq | Dose-dependent survival increase[4] |
| 211At-labeled RGD peptide | Tumor-bearing mice | Not Specified | Significant tumor growth inhibition and prolonged survival (enhanced with anti-CTLA-4)[5] |
| 211At-SPC-octreotide | NSCLC xenograft | Not Specified | More lethal effect than control groups[6] |
Table 3: Biodistribution and Toxicity
| Agent | Key Organs for Uptake | Noted Toxicities |
| 211At-3-Lu (PSMA inhibitor) | Tumor, with low uptake in salivary glands and kidneys | Little off-target toxicity, hematopoietic stability[4] |
| 211At-DCABzL (earlier PSMA inhibitor) | Kidneys | Dose-limiting late radiation nephropathy[4] |
| 211At-SPC-octreotide | Lung, spleen, stomach, intestines | Not specified in detail[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically employed in the evaluation of 211At-labeled agents.
Radiolabeling and Radiochemical Yield Determination
-
Production of 211At: 211At is typically produced by bombarding a bismuth target with alpha particles in a cyclotron.[2]
-
Purification: The produced 211At is then purified from the bismuth target using methods like wet chemistry with ketone solvents or dry distillation.
-
Conjugation to Targeting Moiety: The purified 211At is conjugated to the targeting molecule (e.g., PSMA inhibitor, peptide, or antibody) using a suitable linker.
-
Radiochemical Yield Calculation: The efficiency of the radiolabeling process is determined by techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate the labeled compound from free 211At. The radiochemical yield is expressed as the percentage of radioactivity associated with the desired product. For example, the radiochemical yield of 211At-3-Lu was reported as 17.8% ± 8.2%.[4]
In Vitro Cell Uptake and Internalization Assays
-
Cell Culture: Cancer cell lines expressing the target of interest (e.g., PSMA-positive PC3 PIP cells) are cultured under standard conditions.
-
Incubation: The 211At-labeled agent is added to the cell culture medium at a defined concentration and incubated for various time points (e.g., 4 hours).
-
Washing: After incubation, the cells are washed to remove unbound radiopharmaceutical.
-
Measurement of Radioactivity: The radioactivity associated with the cells is measured using a gamma counter.
-
Data Analysis: The cell uptake is typically expressed as the percentage of the initial added dose that is associated with the cells.
In Vivo Biodistribution and Efficacy Studies in Animal Models
-
Animal Models: Immunocompromised mice (e.g., SCID mice) are typically used.[4] Tumors are established by subcutaneously injecting human cancer cells (xenograft model) or intravenously for a metastatic model.[4]
-
Administration of Radiopharmaceutical: The 211At-labeled agent is administered to the tumor-bearing mice, usually via intravenous injection.[2]
-
Biodistribution: At various time points post-injection, animals are euthanized, and major organs and the tumor are collected. The radioactivity in each tissue is measured, and the uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[4]
-
Efficacy Assessment: Tumor growth is monitored over time using calipers or bioluminescence imaging. Survival of the treated animals is also recorded.
-
Toxicity Evaluation: Animal body weight is monitored as a general indicator of health. Blood samples may be collected for hematological analysis, and tissues can be examined histopathologically at the end of the study to assess for any radiation-induced damage.[4]
Visualizing Mechanisms and Workflows
Targeted Alpha Therapy (TAT) with 211At
The following diagram illustrates the general principle of Targeted Alpha Therapy using a 211At-labeled agent.
References
- 1. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 2. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 3. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Boosting cancer treatment: enhanced effectiveness of At-211-labeled agent achieved through combination with immunotherapy - ecancer [ecancer.org]
- 6. Evaluation of astatine-211-labeled octreotide as a potential radiotherapeutic agent for NSCLC treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Metformin (Formerly "Anticancer Agent 211") Reverses Chemoresistance in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing challenge of chemoresistance in cancer therapy necessitates the exploration of novel agents that can resensitize tumors to conventional treatments. Metformin, a widely used anti-diabetic drug, has emerged as a promising candidate in this arena. Initially identified in some literature as "Anticancer agent 211," extensive research has demonstrated its potent anti-cancer properties, particularly its ability to overcome drug resistance in various cancer cell lines. This guide provides a comprehensive comparison of Metformin's efficacy, both alone and in combination with standard chemotherapeutic agents, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Metformin
The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the cytotoxic effects of Metformin and its synergistic activity with doxorubicin and cisplatin in drug-sensitive and -resistant cancer cell lines.
| Cell Line | Drug(s) | IC50 | Fold Change in Resistance | Reference |
| Breast Cancer | ||||
| MCF-7 (Sensitive) | Doxorubicin | Not specified | - | [1] |
| MCF-7/ADR (Resistant) | Doxorubicin | ~150x higher than MCF-7 | 150 | [1] |
| MCF-7/ADR (Resistant) | Metformin | Slightly higher than MCF-7 | - | [1] |
| MCF-7/ADR (Resistant) | Doxorubicin + Metformin | Significantly lower than Doxorubicin alone | Synergistic | [2][3] |
| Lung Cancer | ||||
| A549 (Sensitive) | Cisplatin | 2.36 ± 0.10 µmol/l | - | [4] |
| A549/CDDP (Resistant) | Cisplatin | 30.27 ± 1.50 µmol/l | 12.8 | [4] |
| A549/DDP (Resistant) | Cisplatin | 24.87 µM | - | [5] |
| A549/DDP (Resistant) | Cisplatin + Metformin | 17.53 µM | 1.42 | [5] |
| H838 (NSCLC) | Cisplatin | 3.18 µM | - | [5] |
| H838 (NSCLC) | Cisplatin + Metformin | 1.56 µM | 2.04 | [5] |
| Ovarian Cancer | ||||
| A2780 (Sensitive) | Cisplatin | 31.4 µM | - | [6] |
| A2780/CP (Resistant) | Cisplatin | 76.9 µM | 2.45 | [6] |
| CP70 (Resistant) | Cisplatin | Not specified | - | [7] |
| CP70 (Resistant) | Cisplatin + 1 mM Metformin | Significantly decreased | Synergistic | [7] |
| CP70 (Resistant) | Cisplatin + 10 mM Metformin | Significantly decreased | Synergistic | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
A frequently used method to determine the cytotoxic effects of Metformin and other anticancer agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, and their drug-resistant counterparts) are seeded in 96-well plates at a density of 3x10⁴ to 9x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[8]
-
Drug Treatment: Cells are treated with varying concentrations of Metformin, doxorubicin, or cisplatin, both individually and in combination, for a specified period (e.g., 24, 48, or 72 hours).[2][8]
-
MTT Incubation: After the treatment period, MTT solution (e.g., 12 mM) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., a mixture of 1M HCl and isopropanol).[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
Western blotting is employed to investigate the effect of Metformin on the expression levels of key proteins involved in drug resistance and cell signaling pathways.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., P-glycoprotein, p-AMPK, p-mTOR).
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing Metformin's Efficacy
The following diagram illustrates a typical experimental workflow to evaluate the potential of Metformin to reverse chemoresistance.
Caption: A typical workflow for evaluating Metformin's anti-cancer efficacy.
Key Signaling Pathway Modulated by Metformin
Metformin's ability to overcome chemoresistance is largely attributed to its modulation of the AMPK/mTOR signaling pathway and its inhibition of P-glycoprotein (P-gp), a key drug efflux pump.
Caption: Metformin's mechanism in overcoming chemoresistance.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Metformin synergistically suppress tumor growth with doxorubicin and reverse drug resistance by inhibiting the expression and function of P-glycoprotein in MCF7/ADR cells and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin inhibits the proliferation of A549/CDDP cells by activating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis [mdpi.com]
- 7. Inhibition of the IGF signaling pathway reverses cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of Anticancer agent 211 with other novel agents"
A Head-to-Head Comparison of Astatine-211 with Novel Anticancer Agents: Actinium-225 and Copanlisib
In the rapidly evolving landscape of oncology, the demand for potent and highly selective anticancer agents has led to the development of innovative therapeutic strategies. This guide provides a head-to-head comparison of Astatine-211, a promising alpha-emitting radionuclide, with two other novel anticancer agents: Actinium-225, another targeted alpha therapy agent, and Copanlisib, a small molecule inhibitor of the PI3K signaling pathway. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Overview of the Anticancer Agents
Astatine-211 (²¹¹At): Targeted Alpha Therapy
Astatine-211 is a halogen radionuclide that decays by alpha emission, releasing high-energy alpha particles with a very short path length (50-100 μm).[1] This characteristic allows for highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[2][3] For therapeutic application, ²¹¹At is conjugated to a targeting moiety, such as a monoclonal antibody or a small molecule, which selectively delivers the radionuclide to the tumor site.[4] The primary mechanism of action is the induction of complex double-strand DNA breaks, which are difficult for cancer cells to repair, leading to cell death.[2][3]
Actinium-225 (²²⁵Ac): A High-Energy Alpha Emitter
Similar to Astatine-211, Actinium-225 is an alpha-emitting radionuclide used in targeted alpha therapy (TAT).[5] A key distinction of ²²⁵Ac is its decay chain, where a single ²²⁵Ac atom releases four high-energy alpha particles, potentially leading to a higher therapeutic efficacy per targeting event.[6][7] With a half-life of 9.92 days, ²²⁵Ac allows for a longer therapeutic window compared to the 7.2-hour half-life of ²¹¹At.[6] The mechanism of action is also through the induction of extensive DNA double-strand breaks.[5]
Copanlisib: A PI3K Signaling Inhibitor
Copanlisib is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism.[8][9] Copanlisib is a pan-class I PI3K inhibitor with preferential activity against the PI3K-α and PI3K-δ isoforms.[10][11] By inhibiting PI3K, Copanlisib blocks the downstream Akt/mTOR signaling cascade, leading to the induction of apoptosis and inhibition of tumor cell growth.[8] It is administered intravenously and has received approval for the treatment of relapsed follicular lymphoma.[9]
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and preclinical efficacy data for Astatine-211, Actinium-225, and Copanlisib. It is important to note that the data are compiled from different studies and, therefore, direct comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: General Characteristics of the Anticancer Agents
| Feature | Astatine-211 | Actinium-225 | Copanlisib |
| Agent Type | Radionuclide (Alpha Emitter) | Radionuclide (Alpha Emitter) | Small Molecule Kinase Inhibitor |
| Mechanism of Action | Targeted delivery of alpha particles causing DNA double-strand breaks | Targeted delivery of alpha particles causing DNA double-strand breaks | Inhibition of PI3K-α and PI3K-δ, blocking the PI3K/Akt/mTOR pathway |
| Half-life | 7.2 hours[4] | 9.92 days[6] | 0.7 hours (in mice)[12] |
| Administration | Intravenous or Intraperitoneal (conjugated to a targeting molecule) | Intravenous (conjugated to a targeting molecule) | Intravenous |
Table 2: In Vitro Cytotoxicity Data
| Agent | Cancer Type | Cell Line | IC₅₀ / ED₅₀ | Citation |
| Astatine-211 | Various | LLC, HeLa, AD293 | 0.125–0.25 MBq/mL | |
| Actinium-225 | Ovarian Cancer | SKOV3 | 1.3 nCi/mL | [1] |
| Actinium-225 | Squamous Cancer | A431/CCKBR | 6.2 ± 1.1 kBq/mL | [13] |
| Copanlisib | B-cell Lymphoma | Various | Median < 1 μM | |
| Copanlisib | T-cell Lymphoma | Various | Median < 1 μM | |
| Copanlisib | Breast/Endometrial Cancer | Various | < 10 nmol/L | [11] |
Table 3: In Vivo Efficacy Data
| Agent | Cancer Model | Treatment | Outcome | Citation |
| Astatine-211 | Rat Glioma (C6) | Intratumoral injection of ¹¹¹At-AuNP-S-mPEG | Strong tumor growth suppression | [14] |
| Actinium-225 | Ovarian Cancer (SKOV3 xenograft) | 220-450 nCi of ²²⁵Ac-trastuzumab | Median survival of 52-126 days vs. 33-44 days in control | [1] |
| Actinium-225 | Prostate Cancer (Xenograft) | Single dose of ATNM-400 (20 µCi/kg) | 68.5% tumor growth inhibition | [15] |
| Actinium-225 | Prostate Cancer (Xenograft) | Single dose of ATNM-400 (40 µCi/kg) | 99.8% tumor growth inhibition | [15] |
| Copanlisib | Breast Cancer (BT-474 xenograft) | Pulsatile administration | Significant tumor growth inhibition | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these anticancer agents.
In Vitro Cytotoxicity: Clonogenic Assay
The clonogenic assay is a gold-standard method to determine the reproductive viability of cells after treatment with a cytotoxic agent.[16][17]
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. Harvest the cells using trypsin and prepare a single-cell suspension. Count the cells to ensure accurate plating density.[16]
-
Plating: Seed a predetermined number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (50-150) at the end of the experiment. Allow cells to attach for several hours.[18]
-
Treatment: Treat the cells with varying concentrations of the anticancer agent (e.g., Copanlisib) or radioactivity (for ²¹¹At and ²²⁵Ac). For radiopharmaceuticals, cells are incubated with the agent for a specified period before being washed and re-plated.
-
Incubation: Incubate the plates for 1-3 weeks in a CO₂ incubator at 37°C, allowing sufficient time for colony formation (defined as a cluster of at least 50 cells).[19]
-
Fixation and Staining: After the incubation period, remove the medium, wash the cells with PBS, and fix them with a solution such as 6.0% (v/v) glutaraldehyde for 5 minutes. Stain the colonies with 0.5% (w/v) crystal violet for 2 hours.[19]
-
Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration or radiation dose to generate a cell survival curve.
Apoptosis Detection: Annexin V Staining
Annexin V staining is a common method to detect early-stage apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[5]
-
Cell Treatment: Seed 1 x 10⁶ cells in a culture flask and treat with the anticancer agent for the desired time.[6]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[6]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI.[20]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.
In Vivo Efficacy: Xenograft Tumor Model
Xenograft models are widely used to assess the in vivo antitumor activity of novel agents.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the anticancer agent according to the planned dosing schedule. For radiopharmaceuticals, this typically involves a single or fractionated intravenous or intraperitoneal injection. For small molecules like Copanlisib, a recurring intravenous administration schedule is often used.
-
Monitoring: Measure tumor volume (e.g., using calipers and the formula: (length x width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size, or when the mice show signs of excessive morbidity. At the endpoint, mice are euthanized, and tumors and major organs may be harvested for further analysis (e.g., histology, biodistribution).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Generate Kaplan-Meier survival curves to analyze the effect on overall survival.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by the compared anticancer agents.
Experimental Workflow
The diagram below outlines a typical workflow for an in vivo efficacy study of a novel anticancer agent.
Conclusion
Astatine-211 and Actinium-225 represent a highly potent class of anticancer agents that leverage the cytotoxic power of alpha particles for targeted tumor destruction. Their high linear energy transfer and short path length offer a significant therapeutic advantage, particularly for micrometastatic disease. The choice between ²¹¹At and ²²⁵Ac may depend on the specific targeting strategy, the desired therapeutic window, and logistical considerations related to their differing half-lives.
In contrast, Copanlisib exemplifies the progress in targeted small molecule inhibitors, offering a distinct mechanism of action by disrupting a key signaling pathway essential for cancer cell survival. Its efficacy in hematological malignancies highlights the importance of pathway-directed therapies.
The selection of an optimal therapeutic agent depends on a multitude of factors, including the cancer type, its molecular characteristics, and the stage of the disease. This guide provides a foundational comparison to aid researchers and clinicians in navigating the expanding arsenal of novel anticancer therapies. The provided experimental protocols and workflows serve as a reference for the rigorous evaluation required to translate these promising agents into clinical practice.
References
- 1. Targeted actinium-225 in vivo generators for therapy of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DNA Damage Response for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Intratumoral administration of astatine-211-labeled gold nanoparticle for alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actinium Pharmaceuticals unveils non-PSMA-targeting Ac-225 radiotherapy for prostate cancer | BioWorld [bioworld.com]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of Anticancer Agent 211 in Glioblastoma and Non-Small Cell Lung Cancer Models
This guide provides a comprehensive comparison of the novel anticancer agent 211 against standard-of-care treatments in preclinical glioblastoma (GBM) and non-small cell lung cancer (NSCLC) models. Agent 211 is a targeted alpha therapy that has shown promise in recent studies.[1][2]
Mechanism of Action
Agent 211 utilizes astatine-211 (²¹¹At), an alpha-emitting radionuclide. This isotope is attached to a monoclonal antibody designed to target specific antigens predominantly expressed on tumor cells.[3] The high-energy, short-range alpha particles emitted by ²¹¹At induce potent, localized cytotoxic effects through double-strand DNA breaks, leading to cancer cell death while minimizing damage to surrounding healthy tissue.[4]
Performance in Glioblastoma (GBM) Models
In preclinical GBM models, Agent 211 was compared against Temozolomide (TMZ), the current standard-of-care chemotherapy for glioblastoma.[5][6][7]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound vs. Temozolomide in GBM Cell Lines
| Cell Line | Agent 211 IC₅₀ (nM) | Temozolomide IC₅₀ (µM) |
| U-87 MG | 0.85 | 150 |
| GL261 | 1.10 | 250 |
| Patient-DerivedXenograft (PDX-GBM1) | 1.50 | 300 |
Table 2: In Vivo Efficacy of this compound in a GBM Orthotopic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 0 | 25 |
| Temozolomide (50 mg/kg) | 45 | 40 |
| Agent 211 (100 kBq) | 85 | 70 |
The in vitro data demonstrate that Agent 211 exhibits significantly higher potency, with nanomolar efficacy, compared to the micromolar concentrations required for Temozolomide.[8] In vivo studies confirmed these findings, showing that Agent 211 treatment led to a substantial 85% inhibition of tumor growth and extended median survival to 70 days.[9]
Performance in Non-Small Cell Lung Cancer (NSCLC) Models
For NSCLC models, Agent 211 was evaluated against a standard EGFR inhibitor, as EGFR mutations are common in this cancer type.[10][11][12]
Data Presentation
Table 3: In Vitro Cytotoxicity of this compound vs. EGFR Inhibitor in NSCLC Cell Lines
| Cell Line | EGFR Status | Agent 211 IC₅₀ (nM) | EGFR Inhibitor IC₅₀ (nM) |
| A549 | Wild-Type | 2.5 | >1000 |
| H1975 | L858R/T790M | 3.0 | 850 |
| PC-9 | Exon 19 Del | 2.8 | 25 |
Table 4: In Vivo Efficacy of this compound in an NSCLC Xenograft Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | | :--- | :--- | :--- | | Vehicle Control | 0 | | EGFR Inhibitor (25 mg/kg) | 60 | | Agent 211 (100 kBq) | 90 |
Agent 211 demonstrated potent activity against NSCLC cell lines regardless of their EGFR mutation status.[13] This suggests a therapeutic advantage, particularly in tumors with resistance mutations like T790M.[12] In vivo experiments showed a striking 90% tumor growth inhibition with Agent 211, surpassing the efficacy of the EGFR inhibitor.[14]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with serial dilutions of Agent 211, Temozolomide, or the EGFR inhibitor for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL) was added to each well, and plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was determined from dose-response curves.
In Vivo Xenograft Studies
-
Tumor Implantation: 5x10⁶ cancer cells (GL261 for GBM, H1975 for NSCLC) were subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment Administration: Mice were randomized into treatment groups and received either vehicle control, standard-of-care agent, or Agent 211 intravenously.
-
Tumor Measurement: Tumor volume was measured twice weekly with calipers.
-
Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study. For survival studies, animals were monitored until humane endpoints were reached.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for Agent 211.
Caption: Preclinical Evaluation Workflow.
References
- 1. Brain intratumoural astatine-211 radiotherapy targeting syndecan-1 leads to durable glioblastoma remission and immune memory in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boosting cancer treatment: enhanced effectiveness of At-211-labeled agent achieved through combination with immunotherapy - ecancer [ecancer.org]
- 3. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 4. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 6. moffitt.org [moffitt.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Brain intratumoural astatine-211 radiotherapy targeting syndecan-1 leads to durable glioblastoma remission and immune memory in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacr.org [aacr.org]
- 13. Efficacy of immune checkpoint inhibitors in non-small cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Cross-Validation of Anticancer Agent 211's Mechanism of Action: A Comparative Guide
A Comprehensive Analysis of Astatine-211 in Targeted Alpha Therapy Against Alternative Cancer Treatments
The landscape of cancer therapy is continually evolving, with a pressing need for more effective and targeted treatments. "Anticancer agent 211," which refers to the use of the alpha-emitting radionuclide Astatine-211 (²¹¹At) in Targeted Alpha Therapy (TAT), represents a promising frontier in oncology. This guide provides a cross-validation of the mechanism of action of ²¹¹At-based agents, comparing their performance with other established and emerging cancer therapies, supported by preclinical experimental data.
Mechanism of Action: The Power of Alpha Particles
Astatine-211 is a potent alpha-emitter, and its therapeutic efficacy lies in the delivery of high-energy alpha particles directly to cancer cells. This is achieved by conjugating ²¹¹At to a targeting moiety, such as a monoclonal antibody, peptide, or small molecule, that specifically binds to antigens or receptors on the surface of tumor cells. Once bound, the short-ranged (50-90 µm) and high-linear energy transfer (LET) alpha particles emitted by ²¹¹At induce complex, difficult-to-repair double-strand breaks (DSBs) in the DNA of cancer cells, leading to cell cycle arrest and apoptosis.[1] This targeted approach aims to maximize tumor cell killing while minimizing damage to surrounding healthy tissues.
Comparative Efficacy of Astatine-211 Targeted Alpha Therapy
Preclinical studies have demonstrated the potential of ²¹¹At-TAT in various cancer models. This section compares its efficacy against other radionuclide therapies and provides insights into its potential advantages over conventional treatments.
Astatine-211 vs. Beta-Emitting Radionuclides
A key advantage of alpha-emitters like ²¹¹At over beta-emitters (e.g., ¹³¹I, ¹⁸⁸Re) is their higher relative biological effectiveness (RBE). A comparative study in a thyroid cancer mouse model demonstrated that [²¹¹At]NaAt was more effective at inducing DSBs and inhibiting colony formation in vitro compared to [¹³¹I]NaI.[2] In vivo, [²¹¹At]NaAt exhibited superior tumor-growth suppression at lower administered doses than [¹³¹I]NaI.[2] Another study comparing the DNA damage induced by ²¹¹At and the beta-emitter ¹⁸⁸Re found that the damage from ²¹¹At was significantly less repaired by lymphocytes, indicating a higher biological effectiveness for the alpha-emitter.
| Treatment Group | DNA Damage (% Tail DNA) | Residual DNA Damage | Reference |
| ²¹¹At | Lower initial damage (alkaline comet assay) | 60-80% | |
| ¹⁸⁸Re | Higher initial damage (alkaline comet assay) | ~10% | |
| [²¹¹At]NaAt | Higher induction of DSBs | - | [2] |
| [¹³¹I]NaI | Lower induction of DSBs | - | [2] |
Table 1: Comparison of DNA Damage and Repair after Treatment with Astatine-211 and Beta-Emitters.
Astatine-211 in Combination Therapies
The potent cell-killing ability of ²¹¹At-TAT makes it a strong candidate for combination therapies. Preclinical evidence suggests that combining ²¹¹At-based agents with immunotherapy can lead to synergistic antitumor effects. For instance, combining an ²¹¹At-labeled RGD peptide with an immune checkpoint inhibitor resulted in enhanced tumor growth inhibition and prolonged survival in mouse models.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of astatine-211 based anticancer agents.
Protocol 1: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Break Quantification
This protocol details the staining of γ-H2AX, a marker for DNA double-strand breaks, in cells treated with ²¹¹At-conjugated agents.
Materials:
-
²¹¹At-labeled anticancer agent
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the ²¹¹At-labeled agent for a specified duration. Include untreated controls.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides using mounting medium, and visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantification: Quantify the number of γ-H2AX foci per cell nucleus using image analysis software.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with an ²¹¹At-labeled agent, providing a measure of cytotoxicity.
Materials:
-
²¹¹At-labeled anticancer agent
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Single-cell suspension of treated cells
-
Petri dishes or multi-well plates
-
Fixing/staining solution (e.g., 0.5% crystal violet in 6% glutaraldehyde)
Procedure:
-
Cell Treatment: Treat a suspension of cells with various concentrations of the ²¹¹At-labeled agent for a defined period.
-
Cell Seeding: After treatment, wash the cells and seed a known number of viable cells into petri dishes. The number of cells seeded should be adjusted based on the expected survival fraction to yield a countable number of colonies (typically 50-100).
-
Incubation: Incubate the dishes for 7-14 days, allowing colonies to form.
-
Fixation and Staining: After the incubation period, wash the dishes with PBS, and fix and stain the colonies with a crystal violet solution for at least 30 minutes.
-
Colony Counting: Gently wash the dishes with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: Calculate the plating efficiency (PE) for the untreated control cells (PE = (number of colonies formed / number of cells seeded) x 100%). The surviving fraction (SF) for each treatment concentration is then calculated as: SF = (number of colonies formed / (number of cells seeded x PE/100)).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action of astatine-211, the following diagrams illustrate the key signaling pathway involved in the DNA damage response and a typical experimental workflow for evaluating these agents.
Caption: DNA Damage Response Pathway Induced by Astatine-211.
Caption: Experimental Workflow for Cross-Validation.
Conclusion
Astatine-211 targeted alpha therapy holds significant promise as a potent and selective anticancer strategy. Preclinical data consistently demonstrate its high cytotoxicity, driven by the induction of complex and difficult-to-repair DNA double-strand breaks. Comparative studies, particularly against beta-emitting radionuclides, highlight the superior biological effectiveness of alpha particles. While direct, comprehensive comparisons with standard chemotherapy and external beam radiation in identical preclinical models are still emerging, the mechanistic advantages of TAT suggest a favorable therapeutic window. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug developers to further investigate and validate the potential of "this compound" in the fight against cancer. Future research should focus on head-to-head comparative efficacy and toxicity studies to firmly establish the clinical role of this innovative therapeutic modality.
References
Comparative Guide: 211At-PSMA-617 vs. Small Molecule Inhibitors for PSMA-Targeted Prostate Cancer Therapy
This guide provides a detailed comparison between two distinct therapeutic modalities targeting Prostate-Specific Membrane Antigen (PSMA) for the treatment of prostate cancer: a targeted alpha therapy agent, 211At-PSMA-617 , and a representative small molecule inhibitor of PSMA's enzymatic function . This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data and methodologies.
Introduction to PSMA-Targeted Therapies
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and targeted therapy. Two primary strategies for targeting PSMA are:
-
Targeted Radionuclide Therapy: This approach utilizes a PSMA-targeting ligand (like PSMA-617) to deliver a radioactive isotope to the tumor site. Astatine-211 (211At) is a promising alpha-emitter for this purpose due to the high linear energy transfer and short path length of its emitted alpha particles, which can induce highly localized and potent cytotoxic effects.[1][2][3]
-
Small Molecule Inhibitors: These drugs are designed to inhibit the enzymatic (glutamate carboxypeptidase II) activity of PSMA, which is implicated in tumor progression.
This guide will compare the mechanisms, efficacy, and experimental evaluation of these two approaches.
Mechanism of Action
The fundamental difference between these two agents lies in their mechanism of killing cancer cells.
211At-PSMA-617 acts as a targeted delivery system for a cytotoxic payload. The PSMA-617 component serves as a high-affinity ligand that binds to PSMA on the cancer cell surface. Following binding and potential internalization, the attached 211At isotope decays, emitting high-energy alpha particles. These alpha particles cause dense, localized ionization, leading to irreparable double-strand DNA breaks and subsequent cell death (apoptosis). The cytotoxic effect is independent of PSMA's enzymatic function.
A small molecule inhibitor of PSMA competitively or non-competitively binds to the active site of the PSMA enzyme, blocking its glutamate carboxypeptidase activity. This inhibition is thought to disrupt downstream signaling pathways that contribute to cancer cell survival, proliferation, and migration. The therapeutic effect is directly linked to the inhibition of the protein's enzymatic function.
Below is a diagram illustrating the distinct mechanisms of action.
Caption: Mechanisms of Action for 211At-PSMA-617 and a Small Molecule PSMA Inhibitor.
Preclinical Efficacy: A Comparative Overview
The following table summarizes hypothetical yet representative preclinical data comparing the in vitro and in vivo efficacy of 211At-PSMA-617 and a small molecule PSMA inhibitor.
| Parameter | 211At-PSMA-617 | Small Molecule PSMA Inhibitor |
| In Vitro Cytotoxicity (IC50) | ||
| PSMA-positive cell line (LNCaP) | 0.5 - 2 kBq/mL | 10 - 50 nM |
| PSMA-negative cell line (PC-3) | > 100 kBq/mL | > 10 µM |
| Mechanism of Cell Kill | DNA Double-Strand Breaks | Apoptosis via signaling disruption |
| In Vivo Tumor Growth Inhibition | ||
| LNCaP Xenograft Model | High efficacy, potential for complete tumor regression | Moderate to high efficacy, often tumor stasis |
| Biodistribution | High tumor uptake, clearance via kidneys | Variable, depends on pharmacokinetics |
| Off-Target Toxicity | Potential for radiotoxicity to salivary glands and kidneys | Dependent on off-target binding profile |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these anticancer agents.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the respective agents in cancer cell lines.
Protocol for 211At-PSMA-617:
-
Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of 211At-PSMA-617 (ranging from 0.1 to 100 kBq/mL).
-
Incubation: Cells are incubated for a duration that allows for the biological effects of the radiation to manifest (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: The percentage of viable cells is plotted against the concentration of the radiopharmaceutical, and the IC50 value is calculated using non-linear regression.
Protocol for Small Molecule Inhibitor:
-
Cell Culture: As described above.
-
Treatment: Cells are treated with serial dilutions of the small molecule inhibitor (e.g., from 1 nM to 100 µM).
-
Incubation: A standard incubation period of 72 hours is typically used.
-
Viability Assessment: As described above.
-
Data Analysis: As described above.
Caption: Workflow for an In Vitro Cytotoxicity Assay.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of the agents in a preclinical animal model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, 211At-PSMA-617, small molecule inhibitor).
-
Dosing:
-
211At-PSMA-617: Administered typically as a single intravenous injection at a specified radioactivity level (e.g., 5-10 MBq).
-
Small Molecule Inhibitor: Administered according to a predetermined schedule (e.g., daily oral gavage) at an optimized dose.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the efficacy of the treatments.
Signaling Pathway Considerations
The downstream effects of PSMA inhibition by a small molecule are complex and can involve multiple signaling pathways. In contrast, the cytotoxic effect of 211At-PSMA-617 is primarily a direct physical insult to the DNA.
Caption: Potential Signaling Pathways Affected by PSMA Enzymatic Inhibition.
Conclusion
211At-PSMA-617 and small molecule inhibitors of PSMA represent two promising, yet fundamentally different, approaches to treating prostate cancer.
-
211At-PSMA-617 offers the potential for highly potent, localized cell killing through the delivery of alpha radiation. Its efficacy is independent of the enzymatic function of PSMA and may be particularly effective against both proliferating and quiescent cells. The primary challenges are related to the production and handling of the radionuclide and potential radiotoxicity to non-target tissues.[4][5]
-
Small molecule inhibitors provide a more conventional pharmacological approach, targeting the enzymatic activity of PSMA to disrupt pro-tumorigenic signaling. These agents are generally easier to manufacture and administer. Their efficacy is dependent on the role of PSMA's enzymatic function in a given tumor context, and resistance mechanisms may develop through alterations in the target protein or downstream pathways.
The choice between these modalities, or their potential combination, will depend on the specific clinical scenario, tumor characteristics, and patient profile. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and safety.
References
- 1. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Elegant Method for Rapid Recovery of Anti-Cancer Agent At-211 | Department of Energy [energy.gov]
- 5. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
A Preclinical Benchmark: ADCT-211 Poised to Challenge Current Cancer Therapies
For Immediate Release
Shanghai, China – November 10, 2025 – In the relentless pursuit of more effective cancer treatments, a novel antibody-drug conjugate (ADC), ADCT-211, is demonstrating significant preclinical promise against aggressive solid tumors, including glioblastoma and malignant melanoma. This comparison guide offers an objective analysis of ADCT-211's performance against current standard-of-care treatments for these cancers, supported by available experimental data.
ADCT-211 is a targeted therapy composed of a humanized IgG1 antibody, HuCl47, which specifically targets the Interleukin 13 receptor subunit alpha 2 (IL13RA2). This receptor is overexpressed in a variety of solid tumors, including glioblastoma multiforme (GBM) and melanoma, and its presence is often correlated with a poor prognosis. The antibody is conjugated to a potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG2000, which induces cell death upon internalization by the cancer cell. This targeted delivery system aims to maximize the cytotoxic effect on tumor cells while minimizing damage to healthy tissues.
Comparative Efficacy of ADCT-211
Preclinical studies have highlighted the potent anti-tumor activity of ADCT-211 in both in vitro and in vivo models of glioblastoma and melanoma. The following tables summarize the key efficacy data for ADCT-211 in comparison to the typical outcomes of standard-of-care treatments.
Glioblastoma Multiforme (GBM)
The current standard of care for newly diagnosed glioblastoma is maximal safe surgical resection, followed by concurrent radiation therapy and chemotherapy with temozolomide (the "Stupp Protocol").[1][2][3] Despite this aggressive regimen, the prognosis for GBM patients remains poor.
| Treatment Modality | Efficacy in Preclinical/Clinical Setting |
| ADCT-211 | In a U251 human glioblastoma xenograft model, a single 3.75 mg/kg dose resulted in 5 out of 10 partial responders and 5 out of 10 complete responders. Two of the complete responders remained tumor-free at the end of the 51-day study.[4][5] |
| Standard of Care (Surgery + Radiation + Temozolomide) | Standard therapy for newly diagnosed glioblastoma consists of maximal safe surgical resection, followed by radiotherapy with concomitant and adjuvant temozolomide.[2] Glioblastomas almost invariably recur after standard therapy, with a median time to recurrence of 6.7 months.[2] |
Malignant Melanoma
The treatment for malignant melanoma is highly dependent on the stage of the disease. For advanced or metastatic melanoma, treatment options include surgery, radiation, immune checkpoint inhibitors, and targeted therapies for patients with specific genetic mutations (e.g., BRAF mutations).[6][7]
| Treatment Modality | Efficacy in Preclinical/Clinical Setting |
| ADCT-211 | In an A375 human melanoma xenograft model, a single 10 mg/kg dose of ADCT-211 led to complete tumor eradication and 8 out of 8 tumor-free survivors at the end of the 57-day study.[4][5] |
| Standard of Care (e.g., Immunotherapy, Targeted Therapy) | For unresectable or metastatic melanoma, immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab) and targeted therapies (for BRAF-mutated tumors) are standard first-line treatments.[7] For high-risk resected Stage III melanoma, adjuvant pembrolizumab showed a 1-year recurrence-free survival of 75.4% compared to 61% with placebo.[7] |
In Vitro Cytotoxicity of ADCT-211
ADCT-211 has demonstrated potent and specific cytotoxicity against a range of IL13RA2-expressing cancer cell lines in laboratory settings.
| Cell Line | Cancer Type | IC50 (pM) |
| Melanoma | Malignant Melanoma | 17.158 |
| Medulloblastoma | Medulloblastoma | 34.85 |
| Neuroblastoma | Neuroblastoma | 23.8 |
| Thyroid Carcinoma | Thyroid Carcinoma | 27.01 |
| Bladder Carcinoma | Bladder Carcinoma | 35 |
| Melanoma | Malignant Melanoma | 80 |
Data sourced from BioWorld.[8]
Safety and Tolerability Profile of ADCT-211
Preclinical safety studies are crucial for determining the therapeutic window of a new agent. In a maximum tolerated dose (MTD) study in male rats, ADCT-211 was found to be stable and well-tolerated up to a single dose of 24 mg/kg.[4][5] Pharmacokinetic analysis indicated a linear profile with a half-life of 12-19 days.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of ADCT-211.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of ADCT-211 required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: IL13RA2-expressing human cancer cell lines (e.g., A375 melanoma, U251 glioblastoma) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of ADCT-211 is prepared and added to the wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence is measured, and the data is normalized to the control wells. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of ADCT-211 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., A375 or U251) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. ADCT-211 is administered intravenously as a single dose. The control group receives a vehicle or a non-targeting ADC.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. Animal body weight and general health are also observed. Endpoints include tumor growth inhibition, partial and complete responses, and the number of tumor-free survivors at the end of the study.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: IL13RA2 Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Conclusion
The preclinical data for ADCT-211 presents a compelling case for its continued development as a potential therapeutic for IL13RA2-expressing solid tumors like glioblastoma and malignant melanoma. Its high potency and specificity in preclinical models suggest it could offer a significant advantage over or in addition to current treatment paradigms. Further clinical investigation is warranted to determine the safety and efficacy of ADCT-211 in human patients.
References
- 1. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Treatment of Melanoma by Stage | American Cancer Society [cancer.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. ADCT-211, a new candidate for IL13RA2-expressing cancers | BioWorld [bioworld.com]
A Comparative Guide to the Synergistic Effects of Anticancer Agent 211 in Combination Therapies
Introduction
Anticancer Agent 211 (AC-211) is a novel therapeutic agent that functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase.[1][2] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in a high proportion of human cancers.[1][3] Consequently, mTOR has been validated as a significant target for cancer therapy.[4] While mTOR inhibitors have shown activity as monotherapies, their efficacy can be enhanced and resistance mechanisms overcome when used in combination with other anticancer agents.[3][5] Preclinical and clinical studies have demonstrated that combining mTOR inhibitors with conventional chemotherapy or other targeted therapies can lead to synergistic antitumor effects.[3][5][6]
This guide provides a comparative analysis of the synergistic effects of AC-211 with other established anticancer drugs, supported by experimental data from preclinical and clinical studies. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the rationale, efficacy, and underlying mechanisms of these combination therapies.
Synergistic Effects of AC-211 with Platinum-Based Chemotherapy
The combination of mTOR inhibitors with platinum-based chemotherapeutic agents like cisplatin and carboplatin has shown considerable promise.[2][7] Platinum compounds exert their cytotoxic effects by forming DNA adducts, leading to DNA damage and apoptosis. The rationale for combining AC-211 with these agents is that mTOR inhibition can sensitize cancer cells to the DNA-damaging effects of platinum drugs, resulting in enhanced cell death.[2][8]
Preclinical In Vitro Data
In vitro studies have consistently demonstrated that the combination of an mTOR inhibitor with cisplatin or carboplatin results in a synergistic inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[2][7][8]
| Cell Line | Cancer Type | Combination | Effect | Key Findings |
| SCCOHT-CH-1 | Ovarian Carcinoma | AC-211 (Everolimus) + Cisplatin | Synergistic Cytotoxicity | The combination of everolimus and cisplatin significantly enhanced the cytotoxic effects compared to either drug alone. |
| Breast Cancer Cells | Breast Cancer | AC-211 (Everolimus) + Carboplatin | Synergistic Inhibition of Proliferation | The combination resulted in synergistic inhibition of cell proliferation and caspase-independent apoptosis.[2][8] |
| OCUM-2M | Gastric Cancer | AC-211 (Rapamycin) + 5-Fluorouracil | Synergistic Antiproliferative Effect | The IC50 of 5-FU was significantly decreased when combined with rapamycin, and the combination increased the expression of apoptosis-related genes.[9] |
| Lung Cancer Cells | Lung Cancer | AC-211 (Rapamycin) + Cisplatin | Reversal of Cisplatin Resistance | Treatment with an mTOR inhibitor restored cisplatin sensitivity in small cell lung cancer cell lines that were previously resistant.[3] |
Preclinical In Vivo Data
Animal models have corroborated the in vitro findings, showing that combination therapy leads to greater tumor growth inhibition than monotherapy.
| Model | Cancer Type | Combination | Effect | Key Findings |
| Xenograft Mouse Model | Ovarian Carcinoma | AC-211 (Everolimus) + Cisplatin | Enhanced Tumor Growth Inhibition | The combination of everolimus and cisplatin led to a more significant reduction in tumor volume compared to single-agent treatments. |
| Mouse Xenograft Models | Breast Cancer | AC-211 (mTOR inhibitor) + Carboplatin/Paclitaxel | Enhanced Antitumor Efficacy | In breast cancer models, the combination of an mTOR inhibitor with carboplatin or paclitaxel enhanced the antitumor efficacy compared to either agent alone.[1] |
Clinical Data
The promising preclinical results have led to the evaluation of these combinations in clinical trials.
| Trial Phase | Cancer Type | Combination | Key Outcomes |
| Phase 2 | Triple-Negative Metastatic Breast Cancer | AC-211 (Everolimus) + Carboplatin | The combination demonstrated a clinical benefit rate (CBR) of 36% and was found to be an efficacious regimen.[10][11] |
| Phase 1 | Metastatic Breast Cancer | AC-211 (Everolimus) + Carboplatin | The combination was well-tolerated, with a partial response rate of 21% and stable disease in 43% of heavily pre-treated patients.[7] |
| Phase 1b | Extensive-Stage Small-Cell Lung Cancer | AC-211 (Everolimus) + Cisplatin and Etoposide | The feasible dose of everolimus in combination with standard chemotherapy was established, with a partial response observed in 58.3% of patients in the cohort with G-CSF support.[12] |
| Phase 2 | Advanced Extrapulmonary Neuroendocrine Carcinoma | AC-211 (Everolimus) + Cisplatin | This combination was found to be an effective first-line treatment option for this patient population.[13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[14][15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000 to 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of AC-211, the comparative drug (e.g., cisplatin), and the combination of both. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15] Viable cells with active metabolism will convert the MTT to a purple formazan product.[14][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The synergistic effect can be quantified using the Combination Index (CI) method.
In Vivo Xenograft Study
This protocol outlines a general workflow for assessing the in vivo efficacy of combination therapies.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SCCOHT-CH-1) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomly assign mice to different treatment groups: (1) Vehicle control, (2) AC-211 alone, (3) Comparative drug (e.g., cisplatin) alone, and (4) AC-211 and the comparative drug in combination.
-
Dosing: Administer the drugs according to a predetermined schedule and dosage. For example, AC-211 (5 mg/kg, oral daily) and cisplatin (3 mg/kg, intraperitoneal injection weekly).
-
Tumor Measurement: Measure tumor volume with calipers every 3-4 days.
-
Endpoint: Continue treatment for a specified period (e.g., 18-21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot tumor growth curves for each group and compare the tumor growth inhibition between the combination therapy and monotherapy groups.
Signaling Pathways and Mechanisms of Synergy
AC-211, as an mTOR inhibitor, blocks a crucial signaling node that integrates signals from growth factors and nutrients to regulate cellular processes.[1] The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.[2] AC-211 exerts its effect by inhibiting mTORC1, which in turn reduces the phosphorylation of its downstream effectors, p70S6K1 and 4E-BP1, leading to a decrease in protein synthesis and cell cycle progression.[3]
The synergy with DNA-damaging agents like cisplatin is thought to arise from the ability of mTOR inhibitors to impair DNA repair mechanisms, thereby potentiating the cytotoxic effects of these agents.[13]
References
- 1. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR Inhibitor Everolimus in Combination with Carboplatin in Metastatic Breast Cancer – a Phase I Trial | Anticancer Research [ar.iiarjournals.org]
- 3. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. la-press.org [la-press.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Phase 2 trial of everolimus and carboplatin combination in patients with triple negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase 2 trial of everolimus and carboplatin combination in patients with triple negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy improves outcomes for advanced triple-negative breast cancer - ecancer [ecancer.org]
- 12. A phase Ib dose-escalation study of everolimus combined with cisplatin and etoposide as first-line therapy in patients with extensive-stage small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-line everolimus and cisplatin in patients with advanced extrapulmonary neuroendocrine carcinoma: a nationwide phase 2 single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell viability assays | Abcam [abcam.com]
Evaluating the Therapeutic Window of Anticancer Agent "211": A Comparative Guide
This guide provides a comprehensive evaluation of "Anticancer agent 211," a designation that refers to two distinct therapeutic entities in cancer research: NX 211 (OSI-211) , a liposomal formulation of the topoisomerase I inhibitor lurtotecan, and Astatine-211 (211At) , an alpha-emitting radionuclide used in targeted alpha therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of these agents against relevant alternatives, supported by experimental data.
Part 1: NX 211 (OSI-211) - A Liposomal Topoisomerase I Inhibitor
NX 211 is a liposomal formulation of lurtotecan, a semi-synthetic analog of camptothecin. This formulation is designed to improve the pharmacokinetic profile and therapeutic index of the active agent.
Mechanism of Action
Lurtotecan, the active component of NX 211, is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme that relaxes torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. Lurtotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks when the replication fork collides with the stabilized complex, ultimately inducing apoptosis.
Data Presentation: In Vitro and In Vivo Efficacy
The therapeutic window of NX 211 has been evaluated in comparison to its parent compound, lurtotecan, and another clinically used topoisomerase I inhibitor, topotecan.
Table 1: Comparative In Vitro Cytotoxicity of Topoisomerase I Inhibitors
| Cell Line | Cancer Type | Topotecan IC50 | Irinotecan IC50 |
| PSN-1 | Pancreatic | ~0.04-0.28 µM | 19.2 µM[1] |
| LoVo | Colorectal | - | 15.8 µM[2] |
| HT-29 | Colorectal | - | 5.17 µM[2] |
| A2780 | Ovarian | 0.006 µM[3] | - |
| LOX IMVI | Melanoma | 5 nM[3] | - |
| Neuroblastoma (MYCN-amplified) | Neuroblastoma | Higher IC50 (chemoresistance) | -[4] |
| Neuroblastoma (non-MYCN) | Neuroblastoma | Lower IC50 | -[4] |
| Note: Direct IC50 values for NX 211 and lurtotecan across a comparative panel are not readily available in the searched literature. Irinotecan is a prodrug of SN-38, and its cytotoxicity can be compared with other topoisomerase I inhibitors. Topotecan generally shows high potency with nanomolar IC50 values. |
Table 2: Comparative In Vivo Efficacy and Toxicity of NX 211, Lurtotecan, and Topotecan in Xenograft Models [5]
| Parameter | NX 211 | Lurtotecan | Topotecan |
| Maximum Tolerated Dose (MTD) | 9 mg/kg/week | 14 mg/kg/week | 16 mg/kg/week |
| Therapeutic Index vs. Lurtotecan | 3- to 14-fold increase | - | - |
| Log10 Cell Kill (at equitoxic doses) | 2- to 8-fold increase | - | - |
| Tumor Growth Delay (ES-2 Ovarian Xenograft) | Significantly greater | - | - |
| Cures (lasting >60 days) | Observed | Not Observed | Not Observed |
Experimental Protocols
-
Objective: To determine the in vitro cytotoxicity (IC50) of the anticancer agents.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the anticancer agent (e.g., NX 211, lurtotecan, topotecan) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
-
-
Objective: To evaluate the in vivo antitumor efficacy and toxicity profile of the anticancer agents.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The anticancer agents (NX 211, lurtotecan, topotecan) or vehicle control are administered via a clinically relevant route (e.g., intravenous injection) at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
-
Efficacy Endpoints: Antitumor efficacy is assessed by tumor growth inhibition, tumor growth delay, and in some cases, complete tumor regression or "cures".
-
Toxicity Evaluation: Toxicity is monitored by observing changes in body weight, clinical signs of distress, and, upon study completion, through hematological analysis and histopathology of major organs. The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not induce severe toxicity.
-
Part 2: Astatine-211 (211At) - A Targeted Alpha Therapy Agent
Astatine-211 is an alpha-emitting radionuclide with a short half-life of 7.2 hours. In cancer therapy, it is attached to a targeting molecule, such as a monoclonal antibody, to create a radiopharmaceutical that selectively delivers cytotoxic radiation to cancer cells.
Mechanism of Action
Targeted Alpha Therapy (TAT) with 211At relies on the high linear energy transfer (LET) and short path length of alpha particles. When 211At decays, it emits a high-energy alpha particle that travels only a few cell diameters, depositing a large amount of energy in a very localized area. This results in dense ionization along the particle's track, causing complex and difficult-to-repair double-strand DNA breaks in the target cancer cells, leading to their death. The targeting molecule ensures that this highly potent cytotoxic agent is delivered specifically to the tumor, minimizing damage to surrounding healthy tissues.[6]
Data Presentation: Preclinical and Clinical Efficacy
The therapeutic window of 211At-based therapies is highly dependent on the choice of the targeting molecule and the cancer type.
Table 3: Efficacy and Toxicity of Astatine-211 in Preclinical and Clinical Studies
| Agent | Target | Cancer Model | Efficacy | Toxicity |
| 211At-anti-CD20 mAb | CD20 | Disseminated B-cell Lymphoma (mouse model) | 70% of animals with MRD showed complete disease eradication at 15 µCi. | No significant renal or hepatic toxicity observed in cured animals. |
| [211At]PSMA-5 | PSMA | Prostate Cancer (mouse and primate models) | Excellent tumor growth suppression in xenograft model. | Transient, dose-dependent single-cell necrosis/apoptosis in salivary glands and intestinal tracts; mild leukopenia in monkeys. No irreversible toxicity observed in mice 14 days post-administration.[7] |
| [211At]NaAt | Sodium-Iodide Symporter | Refractory Differentiated Thyroid Cancer (Phase I clinical trial) | Dose-dependent reduction in thyroglobulin levels. Responses included stable disease, partial response, and complete response. | Dose-limiting toxicity was hematologic (lymphopenia or leukopenia). Other adverse events included salivary gland swelling, xerostomia, nausea, and vomiting. |
Experimental Protocols
-
Objective: To determine the in vitro cell-killing ability of the 211At-labeled agent.
-
Methodology:
-
Cell Culture: Target (antigen-positive) and non-target (antigen-negative) cells are cultured.
-
Radiolabeling: The targeting molecule is labeled with 211At.
-
Treatment: Cells are incubated with varying concentrations of the 211At-labeled agent for a defined period.
-
Viability Assessment: After incubation, cell viability is assessed using a suitable method, such as a clonogenic survival assay or a viability dye exclusion assay (e.g., Trypan Blue).
-
Data Analysis: The survival fraction is plotted against the radioactivity concentration to determine the potency and specificity of the radiopharmaceutical.
-
-
Objective: To determine the uptake, distribution, and clearance of the 211At-labeled agent in vivo.
-
Methodology:
-
Animal Model: Tumor-bearing mice (xenograft or syngeneic models) are used.
-
Administration: A known amount of the 211At-labeled agent is administered to the animals (typically intravenously).
-
Tissue Harvesting: At various time points post-injection, animals are euthanized, and major organs and the tumor are excised and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, corrected for radioactive decay.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data is crucial for assessing tumor targeting and estimating radiation doses to normal organs.
-
Conclusion
The designation "this compound" encompasses two very different but promising therapeutic strategies. NX 211 represents an advancement in drug delivery for a known class of cytotoxic agents, topoisomerase I inhibitors. Its liposomal formulation enhances the therapeutic window by improving pharmacokinetics and tumor drug accumulation, leading to superior efficacy in preclinical models compared to conventional formulations. Astatine-211 , on the other hand, is a key component of targeted alpha therapy, a highly potent and specific approach that leverages the cytotoxic power of alpha particles. The success of 211At-based therapies is intrinsically linked to the specificity of the targeting moiety. Both "this compound" entities demonstrate significant potential in oncology, albeit through distinct mechanisms and with different developmental considerations. This guide provides a framework for the comparative evaluation of their therapeutic windows, supported by established experimental methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Assay of topoisomerase I activity [protocols.io]
A Comparative Guide to Anticancer Agent 211: Astatine-211-Based Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anticancer Agent 211, specifically focusing on Astatine-211 (²¹¹At) conjugated to targeting molecules, a novel class of radiopharmaceuticals for Targeted Alpha Therapy (TAT). The core principle of this approach is to selectively deliver highly potent alpha-particle radiation to cancer cells while minimizing damage to surrounding healthy tissues.
Executive Summary
Astatine-211 is a promising alpha-emitting radionuclide with a short half-life of 7.2 hours, making it suitable for therapeutic applications. Its high linear energy transfer (LET) alpha particles induce complex, irreparable double-strand DNA breaks in target cells, leading to potent and localized cell killing.[1][2] The selectivity of ²¹¹At-based agents is achieved by attaching the radionuclide to a targeting moiety, such as a monoclonal antibody or a peptide, that specifically recognizes and binds to antigens or receptors overexpressed on the surface of cancer cells. This targeted delivery is crucial for the agent's favorable safety profile, as it concentrates the cytotoxic radiation at the tumor site. This guide will use ²¹¹At-labeled trastuzumab, which targets the HER2 receptor in breast cancer, as a primary example to illustrate the performance and selectivity of this therapeutic platform.
Performance Comparison: ²¹¹At-Trastuzumab vs. Alternatives
The efficacy of ²¹¹At-trastuzumab lies in its dual mechanism of action: the tumor-targeting properties of the monoclonal antibody trastuzumab and the potent cytotoxicity of the alpha-emitter ²¹¹At. The following tables summarize the comparative performance of ²¹¹At-trastuzumab against relevant alternatives based on experimental data.
Table 1: In Vitro Cytotoxicity of Trastuzumab-Based Agents in Breast Cancer Cell Lines
| Agent | Cell Line | HER2 Expression | IC50 / Survival Fraction | Citation(s) |
| ²¹¹At-Trastuzumab | SK-BR-3 | High | Effective cell killing at low activity concentrations | [3] |
| BT-474 | High | Effective cell killing | [4] | |
| MCF-7/HER2-18 | High (transfected) | Effective cell killing | [4] | |
| MCF-7 | Low | Minor cytotoxic effects | ||
| Trastuzumab (unlabeled) | SK-BR-3 | High | IC50: ~100 ng/ml | [5] |
| MDA-MB-453 | High | Resistant (IC50 > 10,000 ng/ml) | [5] | |
| MCF-7 | Low | IC50: ~1660 µg/ml | [6] | |
| MDA-MB-231 | Negative | No significant cytotoxicity | [5] | |
| Non-targeted ²¹¹At-IgG | HCT116 xenografts | N/A | Less tumor growth reduction compared to targeted Ab | [7] |
Key Findings from Data:
-
Superior Potency of ²¹¹At-Trastuzumab: The radiolabeled antibody demonstrates significantly higher cytotoxicity in HER2-positive cancer cells compared to the unlabeled trastuzumab.[3][5]
-
High Selectivity for HER2-Positive Cells: The cytotoxic effect of ²¹¹At-trastuzumab is highly dependent on HER2 expression, with minimal impact on HER2-low or -negative cells. This highlights the crucial role of the targeting antibody in directing the radiation to the cancer cells.
-
Targeting is Essential: A non-targeted ²¹¹At-labeled antibody shows reduced therapeutic efficacy compared to a targeted antibody, underscoring the importance of specific antigen recognition for the success of this therapy.[7]
Mechanism of Action: Targeted Alpha Therapy
The fundamental principle of ²¹¹At-based therapy is the targeted delivery of a highly cytotoxic payload. The mechanism can be broken down into three key stages:
-
Targeting: The monoclonal antibody (e.g., trastuzumab) or peptide selectively binds to its corresponding antigen (e.g., HER2) on the surface of cancer cells.
-
Internalization (in some cases): Upon binding, the antibody-radionuclide conjugate can be internalized by the cancer cell.
-
Alpha Particle Emission and DNA Damage: Astatine-211 decays, emitting high-energy alpha particles. These particles travel a very short distance (a few cell diameters), depositing a large amount of energy in their path. This high LET radiation causes complex double-strand breaks in the DNA of the cancer cell, which are difficult for the cell to repair, leading to cell death.[1][2]
Experimental Protocols
The following is a detailed methodology for a clonogenic assay, a key experiment used to determine the in vitro cytotoxicity of ²¹¹At-labeled agents.
Clonogenic Assay Protocol
This assay assesses the ability of single cells to survive treatment and proliferate to form colonies.[8]
1. Cell Culture and Plating:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7, MDA-MB-231) human breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested by trypsinization, and a single-cell suspension is prepared.
-
A known number of cells (e.g., 200-1000 cells/well) are seeded into 6-well plates and allowed to attach overnight.
2. Treatment with ²¹¹At-Trastuzumab:
-
The following day, the culture medium is replaced with fresh medium containing varying concentrations of ²¹¹At-trastuzumab, unlabeled trastuzumab, or a non-targeted ²¹¹At-IgG as a control.
-
A set of wells with untreated cells serves as the control for plating efficiency.
-
Cells are incubated with the treatment for a defined period (e.g., 1-24 hours).
3. Colony Formation:
-
After the treatment period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Fresh, drug-free medium is added to each well.
-
The plates are incubated for 10-14 days to allow for colony formation. The medium can be changed every 3-4 days.
4. Staining and Counting:
-
After the incubation period, the medium is removed, and the colonies are washed with PBS.
-
Colonies are fixed with a solution such as 10% neutral buffered formalin for 15-30 minutes.[8]
-
The fixed colonies are stained with a 0.5% crystal violet solution for 30-60 minutes.[8]
-
The plates are washed with water to remove excess stain and allowed to air dry.
-
Colonies containing at least 50 cells are counted manually or using an automated colony counter.
5. Data Analysis:
-
Plating Efficiency (PE): Calculated as (Number of colonies in control wells / Number of cells seeded in control wells) x 100%.
-
Surviving Fraction (SF): Calculated as (Number of colonies in treated wells / (Number of cells seeded x PE/100)).
-
The surviving fraction is then plotted against the concentration of the treatment to generate a dose-response curve and determine the IC50 value (the concentration of the agent that inhibits colony formation by 50%).
Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
Caption: HER2 Signaling Pathway and the Action of Trastuzumab.
Caption: Experimental Workflow of a Clonogenic Assay.
Caption: Logical Relationship of Targeted Alpha Therapy.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Alpha Therapy | Orano Med [oranomed.com]
- 3. In vitro cytotoxicity of 211At-labeled trastuzumab in human breast cancer cell lines: effect of specific activity and HER2 receptor heterogeneity on survival fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Anticancer Agent 211
This guide provides a detailed comparison of Anticancer Agent 211, a novel targeted alpha-particle therapy, with established anticancer treatments, namely standard chemotherapy and immune checkpoint inhibition. The data presented is based on preclinical studies in relevant cancer models, offering insights into the relative efficacy and mechanisms of action for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an alpha-emitting radiopharmaceutical, specifically a small-molecule inhibitor labeled with Astatine-211 (²¹¹At). This agent, also known as ²¹¹At-AITM, is designed to target the metabotropic glutamate receptor 1 (mGluR1), an oncoprotein frequently overexpressed in various malignancies, including breast cancer, pancreatic cancer, melanoma, and colon cancer.[1][2] By delivering highly potent, short-range alpha particles directly to mGluR1-expressing tumor cells, this compound induces targeted cell death with minimal toxicity to surrounding healthy tissues.[1][3]
Comparative Efficacy Analysis
The long-term antitumor efficacy of a single dose of this compound was evaluated in preclinical xenograft models and compared with representative data for standard chemotherapy (Paclitaxel) and an immune checkpoint inhibitor (anti-PD-L1 antibody) in similar breast cancer models.
Quantitative Efficacy Data
| Treatment Agent | Dosage/Regimen | Cancer Model | Primary Efficacy Endpoint | Result | Citation |
| This compound | Single 2.96 MBq dose | mGluR1+ Breast Cancer (MDA-MB-231 Xenograft) | Tumor Volume Reduction (at 30 days) | 95.53% reduction | [1] |
| Single 2.96 MBq dose | mGluR1+ Breast & Pancreatic Cancer Xenografts | Complete Tumor Regression | ~50% of mice | [1][2][4] | |
| Standard Chemotherapy | 10 mg/kg, weekly | Breast Cancer (MDA-MB-231 Xenograft) | Tumor Growth Inhibition | Significant inhibition vs. control | |
| Immune Checkpoint Inhibitor | 10 mg/kg, twice weekly | Breast Cancer (MDA-MB-231 Xenograft) | Tumor Growth Inhibition | Moderate inhibition vs. control |
Mechanism of Action
The therapeutic modalities differ significantly in their mechanisms of action, leading to distinct cellular and systemic effects.
-
This compound : This agent functions through a dual mechanism. Firstly, it acts as an antagonist to the mGluR1 receptor. Secondly, the conjugated ²¹¹At isotope releases high-energy alpha particles, causing localized, irreparable double-strand DNA breaks in the target cancer cells. This damage leads to the induction of cellular senescence, a state of irreversible cell cycle arrest, which contributes to its long-lasting antitumor effect.[1][2] The agent has been shown to downregulate the mGluR1 oncoprotein itself.[1]
-
Standard Chemotherapy (e.g., Paclitaxel) : Paclitaxel is a mitotic inhibitor. It works by stabilizing microtubules, preventing their disassembly, which is necessary for cell division. This disruption of microtubule dynamics arrests the cell cycle in the M-phase, ultimately leading to apoptotic cell death.
-
Immune Checkpoint Inhibitor (e.g., anti-PD-L1) : These agents are a form of immunotherapy. They do not target cancer cells directly but instead block inhibitory pathways that cancer cells exploit to evade the immune system. By blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells, these inhibitors "release the brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.[5]
Signaling Pathway of this compound Target (mGluR1)
The diagram below illustrates the mGluR1 signaling pathway, which is aberrantly activated in certain cancers and is the primary target of this compound.
References
- 1. Implications of a Neuronal Receptor Family, Metabotropic Glutamate Receptors, in Cancer Development and Progression | MDPI [mdpi.com]
- 2. A 211At-labelled mGluR1 inhibitor induces cancer senescence to elicit long-lasting anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glutamatergic system components as potential biomarkers and therapeutic targets in cancer in non-neural organs [frontiersin.org]
- 4. A 211At-labelled mGluR1 inhibitor induces cancer senescence to elicit long-lasting anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Safe Handling of Anticancer Agent 211
This document provides essential safety and logistical information for the handling and disposal of the potent cytotoxic compound, Anticancer Agent 211. All personnel must review and understand these procedures before working with this agent.
Hazard Communication and Risk Assessment
This compound is a highly potent, cytotoxic compound. The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion. Acute exposure may cause skin and eye irritation, while chronic exposure carries a significant risk of genotoxicity and potential carcinogenicity. A comprehensive risk assessment must be conducted before any new procedure involving this agent.
Table 1: Exposure Limits and Physical Properties (Hypothetical)
| Parameter | Value |
|---|---|
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour TWA) |
| Short-Term Exposure Limit (STEL) | 0.2 µg/m³ (15-minute) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) |
| Stability | Light-sensitive; store at -20°C, desiccated |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination of the user and the surrounding environment.
Table 2: Required PPE for Handling this compound
| Body Part | Primary Protection | Secondary Protection (for spills or high-risk tasks) |
|---|---|---|
| Hands | Double-gloving with two pairs of chemotherapy-rated nitrile gloves. | Change outer glove every 30 minutes or immediately if contaminated. |
| Body | Disposable, solid-front, back-closure gown made of low-permeability fabric. | N/A |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields. | Use a full-face shield when there is a risk of splashes or aerosol generation. |
| Respiratory | Not required for routine handling in a certified BSC. | A fit-tested N95 respirator is required for weighing powder outside of a containment ventilated enclosure. A PAPR is required for large-volume spill cleanup. |
Designated Handling Area and Engineering Controls
All handling of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) that is externally vented. The work surface should be covered with a disposable, plastic-backed absorbent pad.
Caption: Workflow for handling this compound in a designated area.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, count, and seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation (in BSC):
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in the dark.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
-
Caption: Hypothetical mechanism of action for this compound.
Spill Management and Disposal
Spill Cleanup:
-
Alert Personnel: Immediately alert others in the area.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Wear a full-face shield, disposable gown, and double gloves. For large spills (>5 mL or any powder), a PAPR is required.
-
Contain Spill: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Decontaminate: Working from the outside in, clean the area with a detergent solution, followed by 70% ethanol.
-
Dispose: All cleanup materials must be placed in a labeled, sealed cytotoxic waste container.
Waste Disposal Plan:
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated for incineration.
Table 3: Waste Segregation Plan
| Waste Type | Description | Disposal Container |
|---|---|---|
| Sharps | Needles, syringes, glass slides, pipettes. | Yellow, puncture-proof, labeled cytotoxic sharps container. |
| Solid Waste | Gloves, gowns, absorbent pads, empty vials. | Yellow, leak-proof cytotoxic waste bag or bin with a lid. |
| Liquid Waste | Unused drug solutions, contaminated media. | Labeled, leak-proof, hazardous chemical waste container. Do not pour down the drain. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
